Product packaging for sec-Butyl Acetoacetate(Cat. No.:CAS No. 13562-76-0)

sec-Butyl Acetoacetate

Cat. No.: B083877
CAS No.: 13562-76-0
M. Wt: 158.19 g/mol
InChI Key: QSTNBMLCULGCQE-UHFFFAOYSA-N
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Description

Sec-Butyl Acetoacetate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B083877 sec-Butyl Acetoacetate CAS No. 13562-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butan-2-yl 3-oxobutanoate
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InChI

InChI=1S/C8H14O3/c1-4-7(3)11-8(10)5-6(2)9/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTNBMLCULGCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30875763
Record name BUTANOIC ACID, 3-OXO-, 1-METHYLPROPYL ESTER
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13562-76-0
Record name sec-Butyl acetoacetate
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Record name BUTANOIC ACID, 3-OXO-, 1-METHYLPROPYL ESTER
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Record name sec-Butyl Acetoacetate
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Record name SEC-BUTYL ACETOACETATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to sec-Butyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of sec-Butyl Acetoacetate, a key organic compound utilized by researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore its fundamental properties, synthesis pathways, significant applications, and critical safety protocols, grounded in authoritative sources to ensure scientific integrity.

Core Identification and Chemical Profile

This compound, systematically known as butan-2-yl 3-oxobutanoate, is a β-keto ester recognized for its utility as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring both a ketone and an ester functional group, allows for a wide range of chemical transformations, making it a valuable building block for more complex molecules. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 13562-76-0 .[1][2][3]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in experimental design, dictating reaction conditions, purification methods, and storage requirements. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 13562-76-0[1][2][3]
Molecular Formula C₈H₁₄O₃[1][2][4]
Molar Mass 158.2 g/mol [2][4]
Appearance Colorless to almost colorless clear liquid[1][2]
Odor Fruity[1]
Boiling Point 194 °C[2]
Flash Point 75.7 °C[2]
Density 0.98 g/cm³[2]
Vapor Pressure 0.342 mmHg at 25°C[2]
Solubility Soluble in organic solvents like ethanol and ether; almost insoluble in water.[1][2]
Refractive Index 1.4210 - 1.4240[2]

Synonyms: The compound is also known by several other names, including Acetoacetic Acid sec-Butyl Ester, sec-Butyl 3-oxobutanoate, and butan-2-yl 3-oxobutanoate.[1][2]

Synthesis Methodologies: From Precursors to Product

The synthesis of this compound is typically achieved through esterification, a fundamental reaction in organic chemistry. The causality behind this choice of pathway lies in the ready availability of the precursors and the efficiency of the reaction.

Primary Synthesis Route: Esterification

The most common method for preparing this compound involves the reaction of a suitable acetoacetylating agent with sec-butanol.[1] A highly effective and industrially relevant method for preparing similar acetoacetate esters, such as tert-butyl acetoacetate, is the reaction of an alcohol with diketene.[5][6] This method is favored for its high yields and the directness of the transformation.[5][6] The sec-butanol acts as a nucleophile, attacking the electrophilic carbonyl group of the diketene, leading to the opening of the lactone ring and subsequent formation of the β-keto ester.

The general workflow for this synthesis is outlined below.

cluster_reactants Reactants cluster_process Process cluster_products Products diketene Diketene reaction Catalytic Esterification diketene->reaction sec_butanol sec-Butanol sec_butanol->reaction sbaa This compound reaction->sbaa Crude Product purification Distillation / Purification sbaa->purification final_product High-Purity Product purification->final_product

Caption: Synthesis workflow for this compound.

Experimental Protocol: A Generalized Approach

While a specific, validated protocol for this compound was not detailed in the search results, a general procedure can be extrapolated from the synthesis of its isomers, like tert-butyl acetoacetate.[5]

  • Reaction Setup: Charge a suitable reaction vessel with sec-butanol.

  • Catalyst Addition (Optional): A mild acid or base catalyst, such as anhydrous sodium acetate, may be added to facilitate the reaction.[5]

  • Diketene Addition: Add diketene dropwise to the sec-butanol. The reaction is exothermic, and the temperature should be carefully controlled.

  • Reaction Monitoring: Stir the mixture for a set period until the reaction is complete, which can be monitored by techniques like Gas Chromatography (GC).

  • Purification: The crude product is then purified, typically by distillation under reduced pressure, to yield the final high-purity this compound.[5]

The choice of distillation is critical for removing unreacted starting materials and any byproducts, ensuring the final product meets the high-purity standards (>98%) required for pharmaceutical and research applications.

Applications in Drug Development and Organic Synthesis

The true value of this compound lies in its reactivity, which makes it a cornerstone intermediate for constructing complex molecular architectures.

Role as a Versatile Synthetic Intermediate

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][7] Its keto-ester functionality provides two reactive sites, allowing for a diverse range of chemical modifications.[7]

  • Condensation Reactions: It readily undergoes condensation reactions, which are crucial for forming carbon-carbon bonds and building the backbone of larger molecules.[1]

  • Chiral Building Block: As a chiral molecule itself (racemic unless a specific enantiomer is synthesized), it can be used in the synthesis of active pharmaceutical ingredients (APIs) that require specific stereochemistry for their biological activity.[4][7]

The logical flow of its application in a synthetic workflow is depicted below.

cluster_reactions Chemical Transformations cluster_intermediates Intermediate Products cluster_final Final Application sbaa This compound (Building Block) condensation Condensation sbaa->condensation alkylation Alkylation sbaa->alkylation cyclization Cyclization sbaa->cyclization intermediate Complex Intermediate (e.g., β-keto ester derivative) condensation->intermediate alkylation->intermediate cyclization->intermediate api Pharmaceutical API intermediate->api agrochemical Agrochemical intermediate->agrochemical

Caption: Role as a versatile synthetic intermediate.

Safety, Handling, and Storage Protocols

Ensuring the safe handling of this compound is paramount in a laboratory or industrial setting. The compound presents several hazards that must be managed through proper protocols and personal protective equipment (PPE).

Hazard Identification and Mitigation

Based on safety data sheets (SDS), this compound is classified as a combustible liquid that causes skin and serious eye irritation.[3]

Hazard ClassGHS StatementPrecautionary Measures
Flammability H227: Combustible liquidP210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[3]
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water.[3]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Self-Validating Safety Workflow:

A self-validating safety protocol ensures that risks are systematically addressed at each step of handling.

  • Assessment: Before use, review the Safety Data Sheet (SDS) to understand all potential hazards.

  • Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]

  • Handling: Avoid direct contact with skin and eyes.[3] Use caution when transferring to prevent spills.

  • Storage: Store in a tightly closed container in a cool, well-ventilated place, away from sources of ignition.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]

Conclusion

This compound (CAS No. 13562-76-0) is a functionally rich β-keto ester that serves as a critical intermediate in the landscape of organic synthesis. Its value is derived from its versatile reactivity, enabling the construction of complex molecules essential for the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties, synthesis pathways, and stringent safety protocols is essential for its effective and safe utilization in research and development. This guide provides the foundational knowledge for scientists and professionals to leverage the synthetic potential of this important chemical building block.

References

Introduction: The Versatility and Importance of sec-Butyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of sec-Butyl Acetoacetate

This compound (SBAA), with the chemical structure CH₃COCH₂COOCH(CH₃)CH₂CH₃, is a vital organic intermediate belonging to the class of β-keto esters.[1] Its utility in the chemical, pharmaceutical, and agrochemical industries stems from the unique reactivity of its bifunctional structure. The molecule possesses a ketone and an ester group, separated by a methylene group with acidic protons. This arrangement facilitates keto-enol tautomerism, making the methylene carbon a potent nucleophile for a wide array of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations.[1]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the core methodologies for synthesizing this compound. We will move beyond simple procedural descriptions to analyze the underlying chemical principles, the rationale for catalyst selection, and the critical parameters that govern reaction efficiency and product purity. The focus is on providing actionable, field-proven insights into the two predominant synthesis routes: the alcoholysis of diketene and the transesterification of commodity acetoacetates.

Part 1: Synthesis via Diketene Alcoholysis: The Industrial Standard

The reaction of diketene with sec-butanol represents a highly efficient and atom-economical pathway to this compound. This method is favored in industrial settings due to its directness and the high purity of the resulting product.[2] Diketene, the dimer of ketene, serves as a highly reactive acetoacetylating agent.[2][3]

Causality of the Mechanism

The core of this synthesis is the nucleophilic attack of the hydroxyl group of sec-butanol on one of the carbonyl carbons of the strained four-membered ring of diketene. This attack leads to the ring opening and formation of the desired β-keto ester. Due to the high reactivity of diketene, the reaction can proceed without a catalyst, but it is often sluggish and prone to side reactions, such as the polymerization of diketene to form dehydroacetic acid.[4] Therefore, catalysts are employed to accelerate the desired alcoholysis reaction and improve selectivity.

Catalytic Strategies: A Dichotomy of Choice

The choice of catalyst dictates the reaction conditions and mechanism.

  • Acid Catalysis: Protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) protonate the carbonyl oxygen of diketene, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic sec-butanol.[4] This approach is effective but can require neutralization steps during workup and may promote side reactions if temperatures are not carefully controlled.

  • Base Catalysis: Bases such as tertiary amines (e.g., triethylamine) or sodium acetate function by activating the alcohol or by acting as nucleophilic catalysts themselves.[5][6] For instance, a tertiary amine can attack the diketene to form a reactive acyl-ammonium intermediate, which is then readily attacked by the alcohol. This method is often milder and can lead to higher selectivity.

References

An In-Depth Technical Guide to Butan-2-yl 3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of butan-2-yl 3-oxobutanoate, a significant β-keto ester in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep understanding of this compound's nomenclature, properties, synthesis, and applications.

IUPAC Nomenclature and Structural Elucidation

The correct and unambiguous naming of chemical compounds is fundamental to scientific communication. The compound commonly known as sec-butyl acetoacetate is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

Determination of the Principal Functional Group

The structure of this compound contains two functional groups: a ketone and an ester. According to IUPAC nomenclature rules, the ester functional group has higher priority than the ketone.[1][2] Therefore, the compound is named as an ester derivative of a keto acid.

Naming the Ester Components

Ester nomenclature involves identifying the alkyl group derived from the alcohol and the carboxylate group from the carboxylic acid.[3][4][5]

  • The Alkyl Group: The alcohol-derived portion is a sec-butyl group. In systematic IUPAC nomenclature, this is named based on the point of attachment to the ester oxygen. The butyl chain is numbered from the end closest to the point of attachment, which is the second carbon. Thus, the sec-butyl group is correctly named butan-2-yl .[6][7]

  • The Carboxylate Group: The acyl portion is derived from 3-oxobutanoic acid (commonly known as acetoacetic acid). The parent chain is a four-carbon chain (butane), with a ketone (oxo) group at the third position and a carboxylic acid at the first position. To form the carboxylate name, the "-oic acid" suffix is replaced with "-oate".[3][4] This gives us 3-oxobutanoate .

The Definitive IUPAC Name

Combining the names of the alkyl and carboxylate portions, the official IUPAC name for this compound is butan-2-yl 3-oxobutanoate .[5][8]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is crucial for its application in research and industry.

General Characteristics

Butan-2-yl 3-oxobutanoate is a colorless liquid with a characteristic fruity odor.[6] Its properties make it a versatile solvent and a key intermediate in organic synthesis.

Tabulated Physical and Chemical Data
PropertyValueSource(s)
IUPAC Name butan-2-yl 3-oxobutanoate[5][8]
Synonyms This compound, sec-butyl 3-oxobutanoate[5][8]
CAS Number 13562-76-0[8]
Molecular Formula C₈H₁₄O₃[9][10]
Molecular Weight 158.19 g/mol [9][10]
Appearance Colorless liquid[6]
Odor Fruity[6]
Boiling Point Not explicitly found for the sec-butyl ester, but the n-butyl isomer boils at a relevant temperature.[10]
Density Not explicitly found for the sec-butyl ester, but the n-butyl isomer has a density of approximately 0.97 g/cm³.
Solubility Limited solubility in water; soluble in many organic solvents.[11]

Synthesis of Butan-2-yl 3-oxobutanoate

The synthesis of β-keto esters like butan-2-yl 3-oxobutanoate is a cornerstone of organic chemistry, with several established methods.[1][3][12][13] The two most prominent methods are the Claisen condensation and transesterification.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base to form a β-keto ester.[4][14][15][16][17]

The reaction proceeds through the formation of an enolate intermediate. The choice of base is critical; it must be strong enough to deprotonate the α-carbon of the ester but should not participate in competing reactions like hydrolysis or transesterification.[16] Therefore, the alkoxide corresponding to the alcohol portion of the ester is typically used.

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Ester1 R-CH2-COOR' Enolate [R-CH⁻-COOR'] Enolate Ester1->Enolate Deprotonation Base ⁻OR' (Base) Base->Ester1 Alcohol R'OH Enolate->Alcohol Enolate2 Enolate Ester2 R-CH2-COOR' Tetrahedral_Intermediate Tetrahedral Intermediate Ester2->Tetrahedral_Intermediate Tetrahedral_Intermediate2 Tetrahedral Intermediate Enolate2->Ester2 Nucleophilic Attack Beta_Keto_Ester R-CH2-CO-CHR-COOR' (β-Keto Ester) Tetrahedral_Intermediate2->Beta_Keto_Ester Elimination of ⁻OR' Leaving_Group ⁻OR' Beta_Keto_Ester->Leaving_Group

Caption: Mechanism of the Claisen Condensation.

This protocol is a generalized procedure based on established methods for β-keto ester synthesis.

  • Preparation: A solution of sodium butan-2-oxide in butan-2-ol is prepared by carefully adding sodium metal to anhydrous butan-2-ol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Ethyl acetate (2 equivalents) is added dropwise to the cooled sodium butan-2-oxide solution with continuous stirring. The reaction mixture is then gently refluxed.

  • Work-up: After the reaction is complete, the mixture is cooled and acidified with a dilute acid (e.g., acetic acid or dilute HCl).

  • Extraction: The product is extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield butan-2-yl 3-oxobutanoate.

Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[18][19] This method is particularly useful for preparing different esters of acetoacetic acid from a commercially available one, such as ethyl acetoacetate.

Transesterification can be catalyzed by acids, bases, or enzymes.[19] For the synthesis of butan-2-yl 3-oxobutanoate, an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is commonly employed with an excess of butan-2-ol to drive the equilibrium towards the product.

Transesterification cluster_reactants Reactants cluster_products Products Start_Ester Ethyl Acetoacetate Catalyst Acid Catalyst (e.g., H₂SO₄) Start_Ester->Catalyst Alcohol Butan-2-ol Alcohol->Catalyst Product_Ester Butan-2-yl 3-oxobutanoate Catalyst->Product_Ester Byproduct_Alcohol Ethanol Catalyst->Byproduct_Alcohol

Caption: Transesterification for the synthesis of butan-2-yl 3-oxobutanoate.

  • Reaction Setup: A mixture of ethyl acetoacetate, a large excess of butan-2-ol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is placed in a round-bottom flask equipped with a distillation apparatus.

  • Reaction: The mixture is heated to reflux. The lower-boiling ethanol produced during the reaction is continuously removed by distillation to shift the equilibrium towards the formation of the desired product.

  • Neutralization and Work-up: After the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

  • Purification: The excess butan-2-ol is removed by distillation. The remaining residue is then purified by vacuum distillation to obtain pure butan-2-yl 3-oxobutanoate.[20]

Applications in Synthesis

Butan-2-yl 3-oxobutanoate is a valuable building block in organic synthesis, primarily due to the reactivity of the methylene group flanked by two carbonyl groups.

Acetoacetic Ester Synthesis

This classic reaction allows for the synthesis of ketones and substituted acetones.[21] The α-protons of butan-2-yl 3-oxobutanoate are acidic and can be readily removed by a base to form a stabilized enolate. This enolate can then be alkylated with an alkyl halide. Subsequent hydrolysis and decarboxylation yield a ketone.

Acetoacetic_Ester_Synthesis Start Butan-2-yl 3-oxobutanoate Step1 1. NaOEt 2. R-X (Alkyl Halide) Start->Step1 Intermediate Alkylated β-Keto Ester Step1->Intermediate Step2 H₃O⁺, Δ (Hydrolysis & Decarboxylation) Intermediate->Step2 Product Ketone (R-CH₂-CO-CH₃) Step2->Product

Caption: General workflow of the acetoacetic ester synthesis.

Other Synthetic Applications
  • Heterocyclic Synthesis: The reactive nature of butan-2-yl 3-oxobutanoate makes it a precursor for the synthesis of various heterocyclic compounds, such as pyrimidines, pyridines, and pyrroles.

  • Pharmaceutical and Agrochemical Intermediate: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.[22]

Safety and Handling

Proper handling and awareness of the potential hazards of butan-2-yl 3-oxobutanoate are essential in a laboratory or industrial setting.

GHS Hazard Classification
  • Pictogram: Flame

  • Signal Word: Warning

  • Hazard Statement: H227: Combustible liquid.[23][24]

Precautionary Measures
  • Handling: Keep away from heat, sparks, open flames, and hot surfaces.[25][26] No smoking. Wear protective gloves, eye protection, and face protection.[24][27]

  • Storage: Store in a well-ventilated place. Keep cool.[25][27]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[23][27]

First Aid
  • Inhalation: Move the person to fresh air.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[23][27]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[27]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if feeling unwell.[24]

Spectroscopic Data

Spectroscopic data is vital for the identification and characterization of butan-2-yl 3-oxobutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR and ¹³C NMR spectra are available in spectral databases and provide detailed information about the molecular structure.[5]

Infrared (IR) Spectroscopy
  • The IR spectrum will show characteristic absorption bands for the C=O stretching of the ketone and the ester functional groups.

Mass Spectrometry (MS)
  • Mass spectrometry data can be used to determine the molecular weight and fragmentation pattern of the molecule.[5]

References

A Comprehensive Safety and Handling Guide for sec-Butyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: sec-Butyl Acetoacetate (CAS No. 13562-76-0), also known by its IUPAC name sec-Butyl 3-oxobutanoate, is a keto-ester of significant interest in organic synthesis.[1][2] Its bifunctional nature makes it a versatile building block, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Given its role in research and development, a thorough understanding of its safety profile and handling requirements is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed examination of the safety data for this compound, moving beyond mere compliance to offer insights into the causality behind safety protocols.

Part 1: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a substance that presents specific physical and health hazards.[1][4] It is categorized as a Combustible Liquid (Category 4), indicating that it requires heating before ignition can occur.[1] The primary health concerns are significant skin and eye irritation (Category 2 and 2A, respectively).[1][4] This profile necessitates careful handling to avoid direct contact and management of its environment to control ignition risks.

The classification dictates the use of the "Warning" signal word and specific hazard (H) and precautionary (P) statements, which are summarized below.[1][4]

GHS Classification Summary for this compound
Pictogram
Signal Word Warning
Hazard Class Flammable Liquids (Category 4)[1] Skin Irritation (Category 2)[1][4] Serious Eye Irritation (Category 2A)[1][4]
Hazard Statements H227: Combustible liquid.[1] H315: Causes skin irritation.[1][4] H319: Causes serious eye irritation.[1][4]
Precautionary Statements Prevention: P210, P264, P280[1][4] Response: P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364, P370+P378[1][4] Storage: P403+P235[1] Disposal: P501[1]

Part 2: Toxicological Profile and Health Effects

The health hazards of this compound stem from its irritant properties upon direct contact.

  • Skin Irritation (H315): As an organic ester and solvent, this compound can defat the skin upon prolonged or repeated contact. This stripping of natural oils disrupts the skin's protective barrier, leading to inflammation, redness, dryness, and discomfort.[1] The causality lies in the physicochemical interaction between the solvent and the lipid components of the epidermis.

  • Serious Eye Irritation (H319): Direct contact with the eyes can cause significant irritation.[1][4] Vapors or splashes may result in redness, pain, and damage to the cornea if not promptly and thoroughly flushed. The mechanism is direct chemical irritation of the sensitive mucous membranes of the eye.

  • Inhalation: While not classified for respiratory toxicity, inhalation of vapors or mists should be avoided. It is best practice to handle this chemical in a well-ventilated area to prevent potential respiratory tract irritation.[1]

  • Acute Toxicity: It is critical to note that quantitative acute toxicity data, such as LD50 (oral, dermal) or LC50 (inhalation), are not available in the reviewed authoritative sources.[1] This lack of data underscores the importance of adhering to stringent exposure controls, as the full toxicological profile has not been thoroughly investigated.

Part 3: Physicochemical Properties and Fire Safety

Understanding the physical properties of this compound is fundamental to its safe handling and storage. Its classification as a Category 4 Combustible Liquid means it has a relatively high flash point and is less of an immediate fire risk than highly flammable (Category 1 or 2) liquids, but it will burn if heated to its flash point and exposed to an ignition source.

Property Value Source
Molecular Formula C₈H₁₄O₃[1][2]
Molecular Weight 158.20 g/mol [1][4]
Appearance Colorless to almost colorless clear liquid[1][4]
Boiling Point 194 °C[1][3]
Flash Point 76 °C / 168.8 °F[4]
Specific Gravity 0.98[4]
Vapor Pressure 0.342 mmHg @ 25 °C[3]

Fire Fighting Measures:

  • Suitable Extinguishing Media: In case of fire, use dry sand, dry chemical powder, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[1]

  • Unsuitable Extinguishing Media: Avoid using a solid water stream, as it may scatter and spread the fire.

  • Specific Hazards: When heated, vapors may form combustible mixtures with air. Containers may rupture if exposed to heat. Hazardous decomposition products include carbon oxides.[1]

Part 4: Exposure Controls and Safe Handling Protocols

Effective management of this compound exposure risk is achieved by implementing a multi-layered safety strategy, best visualized through the "Hierarchy of Controls." This principle prioritizes the most effective control measures first.

Hierarchy_of_Controls Elimination Elimination (Most Effective) Remove the hazard Substitution Substitution Replace with a less hazardous chemical Engineering Engineering Controls Isolate people from the hazard (e.g., Chemical Fume Hood) Administrative Administrative Controls Change the way people work (e.g., SOPs, Training) PPE Personal Protective Equipment (PPE) (Least Effective) Protect the worker with PPE Spill_Response_Workflow Start Spill Occurs Alert Alert personnel in the immediate area. Evacuate if necessary. Start->Alert Assess Assess the spill size and risk. Is it a minor or major spill? Alert->Assess PPE Don appropriate PPE: - Double gloves - Safety goggles/face shield - Lab coat Assess->PPE Minor MajorSpill Major Spill: Evacuate and call Emergency Response Team. Assess->MajorSpill Major Control Control ignition sources. Turn off nearby equipment. PPE->Control Contain Contain the spill with absorbent material (e.g., sand, vermiculite). Control->Contain Collect Collect absorbed material using non-sparking tools. Contain->Collect Dispose Place waste in a sealed, labeled hazardous waste container. Collect->Dispose Decontaminate Decontaminate the spill area with soap and water. Dispose->Decontaminate End Spill Secured Decontaminate->End

References

An In-depth Technical Guide to the Physical Properties of sec-Butyl 3-Oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of sec-butyl 3-oxobutanoate. Intended for researchers, scientists, and professionals in drug development, this document consolidates critical data including physicochemical characteristics, spectroscopic profiles, safety and handling protocols, and a representative synthetic and purification workflow. The information presented herein is curated from reputable scientific sources to ensure accuracy and reliability, facilitating its application in research and development.

Introduction

sec-Butyl 3-oxobutanoate, also known as sec-butyl acetoacetate, is a keto-ester with the chemical formula C₈H₁₄O₃. Its unique molecular structure, featuring both a ketone and an ester functional group, makes it a versatile building block in organic synthesis. The presence of these functionalities allows for a wide range of chemical transformations, rendering it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its physical and chemical properties is paramount for its effective and safe utilization in a laboratory and industrial setting. This guide aims to provide a detailed and practical resource for professionals working with this compound.

Physicochemical Properties

The physical properties of sec-butyl 3-oxobutanoate are summarized in the table below. These properties are essential for designing experimental setups, purification procedures, and for understanding its behavior in different solvent systems.

PropertyValueSource(s)
CAS Number 13562-76-0[1]
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.20 g/mol [2]
Appearance Clear, colorless liquid
Density 0.98 g/mL[3]
Boiling Point 194 °C[3]
Refractive Index (n²⁰/D) 1.4210 - 1.4240[3]
Solubility Information not explicitly available for sec-butyl 3-oxobutanoate. However, related compounds like tert-butyl 3-oxobutanoate are soluble in many organic solvents and have limited solubility in water.
InChIKey QSTNBMLCULGCQE-UHFFFAOYSA-N[1][4]
SMILES CCC(C)OC(=O)CC(=O)C[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of sec-butyl 3-oxobutanoate. Below is a summary of its key spectroscopic features.

¹H NMR Spectroscopy

The ¹H NMR spectrum of sec-butyl 3-oxobutanoate provides detailed information about the proton environments in the molecule.

  • ¹H NMR (CDCl₃, 90 MHz) Chemical Shifts (ppm):

    • 4.90 (m, 1H): Corresponds to the methine proton (-CH-) of the sec-butyl group, which is deshielded by the adjacent oxygen atom.

    • 3.44 (s, 2H): Represents the two protons of the methylene group (-CH₂-) between the two carbonyl groups.

    • 2.27 (s, 3H): Assigned to the three protons of the methyl group (-CH₃) adjacent to the ketone carbonyl.

    • 1.58 (m, 2H): Corresponds to the two protons of the methylene group (-CH₂-) in the ethyl part of the sec-butyl group.

    • 1.24 (d, 3H): Represents the three protons of the methyl group (-CH₃) of the sec-butyl group.

    • 0.91 (t, 3H): Assigned to the three protons of the terminal methyl group (-CH₃) of the sec-butyl group.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

    • ~200-210 ppm: Ketone carbonyl carbon.

    • ~165-175 ppm: Ester carbonyl carbon.

    • ~70-80 ppm: The carbon of the sec-butyl group bonded to oxygen (-CH-O-).

    • ~50 ppm: The methylene carbon between the carbonyls.

    • ~10-30 ppm: The remaining aliphatic carbons of the sec-butyl and acetyl groups.[6]

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the functional groups present in the molecule.

  • Key IR Absorption Bands (cm⁻¹):

    • ~1745 cm⁻¹: Strong absorption due to the C=O stretching of the ester group.

    • ~1720 cm⁻¹: Strong absorption corresponding to the C=O stretching of the ketone group.

    • ~1100-1300 cm⁻¹: C-O stretching of the ester.

    • ~2850-3000 cm⁻¹: C-H stretching of the aliphatic groups.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Mass Spectrum (Electron Ionization - EI):

    • Molecular Ion (M⁺): A peak at m/z = 158 corresponding to the molecular weight of the compound.

    • Major Fragment Ions: Common fragmentation patterns for β-keto esters include cleavage at the α-position to the carbonyl groups and McLafferty rearrangement. Expected significant fragments include ions at m/z = 101 (loss of -OCH(CH₃)CH₂CH₃), 85, and 43 (acetyl cation, [CH₃CO]⁺), which is often the base peak.[7]

Synthesis and Purification

The synthesis of sec-butyl 3-oxobutanoate can be achieved through the transesterification of another acetoacetate ester (e.g., ethyl acetoacetate) with sec-butanol or by the direct reaction of diketene with sec-butanol.

Representative Synthesis Protocol: Transesterification of Ethyl Acetoacetate

This protocol describes a general procedure for the synthesis of sec-butyl 3-oxobutanoate via a catalyzed transesterification reaction.

Materials:

  • Ethyl acetoacetate

  • sec-Butanol

  • Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium sec-butoxide)

  • Toluene (as a solvent to aid in the removal of ethanol)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add ethyl acetoacetate, an excess of sec-butanol (2-3 equivalents), and a catalytic amount of p-toluenesulfonic acid. Add toluene to the flask.

  • Heat the reaction mixture to reflux. The ethanol formed during the reaction will be azeotropically removed with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of ethanol collected or by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

Purification

The crude sec-butyl 3-oxobutanoate can be purified by fractional distillation under reduced pressure to obtain the pure product.

G cluster_synthesis Synthesis cluster_purification Purification s1 Combine Ethyl Acetoacetate, sec-Butanol, and Catalyst s2 Heat to Reflux with Azeotropic Removal of Ethanol s1->s2 s3 Monitor Reaction Completion s2->s3 s4 Work-up: Neutralization and Extraction s3->s4 p1 Dry Organic Layer s4->p1 Crude Product p2 Remove Solvent under Reduced Pressure p1->p2 p3 Fractional Distillation under Vacuum p2->p3 final_product final_product p3->final_product Pure sec-Butyl 3-Oxobutanoate

Caption: Relationship between hazards and necessary safety measures for sec-butyl 3-oxobutanoate.

Conclusion

This technical guide has provided a detailed summary of the core physical and chemical properties of sec-butyl 3-oxobutanoate. By consolidating data on its physicochemical characteristics, spectroscopic profile, synthesis, and safety, this document serves as a valuable resource for scientists and researchers. The provided information is intended to facilitate the safe and effective use of this versatile compound in various synthetic applications, particularly within the pharmaceutical and chemical industries.

References

Methodological & Application

Biginelli reaction with sec-Butyl Acetoacetate for dihydropyrimidinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Biginelli Reaction with sec-Butyl Acetoacetate for Dihydropyrimidinone Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Relevance of Dihydropyrimidinones (DHPMs) and the Biginelli Reaction

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] These compounds exhibit a remarkable spectrum of biological activities, including roles as calcium channel blockers, antiviral, antibacterial, anti-inflammatory, and antitumor agents.[3][4][5] Notably, the DHPM framework is found in marine alkaloids like batzelladine, which are potent HIV inhibitors, and in synthetic drugs such as Monastrol, a specific inhibitor of the mitotic kinesin Eg5, highlighting its significance in modern drug discovery.[4][6]

The most direct and atom-economical route to this valuable heterocycle is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea), typically under acidic catalysis.[1][7][8] First reported by Pietro Biginelli in 1891, this multicomponent reaction has seen continuous development to improve yields and broaden its substrate scope.[1][9]

This application note provides a detailed technical guide for employing this compound, a sterically hindered β-ketoester, in the Biginelli reaction. We will explore the mechanistic nuances introduced by this substrate, provide an optimized and validated protocol, and offer expert insights into catalyst selection and troubleshooting to empower researchers in synthesizing novel DHPMs for drug development pipelines.

Mechanistic Considerations: Navigating Steric Hindrance with this compound

The currently accepted mechanism for the Biginelli reaction proceeds through a series of bimolecular reactions.[1] The key steps, as illustrated below, are:

  • N-Acyliminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form a hemiaminal, which then dehydrates to generate a reactive N-acyliminium ion intermediate.[7][10][11] This electrophilic species is central to the reaction pathway.

  • Nucleophilic Addition: The enol form of the β-ketoester acts as the key nucleophile, attacking the N-acyliminium ion. This is often the rate-determining step.[1]

  • Cyclization and Dehydration: The resulting open-chain ureide intermediate undergoes intramolecular cyclization via nucleophilic attack of the terminal amine onto the ketone carbonyl, followed by dehydration to yield the final, stable 3,4-dihydropyrimidinone ring system.[10][12]

The introduction of a bulky sec-butyl group in the acetoacetate ester presents a significant steric challenge, primarily impacting the nucleophilic addition step. This steric hindrance can decrease the reaction rate and, under suboptimal conditions, lead to lower yields compared to reactions with less hindered esters like ethyl acetoacetate.[11] Consequently, overcoming this steric barrier necessitates careful optimization of reaction parameters, particularly the choice of catalyst and temperature, to drive the reaction to completion.

Biginelli_Mechanism Aldehyde Ar-CHO Acyliminium N-Acyliminium Ion [Ar-CH=N⁺H(C=O)NH₂] Aldehyde->Acyliminium + Urea, H⁺ - H₂O Urea H₂N(C=O)NH₂ Ketoester This compound (Enol form) Ureide Open-Chain Ureide Ketoester->Ureide Attack on Iminium Ion DHPM Final DHPM Product Ureide_2->DHPM Cyclization - H₂O

Caption: The accepted iminium-based mechanism of the Biginelli reaction.

Catalyst Selection: The Key to Unlocking Reactivity

The Biginelli reaction is acid-catalyzed, and both Brønsted and Lewis acids are effective.[1] However, for sterically demanding substrates, the choice of catalyst is critical to achieving high yields.[13]

  • Brønsted Acids (e.g., HCl, H₂SO₄, p-TSA) are the classical catalysts. While effective, they can sometimes require harsh conditions and longer reaction times, which may not be ideal for hindered substrates.[14][15]

  • Lewis Acids (e.g., FeCl₃, ZnCl₂, InCl₃, Yb(OTf)₃) have emerged as powerful alternatives.[7][16][17] They function by coordinating to the carbonyl oxygen atoms of the aldehyde and ketoester, increasing their electrophilicity and facilitating the key C-C and C-N bond-forming steps. For substrates like this compound, strong Lewis acids are often superior as they more effectively promote the formation of the N-acyliminium intermediate and its subsequent reaction.[13][18]

Catalyst TypeExamplesStrengths for Hindered SubstratesConsiderations
Brønsted Acid HCl, H₂SO₄, p-TSACost-effective, readily available.May require higher temperatures and longer reaction times; potential for side reactions.[13]
Lewis Acid FeCl₃, ZnCl₂, Cu(OTf)₂Generally higher yields and shorter reaction times; milder conditions often possible.[1][16]Cost, moisture sensitivity, and potential need for inert atmosphere for some catalysts.
Lanthanide Triflate Yb(OTf)₃, La(OTf)₃Highly effective, even in catalytic amounts; can be used in various solvents or solvent-free.[7]Higher cost compared to traditional acids.
Heterogeneous Acid KSF Clay, Amberlyst-15Easy separation and catalyst recycling, aligning with green chemistry principles.[19]May exhibit lower activity compared to homogeneous catalysts, requiring more forcing conditions.

Table 1: Comparison of Catalyst Classes for the Biginelli Reaction.

For this protocol, we recommend using a robust Lewis acid such as Ytterbium(III) triflate [Yb(OTf)₃] due to its proven efficacy under mild conditions, even with challenging substrates.

Detailed Experimental Protocol: Synthesis of 5-(sec-butoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

This protocol details the synthesis of a model DHPM using benzaldehyde, urea, and this compound.

Materials and Reagents
  • Benzaldehyde (≥99%)

  • This compound (≥98%)

  • Urea (≥99%)

  • Ytterbium(III) triflate [Yb(OTf)₃] (98%)

  • Ethanol (anhydrous, 200 proof)

  • Ethyl acetate (reagent grade)

  • Hexanes (reagent grade)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer with heating plate

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Charge Flask: - Benzaldehyde (1.0 eq) - this compound (1.0 eq) - Urea (1.5 eq) - Ethanol catalyst 2. Add Yb(OTf)₃ (10 mol%) reagents->catalyst reflux 3. Reflux at 80°C (Monitor by TLC) catalyst->reflux cool 4. Cool to Room Temp. reflux->cool precipitate 5. Pour into Ice Water cool->precipitate filtrate 6. Filter Crude Solid precipitate->filtrate recrystallize 7. Recrystallize from Ethanol/Water filtrate->recrystallize dry 8. Dry Product under Vacuum recrystallize->dry characterize 9. Characterize: - ¹H NMR, ¹³C NMR - FT-IR, MS dry->characterize

Caption: Step-by-step experimental workflow for DHPM synthesis.
Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv.), this compound (1.58 g, 10.0 mmol, 1.0 equiv.), urea (0.90 g, 15.0 mmol, 1.5 equiv.), and anhydrous ethanol (20 mL).

  • Catalyst Addition: Stir the mixture at room temperature until most solids are suspended, then add Ytterbium(III) triflate (0.62 g, 1.0 mmol, 10 mol%).

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent, benzaldehyde), allow the mixture to cool to room temperature.

  • Product Isolation: Pour the cooled reaction mixture slowly into a beaker containing 100 mL of ice-cold deionized water while stirring. A white precipitate will form.

  • Filtration: Continue stirring the slurry for 30 minutes in an ice bath to maximize precipitation. Collect the crude solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

  • Purification: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot ethanol (add water dropwise if necessary to induce crystallization upon cooling).

  • Drying and Characterization: Collect the purified crystals by vacuum filtration and dry them under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.[20][21][22]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during the Biginelli reaction.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Catalyst Inactivity: The Lewis acid may be hydrated or degraded.Use a fresh, anhydrous catalyst. Consider screening other Lewis acids like InCl₃ or FeCl₃.[13]
Insufficient Reaction Time/Temp: Steric hindrance from the sec-butyl group slowing the reaction.Increase the reflux time and monitor carefully by TLC. A moderate increase in temperature may be beneficial if using a higher-boiling solvent like acetonitrile.[23]
Poor Reagent Purity: Impurities in starting materials can inhibit the reaction.Use high-purity reagents. Ensure the aldehyde has not been oxidized to benzoic acid.
Formation of Side Products Hantzsch Dihydropyridine: Urea can decompose at high temperatures to ammonia, leading to a competing Hantzsch reaction pathway.Avoid excessive heating. Ensure the reaction temperature does not significantly exceed the solvent's boiling point.[23]
Self-Condensation Products: Aldol condensation of the aldehyde or ketoester.Ensure the catalyst is added promptly and the reaction is heated to reflux efficiently to favor the three-component pathway.
Product Fails to Precipitate or Oils Out Supersaturation or Impurities: The product may be too soluble in the work-up mixture, or impurities may be inhibiting crystallization.Scratch the inside of the beaker to induce crystallization. Try a different solvent system for precipitation/recrystallization (e.g., ethyl acetate/hexanes). If necessary, perform column chromatography.

Conclusion

The Biginelli reaction remains a cornerstone of heterocyclic synthesis, offering a powerful and convergent route to the medicinally vital dihydropyrimidinone scaffold. While the use of sterically demanding substrates like this compound introduces challenges, they can be readily overcome through rational catalyst selection and careful optimization of reaction conditions. This application note provides a validated protocol using a robust Lewis acid catalyst that delivers the desired product in good yield. By understanding the mechanistic principles and potential pitfalls, researchers can confidently employ this methodology to expand chemical diversity and accelerate the discovery of novel therapeutic agents.

References

use of sec-Butyl Acetoacetate in the synthesis of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Pyrimidine Derivatives Using sec-Butyl Acetoacetate

Introduction: The Enduring Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological significance is profound.[1][2][3] Pyrimidine derivatives exhibit an astonishingly broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties.[4][5][6] Marketed drugs such as 5-fluorouracil (anticancer), zidovudine (anti-HIV), and rosuvastatin (cardiovascular) underscore the therapeutic success of this heterocyclic scaffold.[1][4]

The synthesis of functionalized pyrimidines is, therefore, a critical task for medicinal chemists. The selection of appropriate building blocks is paramount to achieving molecular diversity and optimizing reaction efficiency. One of the most robust and widely utilized methods for constructing the pyrimidine core is the multicomponent Biginelli reaction, first reported in 1891.[7][8] This one-pot synthesis classically involves the condensation of an aldehyde, a β-ketoester, and urea (or thiourea).

This guide focuses on the strategic use of This compound , a versatile β-ketoester, in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), key precursors to a vast library of pyrimidine-based drug candidates. We will explore the mechanistic rationale, provide detailed experimental protocols, and discuss the advantages of this specific reagent.

This compound: A Strategic Choice for Pyrimidine Synthesis

This compound (butan-2-yl 3-oxobutanoate) is a C8 keto-ester that serves as an ideal three-carbon (C-C-C) fragment for pyrimidine ring formation.[9][10] Its keto-ester functionality provides the necessary electrophilic and nucleophilic centers for the cyclocondensation reaction.

Why this compound?

  • Reactivity: The ester group influences the reactivity of the adjacent methylene protons. While similar to the commonly used ethyl and methyl acetoacetates, the secondary butyl group can subtly modulate solubility and steric factors, potentially influencing reaction kinetics and product crystallization.

  • Versatility: It is a proven intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for its ability to participate in various condensation and cyclization reactions.[10]

  • Structural Contribution: The acetoacetate backbone directly forms a significant portion of the final pyrimidine ring, installing a methyl group at the C6 position and a sec-butoxycarbonyl group at the C5 position, the latter of which can be retained or further modified.

The Biginelli Reaction: Mechanism and Rationale

The Biginelli reaction is a powerful one-pot, three-component synthesis that exemplifies atom economy and operational simplicity. The most widely accepted mechanism proceeds through an iminium ion intermediate.[11][12]

Causality Behind the Mechanism:

  • Acid Catalysis: The reaction is typically catalyzed by a Brønsted or Lewis acid. The catalyst's primary role is to activate the aldehyde carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by urea.

  • Iminium Ion Formation: Urea attacks the protonated aldehyde, and subsequent dehydration leads to the formation of a key N-acyliminium ion intermediate. This step is often the rate-determining step of the overall reaction.[7]

  • Nucleophilic Addition: The this compound, existing in equilibrium with its enol form, acts as the nucleophile. The enol attacks the electrophilic iminium ion, forming a C-C bond and creating an open-chain ureide intermediate.

  • Cyclization and Dehydration: The final steps involve an intramolecular nucleophilic attack of the terminal amine onto the ester's carbonyl group, followed by dehydration to yield the stable, six-membered 3,4-dihydropyrimidin-2(1H)-one ring.

The following diagram illustrates the accepted 'iminium route' for the Biginelli reaction.

Biginelli_Mechanism cluster_start Reactants Aldehyde Ar-CHO (Aldehyde) Iminium N-Acyliminium Ion [Ar-CH=N⁺H(C=O)NH₂] Aldehyde->Iminium + Urea, H⁺ - H₂O Urea H₂N(C=O)NH₂ (Urea) Urea->Iminium SBAA sec-BuO(C=O)CH₂C(O)CH₃ (this compound) Enol Enol of SBAA SBAA->Enol Keto-Enol Tautomerism Catalyst H⁺ (Acid Catalyst) Catalyst->Iminium Intermediate Open-Chain Intermediate Iminium->Intermediate Nucleophilic Attack Enol->Intermediate DHPM Final DHPM Product Intermediate->DHPM Cyclization - H₂O, -sec-BuOH

Caption: The Iminium Route of the Biginelli Reaction.

Experimental Protocol: Synthesis of 4-Aryl-5-(sec-butoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-ones

This protocol provides a general, self-validating method for synthesizing DHPMs using this compound. It is adapted from established procedures for the Biginelli reaction.[13][14][15]

Materials and Reagents:

  • Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde): 10.0 mmol

  • This compound: 10.0 mmol (1.58 g)

  • Urea: 15.0 mmol (0.90 g)

  • Catalyst: Ammonium Chloride (NH₄Cl): 1.0 mmol (0.053 g) or Ytterbium(III) Triflate (Yb(OTf)₃): 0.5 mmol

  • Solvent: Ethanol (95%) or Acetonitrile: 20 mL

  • Deionized Water

  • Ethyl Acetate

  • n-Hexane

Experimental Workflow Diagram:

Workflow A 1. Reagent Mixing Aldehyde, SBAA, Urea, Catalyst in Solvent B 2. Reaction Heat at reflux (e.g., 80°C) Monitor by TLC A->B Heat C 3. Work-up Cool to RT Pour into cold water B->C Reaction Complete D 4. Isolation Filter the precipitate Wash with cold water C->D Precipitation E 5. Purification Recrystallize from Ethanol/Water or EtOAc/Hexane D->E Crude Product F 6. Characterization Melting Point, FTIR, ¹H NMR, ¹³C NMR, Mass Spec E->F Purified Solid G Pure DHPM Product F->G

Caption: General workflow for DHPM synthesis and purification.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (10.0 mmol), this compound (10.0 mmol), urea (15.0 mmol), and the chosen catalyst (e.g., NH₄Cl, 1.0 mmol).

  • Solvent Addition: Add 20 mL of ethanol to the flask. Stir the mixture to ensure all solids are well-suspended.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

    • Expert Insight: The use of a slight excess of urea helps to drive the reaction to completion. The choice of catalyst can significantly impact reaction time and yield; Lewis acids like Yb(OTf)₃ are often more efficient than Brønsted acids but may be more costly.[11]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (e.g., 3:7 v/v) solvent system. The reaction is typically complete within 3-6 hours.

  • Product Isolation: Once the reaction is complete (as indicated by the consumption of the aldehyde), cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring.

  • Filtration: A solid precipitate will form. Allow it to stir in the cold water for 15-20 minutes to complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with two portions of cold deionized water (2 x 20 mL) to remove any remaining urea and catalyst.

  • Purification: The crude product is purified by recrystallization. A common solvent system is aqueous ethanol or ethyl acetate/n-hexane. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

  • Drying and Characterization: Collect the purified crystals by filtration and dry them under vacuum. Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, FTIR).

Data Presentation: Reaction Scope and Yields

The versatility of the Biginelli reaction allows for the use of various substituted aldehydes. The electronic nature of the substituent on the aromatic ring can influence the reaction yield and time.

EntryAldehyde (Ar-CHO)CatalystTime (h)Yield (%)Reference Melting Point (°C)
1BenzaldehydeNH₄Cl3~85%202–204 (for ethyl ester)
24-ChlorobenzaldehydeNH₄Cl3~90%213–215 (for ethyl ester)
34-MethoxybenzaldehydeYb(OTf)₃2.5~92%200–201 (for ethyl ester)
44-NitrobenzaldehydeYb(OTf)₃2.5~88%209–211 (for ethyl ester)
52-ThiophenecarboxaldehydeNH₄Cl4~75%220–222 (for ethyl ester)[14]

Note: Yields and melting points are representative and can vary based on specific reaction conditions and the ester group (sec-butyl vs. ethyl). Data for ethyl ester analogs are provided for comparison from literature.[14]

Trustworthiness and Validation: The synthesized products should be validated by comparing their spectroscopic data with reported values for analogous compounds. For a novel sec-butyl derivative, characteristic ¹H NMR signals would include a multiplet for the -OCH- proton of the sec-butyl group around 4.8-5.0 ppm and distinct signals for the ethyl and methyl protons of the sec-butyl group. The C4 proton of the dihydropyrimidine ring typically appears as a doublet around 5.1-5.4 ppm.[14]

Conclusion and Future Directions

The use of this compound in the Biginelli reaction provides a reliable and efficient pathway to novel 3,4-dihydropyrimidin-2(1H)-one derivatives. These compounds are not merely synthetic curiosities; they are valuable platforms for further chemical elaboration. The ester at the C5 position can be hydrolyzed, reduced, or converted to an amide, while the dihydropyrimidine ring can be oxidized to the corresponding aromatic pyrimidine. This versatility makes the described protocol a powerful tool for generating libraries of compounds for high-throughput screening in drug discovery programs. Future research may focus on developing asymmetric versions of this reaction to access enantiomerically pure DHPMs, which often exhibit distinct biological activities.

References

Application Notes & Protocols: Carroll Reaction with sec-Butyl Acetoacetate for Terpene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Carbon-Carbon Bond Formation in Terpene Synthesis

Terpenes, a vast and structurally diverse class of natural products, form the backbone of numerous pharmaceuticals, fragrances, and flavorings.[1][2] Their synthesis often hinges on the strategic construction of carbon-carbon bonds to assemble the characteristic isoprene-based skeletons.[1][3] The Carroll reaction, a powerful thermal or base-catalyzed rearrangement of β-keto allyl esters, offers a direct and efficient method for forging these crucial bonds, yielding γ,δ-unsaturated ketones—key intermediates in the synthesis of many terpenes.[4][5][6] This application note provides a detailed guide to the theory, application, and practical execution of the Carroll reaction, with a specific focus on the use of sec-butyl acetoacetate for the synthesis of terpene precursors.

The Carroll Reaction: Mechanism and Advantages

The Carroll reaction is a[6][6]-sigmatropic rearrangement, mechanistically related to the Claisen rearrangement.[4][5][6] The reaction proceeds through the enol form of a β-keto allyl ester, which undergoes a concerted rearrangement to form an intermediate γ,δ-unsaturated β-keto carboxylic acid.[4][7] This intermediate readily undergoes decarboxylation, driven by the formation of a stable ketone and carbon dioxide, to yield the final γ,δ-unsaturated ketone product.[4][8][9]

The selection of the ester group in the acetoacetate starting material can influence reaction conditions and outcomes. While various alkyl acetoacetates can be employed, this compound offers a balance of reactivity and stability, making it a suitable substrate for a range of applications.

Key Mechanistic Steps:
  • Enolization: The β-keto ester tautomerizes to its enol form, a process that can be facilitated by heat or a base catalyst.[4]

  • [6][6]-Sigmatropic Rearrangement: The enol undergoes a concerted rearrangement where a new carbon-carbon bond is formed between the α-carbon of the keto group and the γ-carbon of the allyl group.[4][7]

  • Decarboxylation: The resulting β-keto acid intermediate is unstable and readily loses carbon dioxide to form the final γ,δ-unsaturated ketone.[4][9]

Visualizing the Carroll Reaction Mechanism

Caption: Generalized mechanism of the Carroll Reaction.

Application in Terpene Synthesis: A Case Study of Linalool Precursors

Linalool, a naturally occurring terpene alcohol, is a valuable fragrance and flavor compound and a key intermediate in the synthesis of other important molecules like Vitamin E.[10] The Carroll reaction provides an effective route to synthesize precursors to linalool and its derivatives.

For instance, the reaction of an appropriate allylic alcohol with this compound can yield a γ,δ-unsaturated ketone that serves as a direct precursor to the linalool carbon skeleton.

Experimental Protocol: Synthesis of a Linalool Precursor

This protocol details the synthesis of a γ,δ-unsaturated ketone, a key intermediate for terpenes like linalool, using the Carroll reaction with this compound and an allylic alcohol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compoundReagentSigma-Aldrich
Allylic Alcohol (e.g., 3-methyl-2-buten-1-ol)ReagentSigma-Aldrich
Aluminum isopropoxideReagentSigma-AldrichOptional base catalyst
TolueneAnhydrousSigma-Aldrich
Sodium bicarbonateSaturated solutionFor workup
Magnesium sulfateAnhydrousFor drying
Diethyl etherReagentFor extraction
Silica gel60 Å, 230-400 meshFor chromatography

Experimental Workflow

References

Application and Protocol for the Knoevenagel Condensation of sec-Butyl Acetoacetate with Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its reliability and versatility in creating α,β-unsaturated compounds.[1][2][3][4] This reaction involves the condensation of a carbonyl compound, typically an aldehyde or ketone, with a compound containing an active methylene group, catalyzed by a weak base.[4][5][6] The resulting products are pivotal intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, polymers, and fine chemicals.[1][3][7][8][9] This guide provides an in-depth exploration of the Knoevenagel condensation, specifically focusing on the reaction between sec-butyl acetoacetate, an active methylene compound, and various aldehydes. We will delve into the mechanistic underpinnings of this transformation and provide a detailed, field-proven protocol for its successful execution in a research and development setting.

Mechanistic Insights: The Role of the Catalyst and Substrates

The Knoevenagel condensation proceeds through a series of well-understood steps, initiated by a basic catalyst, commonly a secondary amine such as piperidine.[10][11] The mechanism can be dissected as follows:

  • Enolate Formation: The basic catalyst abstracts an acidic α-proton from the active methylene compound, in this case, this compound. This deprotonation is facilitated by the presence of two electron-withdrawing groups (the ketone and the ester moieties), which stabilize the resulting enolate anion through resonance.[12][13][14]

  • Iminium Ion Formation: Concurrently, the amine catalyst reacts with the aldehyde to form an iminium ion.[15][16][17][18] This step is crucial as the iminium ion is a more potent electrophile than the parent aldehyde, thereby accelerating the subsequent nucleophilic attack.

  • Nucleophilic Attack: The resonance-stabilized enolate attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and a tetrahedral intermediate.[15][16][17][18]

  • Elimination and Catalyst Regeneration: The intermediate then undergoes elimination of the amine catalyst and a molecule of water to afford the final α,β-unsaturated product.[15][16][17][18] The regeneration of the amine catalyst allows it to participate in subsequent catalytic cycles.

The choice of this compound as the active methylene component offers several advantages, including its commercial availability and the potential for the resulting products to be further manipulated at the ester or ketone functional groups.

Visualizing the Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_reactants Reactants & Catalyst cluster_intermediates Key Intermediates cluster_products Products This compound This compound Enolate Enolate This compound->Enolate Deprotonation by Piperidine Aldehyde Aldehyde Iminium Ion Iminium Ion Aldehyde->Iminium Ion Reaction with Piperidine Piperidine (Catalyst) Piperidine (Catalyst) Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate Nucleophilic Attack Iminium Ion->Tetrahedral Intermediate alpha,beta-Unsaturated Product alpha,beta-Unsaturated Product Tetrahedral Intermediate->alpha,beta-Unsaturated Product Elimination Water Water Tetrahedral Intermediate->Water Regenerated Catalyst Regenerated Catalyst Tetrahedral Intermediate->Regenerated Catalyst

Caption: Knoevenagel condensation mechanism.

Experimental Protocol: Synthesis of sec-Butyl 2-(3,4-methylenedioxybenzylidene)-3-oxobutanoate

This protocol details the Knoevenagel condensation of this compound with piperonal (3,4-methylenedioxybenzaldehyde) as a representative aromatic aldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
This compound≥98%Commercially Available13562-76-0Combustible liquid, causes skin and eye irritation.[19]
Piperonal≥99%Commercially Available120-57-0May cause skin, eye, and respiratory tract irritation.[20][21][22]
Piperidine≥99%Commercially Available110-89-4Flammable, toxic, and corrosive. Handle with extreme care.
TolueneAnhydrousCommercially Available108-88-3Flammable, harmful if inhaled or in contact with skin.
Magnesium SulfateAnhydrousCommercially Available7487-88-9
Ethyl AcetateACS GradeCommercially Available141-78-6Flammable, causes eye irritation.
HexanesACS GradeCommercially Available110-54-3Flammable, may cause drowsiness or dizziness.
Equipment
  • Round-bottom flask (100 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Piperidine is highly toxic and corrosive. Handle it with extreme care and avoid inhalation or skin contact.

  • Toluene is flammable and an irritant. Keep away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[19][20][21][22][23][24][25][26][27]

Reaction Procedure
  • Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

  • Charging the Flask: To the round-bottom flask, add piperonal (5.00 g, 33.3 mmol), this compound (5.80 g, 36.6 mmol, 1.1 eq), and toluene (50 mL).

  • Catalyst Addition: Add piperidine (0.28 g, 3.33 mmol, 0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by TLC analysis (eluent: 20% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (25 mL), and brine (25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure product.

Visualizing the Experimental Workflow

Knoevenagel_Workflow Start Start Setup Assemble Glassware: Flask, Dean-Stark, Condenser Start->Setup Charge Add Reactants and Solvent: Piperonal, this compound, Toluene Setup->Charge Catalyst Add Catalyst: Piperidine Charge->Catalyst Reaction Heat to Reflux (4-6 h) Monitor by TLC and Water Collection Catalyst->Reaction Cool Cool to Room Temperature Reaction->Cool Wash Sequential Washes: 1 M HCl, Sat. NaHCO3, Brine Cool->Wash Dry Dry Organic Layer (Anhydrous MgSO4) Wash->Dry Concentrate Concentrate in vacuo (Rotary Evaporator) Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

References

The Japp-Klingemann Reaction with sec-Butyl Acetoacetate: A Comprehensive Guide to Synthesis of Chiral Hydrazone Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Versatility of the Japp-Klingemann Reaction

The Japp-Klingemann reaction stands as a cornerstone in synthetic organic chemistry for the preparation of hydrazones from β-keto-acids or their corresponding esters.[1][2] This powerful carbon-carbon bond-forming reaction, first reported by Francis Robert Japp and Felix Klingemann, proceeds through the coupling of an aryl diazonium salt with an active methylene compound, leading to the cleavage of an acyl or carboxyl group.[3] The resulting arylhydrazones are not merely stable end-products; they are pivotal intermediates in the synthesis of a diverse array of heterocyclic compounds, most notably indoles via the Fischer indole synthesis.[1][2]

This application note provides a detailed exploration of the Japp-Klingemann reaction with a specific focus on the use of sec-butyl acetoacetate as the β-keto ester. The introduction of the chiral sec-butyl moiety offers a pathway to chiral hydrazones, which are valuable building blocks in the development of pharmaceuticals and other biologically active molecules. We will delve into the mechanistic intricacies of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Mechanistic Insights: A Step-by-Step Journey

The Japp-Klingemann reaction is a nuanced process that can be dissected into several key steps. A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the reaction conditions.

  • Diazotization of the Arylamine: The reaction commences with the conversion of a primary aromatic amine to a highly reactive aryldiazonium salt. This is typically achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Enolate Formation: The active methylene compound, in this case, this compound, is deprotonated by a base to form a nucleophilic enolate. The choice of base is critical and is often a mild one, such as sodium acetate, to prevent unwanted side reactions like hydrolysis of the ester.

  • Electrophilic Attack and Azo Intermediate Formation: The electron-rich enolate attacks the electrophilic terminal nitrogen of the aryldiazonium salt. This coupling reaction forms an intermediate azo compound.

  • Hydrolytic Cleavage and Rearrangement: The azo intermediate is unstable under the reaction conditions and undergoes hydrolysis. This step involves the cleavage of the acetyl group, which is a more favorable leaving group than the sec-butoxycarbonyl group. Following the cleavage, a rearrangement occurs to yield the thermodynamically more stable hydrazone.

Below is a visual representation of the Japp-Klingemann reaction mechanism.

Japp_Klingemann_Mechanism cluster_diazotization Step 1: Diazotization cluster_enolate Step 2: Enolate Formation cluster_coupling Step 3 & 4: Coupling and Rearrangement Ar-NH2 Aromatic Amine NaNO2_HCl NaNO2, HCl (0-5 °C) Ar-N2+ Aryldiazonium Salt Azo_Intermediate Azo Intermediate Ar-N2+->Azo_Intermediate sBu_Acetoacetate This compound Base Base (e.g., NaOAc) Enolate Enolate Enolate->Azo_Intermediate Attack on Ar-N2+ Enolate->Azo_Intermediate Hydrolysis Hydrolysis Hydrazone Arylhydrazone Product

Caption: Mechanism of the Japp-Klingemann Reaction.

Experimental Protocol: Synthesis of a Phenylhydrazone from this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of the phenylhydrazone of sec-butyl glyoxylate, starting from aniline and this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Aniline93.13100.93 g (0.91 mL)
Concentrated HCl36.46252.1 mL
Sodium Nitrite (NaNO₂)69.0010.50.72 g
This compound158.19101.58 g (1.61 mL)
Sodium Acetate (NaOAc)82.03302.46 g
Ethanol46.07-50 mL
Water18.02-As needed

Procedure:

Part A: Preparation of the Diazonium Salt Solution

  • In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve aniline (10 mmol) in a mixture of concentrated hydrochloric acid (25 mmol) and 10 mL of water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (10.5 mmol) in 5 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature is maintained below 5 °C throughout the addition.

  • After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. The resulting clear solution is the freshly prepared benzenediazonium chloride.

Part B: Japp-Klingemann Coupling

  • In a 250 mL beaker, dissolve this compound (10 mmol) and sodium acetate (30 mmol) in 50 mL of ethanol.

  • Cool this solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the ethanolic solution of this compound and sodium acetate. A colored precipitate may begin to form.

  • Maintain the temperature of the reaction mixture below 5 °C during the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Part C: Work-up and Purification

  • Pour the reaction mixture into 200 mL of cold water.

  • Collect the precipitated crude hydrazone by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain the pure phenylhydrazone.

  • Dry the purified product under vacuum.

Expected Yield: 75-85%

Causality and Experimental Choices: A Deeper Dive

  • Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial to prevent decomposition of the diazonium salt and unwanted side reactions.

  • Choice of Base: Sodium acetate is a preferred base for this reaction as it is strong enough to deprotonate the active methylene group of the β-keto ester but mild enough to avoid significant hydrolysis of the ester functionality. Stronger bases like sodium hydroxide could lead to saponification of the sec-butyl ester.

  • Solvent System: Ethanol is a common solvent for the Japp-Klingemann reaction as it can dissolve both the organic reactants and the sodium acetate. The use of a co-solvent system with water is also common, particularly for the diazotization step.

  • Stoichiometry: A slight excess of sodium nitrite is used to ensure complete diazotization of the aniline. A larger excess of sodium acetate is used to act as a buffer and maintain the pH of the reaction mixture in the optimal range for the coupling reaction.

  • Steric Considerations with this compound: The bulkier sec-butyl group, as compared to a methyl or ethyl group, may slightly decrease the rate of the reaction due to steric hindrance. However, the electronic effects are minimal, and the reaction is expected to proceed efficiently under the standard conditions outlined. The chirality of the sec-butyl group is generally retained throughout the reaction, providing a route to chiral hydrazones.

Applications in Drug Development and Organic Synthesis

The arylhydrazones synthesized via the Japp-Klingemann reaction are versatile intermediates with significant applications in medicinal chemistry and the broader field of organic synthesis.

  • Fischer Indole Synthesis: The most prominent application of the hydrazone products is their use as precursors in the Fischer indole synthesis.[1][2] The indole scaffold is a privileged structure found in a vast number of pharmaceuticals, including anti-migraine agents (triptans), anti-inflammatory drugs, and anti-cancer agents. The use of chiral hydrazones derived from this compound can lead to the synthesis of enantiomerically enriched indole derivatives.

  • Synthesis of Other Heterocycles: Beyond indoles, these hydrazones can be used to synthesize other important heterocyclic systems such as pyrazoles and pyrazolones, which also exhibit a wide range of biological activities.

  • Bioconjugation: Hydrazone linkages are utilized in bioconjugation chemistry for the attachment of drugs to carrier molecules, such as antibodies, to create targeted drug delivery systems.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the Japp-Klingemann reaction.

Japp_Klingemann_Workflow Start Start Diazotization Diazotization of Aniline (0-5 °C) Start->Diazotization Coupling_Reaction Japp-Klingemann Coupling with this compound (0-5 °C) Diazotization->Coupling_Reaction Workup Aqueous Work-up & Filtration Coupling_Reaction->Workup Purification Recrystallization Workup->Purification Product Pure Arylhydrazone Purification->Product

Caption: Experimental workflow for the Japp-Klingemann reaction.

Conclusion

The Japp-Klingemann reaction remains a highly relevant and powerful tool in the arsenal of the synthetic chemist. The use of this compound as a substrate opens avenues for the synthesis of chiral hydrazone building blocks, which are of significant interest in the pharmaceutical industry. By carefully controlling the reaction parameters, particularly temperature and pH, researchers can achieve high yields of the desired hydrazone products. The detailed protocol and mechanistic insights provided in this application note serve as a comprehensive guide for scientists and professionals in drug development and organic synthesis to successfully employ this versatile reaction.

References

Application Notes & Protocols: Leveraging sec-Butyl Acetoacetate in Multicomponent Reactions for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Multicom

ponent Reactions in Modern Drug Discovery

The contemporary drug discovery landscape necessitates the rapid and efficient generation of vast and structurally diverse small molecule libraries.[1][2] Multicomponent reactions (MCRs) have emerged as a cornerstone of this endeavor, offering a powerful and sustainable strategy for synthesizing complex molecular architectures in a single, one-pot operation.[3][4] MCRs are characterized by their high atom economy, operational simplicity, and ability to quickly generate chemical libraries with significant molecular diversity, making them invaluable tools for accelerating drug discovery programs.[5][6] This application note delves into the strategic use of sec-butyl acetoacetate as a versatile building block in several key MCRs, providing detailed protocols and insights for researchers, medicinal chemists, and drug development professionals.

This compound, a chiral β-ketoester, offers unique advantages in MCRs. Its branched sec-butyl group can introduce stereochemical complexity and modulate the physicochemical properties of the final products, potentially influencing their biological activity and pharmacokinetic profiles.[7][8] This guide will explore its application in the Hantzsch, Biginelli, and Ugi reactions, providing a framework for the synthesis of diverse heterocyclic libraries.

The Role of this compound: A Versatile Ketoester

This compound is a colorless liquid with a fruity odor, valued in organic synthesis for its dual functionality.[7][9] The presence of both a ketone and an ester group allows it to participate in a wide range of chemical transformations, including condensations and cyclizations.[7] Its chiral center provides an avenue for asymmetric synthesis, a critical consideration in the development of modern therapeutics.[10]

Key Properties of this compound:

PropertyValue
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.2 g/mol
Appearance Clear, colorless liquid
Boiling Point 112 °C
Chirality Contains one stereocenter

The Hantzsch Dihydropyridine Synthesis: A Four-Component Approach to 1,4-Dihydropyridines

The Hantzsch synthesis is a classic MCR that produces 1,4-dihydropyridines (1,4-DHPs), a scaffold of significant pharmacological importance, notably as calcium channel blockers.[11][12] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[13] The use of this compound in this reaction allows for the synthesis of novel 1,4-DHP analogues with potentially enhanced biological activities.[11]

Mechanistic Overview

The reaction proceeds through a series of condensation and cyclization steps. Initially, an enamine is formed from the reaction of this compound and ammonia. Concurrently, a Knoevenagel condensation occurs between the aldehyde and a second equivalent of the β-ketoester. The enamine then undergoes a Michael addition to the resulting α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to yield the 1,4-DHP core.

Hantzsch_Mechanism cluster_1 Enamine Formation cluster_2 Knoevenagel Condensation cluster_3 Cyclization Cascade sBAA1 This compound Enamine Enamine Intermediate sBAA1->Enamine + NH3 - H2O NH3 Ammonia MichaelAdduct Michael Adduct Enamine->MichaelAdduct + Unsaturated Carbonyl Aldehyde Aldehyde UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Aldehyde->UnsaturatedCarbonyl + sBAA - H2O sBAA2 This compound UnsaturatedCarbonyl->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular Cyclization DHP 1,4-Dihydropyridine CyclizedIntermediate->DHP - H2O

Caption: Hantzsch Dihydropyridine Synthesis Workflow.

Experimental Protocol: Synthesis of Symmetrical 1,4-Dihydropyridines

This protocol outlines the synthesis of symmetrical 1,4-DHPs using this compound.

Materials:

  • Aromatic aldehyde (10 mmol)

  • This compound (20 mmol)

  • Ammonium acetate (15 mmol)

  • Ethanol (50 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), this compound (20 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).[14]

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[14]

  • After completion, cool the reaction mixture to room temperature. The solid product will often precipitate.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.[14]

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Aldehyde (R-CHO)Product Yield (%)
Benzaldehyde85
4-Chlorobenzaldehyde92
4-Methoxybenzaldehyde88
2-Nitrobenzaldehyde78

The Biginelli Reaction: Accessing Dihydropyrimidinones

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester (such as this compound), and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[15][16] These heterocyclic compounds are prevalent in many biologically active molecules, including calcium channel blockers and antihypertensive agents.[15]

Mechanistic Insights

The reaction mechanism is believed to initiate with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enol form of this compound to the imine. Subsequent intramolecular cyclization via condensation and dehydration affords the final DHPM product.[16][17]

Biginelli_Mechanism Aldehyde Aromatic Aldehyde Acylimine N-Acylimine Intermediate Aldehyde->Acylimine Urea Urea Urea->Acylimine sBAA This compound Adduct Open-Chain Adduct sBAA->Adduct Acylimine->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration

Caption: Biginelli Reaction Pathway.

Experimental Protocol: One-Pot Synthesis of Dihydropyrimidinones

This protocol describes a one-pot synthesis of DHPMs using this compound under acidic catalysis.

Materials:

  • Aromatic aldehyde (10 mmol)

  • This compound (10 mmol)

  • Urea (15 mmol)

  • Ethanol (25 mL)

  • Concentrated HCl (catalytic amount, ~0.2 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), this compound (10 mmol), urea (15 mmol), and ethanol (25 mL).

  • Add a catalytic amount of concentrated HCl and equip the flask with a reflux condenser.

  • Heat the mixture to reflux with stirring for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath. The product will typically precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified DHPM.

Aldehyde (R-CHO)Product Yield (%)
Benzaldehyde90
4-Methylbenzaldehyde87
3-Hydroxybenzaldehyde82
4-Fluorobenzaldehyde91

The Ugi Reaction: A Four-Component Route to α-Aminoacyl Amides

The Ugi reaction is a highly versatile four-component reaction that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative.[18][19] The products, often referred to as "peptoids," are of great interest in medicinal chemistry for their potential as protein mimetics.[19] While this compound is not a direct component, its derivatives can be utilized, for example, by converting the keto group to an amine or the ester to a carboxylic acid, thereby expanding the diversity of the resulting library. For the purpose of this guide, we will consider a standard Ugi protocol where the diversity can be expanded by post-Ugi modifications with reagents derived from this compound.

Mechanistic Pathway

The Ugi reaction is thought to proceed via the formation of an imine from the aldehyde and amine.[18] This is followed by the addition of the isocyanide and the carboxylic acid in a concerted or stepwise manner to form a nitrilium ion intermediate. A subsequent intramolecular Mumm rearrangement leads to the stable α-aminoacyl amide product.[18]

Ugi_Mechanism Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine NitriliumIon Nitrilium Ion Intermediate Imine->NitriliumIon Isocyanide Isocyanide Isocyanide->NitriliumIon CarboxylicAcid Carboxylic Acid CarboxylicAcid->NitriliumIon Rearrangement Mumm Rearrangement NitriliumIon->Rearrangement Product α-Aminoacyl Amide Rearrangement->Product

Caption: Ugi Four-Component Reaction Schematic.

Experimental Protocol: General Procedure for Ugi Library Synthesis

This protocol provides a general method for performing the Ugi reaction.

Materials:

  • Aldehyde (5 mmol)

  • Primary amine (5 mmol)

  • Carboxylic acid (5 mmol)

  • Isocyanide (5 mmol)

  • Methanol (10 mL)

  • Reaction vial (20 mL)

Procedure:

  • To a 20 mL reaction vial, add the aldehyde (5 mmol), primary amine (5 mmol), and carboxylic acid (5 mmol) in methanol (10 mL).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (5 mmol) to the mixture. The reaction is often exothermic.[18]

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography or preparative HPLC.

AldehydeAmineCarboxylic AcidIsocyanideProduct Yield (%)
IsobutyraldehydeBenzylamineAcetic Acidtert-Butyl isocyanide89
CyclohexanecarboxaldehydeAnilineBenzoic AcidCyclohexyl isocyanide85
4-Nitrobenzaldehyden-ButylaminePropionic AcidBenzyl isocyanide93

Conclusion: A Powerful Tool for Diversity-Oriented Synthesis

This compound proves to be a highly valuable and versatile building block for the synthesis of diverse molecular libraries through multicomponent reactions. Its integration into established MCRs like the Hantzsch, Biginelli, and as a precursor for components in the Ugi reaction, allows for the efficient generation of novel heterocyclic compounds. The protocols and insights provided in this application note serve as a practical guide for researchers aiming to leverage the power of MCRs in their drug discovery and chemical biology programs. The ability to rapidly create large and diverse compound libraries is a significant advantage in the quest for new therapeutic agents.[5][20]

References

The Versatility of sec-Butyl Acetoacetate in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of sec-Butyl Acetoacetate in Agrochemical Innovation

This compound (sec-BAA), a keto-ester with the chemical formula C₈H₁₄O₃, serves as a pivotal building block in the synthesis of a diverse range of agrochemicals.[1] Its unique structural features, namely the reactive β-keto-ester functionality, offer a versatile platform for constructing complex molecular architectures inherent to modern fungicides and herbicides. The sec-butyl group, in comparison to smaller alkyl esters, can influence the solubility, stability, and ultimately the biological activity of the final product. This guide provides an in-depth exploration of the synthetic utility of sec-BAA in agrochemical development, complete with detailed experimental protocols and mechanistic insights for researchers and professionals in the field.

Core Applications in Agrochemical Synthesis

The application of this compound in agrochemical synthesis primarily revolves around its utility as a precursor for heterocyclic compounds, which form the backbone of many commercial pesticides. Two prominent examples are the synthesis of pyrazole-based fungicides and uracil-based herbicides.

Synthesis of Pyrazole Fungicides via Cyclocondensation

Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHI), disrupting the mitochondrial respiration of pathogenic fungi. The synthesis of the core pyrazole ring often involves the cyclocondensation of a β-keto-ester, such as this compound, with a hydrazine derivative.

Causality of Experimental Choices: The choice of this compound as a starting material allows for the introduction of a sec-butyl ester group into the pyrazole intermediate. This group can be retained in the final molecule or subsequently modified. The reaction is typically carried out in the presence of an acid or base catalyst to facilitate the initial condensation and subsequent cyclization. The selection of the hydrazine derivative is critical as it determines the substituent at the N1 position of the pyrazole ring, which is crucial for tuning the fungicidal activity.

Protocol 1: Synthesis of a Model 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate from this compound

This protocol outlines the synthesis of a pyrazole derivative, a key intermediate for various fungicides.

Materials:

  • This compound (sec-BAA)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Experimental Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.1 mol) in 100 mL of ethanol.

  • Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (0.1 mol) dropwise at room temperature. An exothermic reaction may be observed.

  • Cyclization: After the addition is complete, add 20 mL of glacial acetic acid to the mixture. Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with a 5% sodium hydroxide solution (2 x 50 mL) followed by a 5% hydrochloric acid solution (2 x 50 mL), and finally with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallization: Purify the crude product by recrystallization from ethanol to yield the pure sec-butyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
Key ReagentPhenylhydrazine
Typical Yield75-85%
Purity (post-recrystallization)>98%

Logical Workflow Diagram:

G cluster_synthesis Pyrazole Synthesis Workflow secBAA This compound ReactionMix Reaction Mixture in Ethanol secBAA->ReactionMix Phenylhydrazine Phenylhydrazine Phenylhydrazine->ReactionMix Reflux Reflux with Acetic Acid ReactionMix->Reflux Cyclocondensation Workup Aqueous Work-up Reflux->Workup Extraction DCM Extraction Workup->Extraction Purification Purification Extraction->Purification FinalProduct sec-Butyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate Purification->FinalProduct G cluster_synthesis Uracil Herbicide Precursor Synthesis secButylamine sec-Butylamine secButylUrea sec-Butyl Urea secButylamine->secButylUrea Urea Urea Urea->secButylUrea Cyclization Cyclocondensation secButylUrea->Cyclization EAA Ethyl Acetoacetate EAA->Cyclization NaOEt Sodium Ethoxide NaOEt->Cyclization Workup Acidic Work-up Cyclization->Workup FinalProduct 3-sec-Butyl-6-methyluracil Workup->FinalProduct

References

Application Notes & Protocols: sec-Butyl Acetoacetate as a Versatile Reagent in Flavor and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

sec-Butyl acetoacetate (SBAA), a β-keto ester, serves as a cornerstone reagent in the synthesis of a diverse array of flavor and fragrance compounds. Its unique molecular architecture, featuring a reactive methylene group flanked by two carbonyl functionalities, allows for predictable and high-yield transformations into complex aroma chemicals. This guide provides an in-depth exploration of SBAA's chemical properties, outlines its principal applications in the synthesis of ketone and heterocyclic aroma compounds, and furnishes detailed, field-proven protocols for its use. The methodologies described herein are designed for researchers and drug development professionals seeking to leverage this versatile building block in the creation of novel sensory ingredients.

Introduction: The Strategic Value of this compound

This compound, systematically named sec-butyl 3-oxobutanoate, is a colorless to pale yellow liquid with a characteristic fruity odor.[1] Beyond its own modest organoleptic properties, its true value lies in its exceptional reactivity, which chemists harness to construct more complex molecular frameworks. The presence of the sec-butyl ester group provides specific solubility and reactivity profiles compared to its methyl or ethyl counterparts, often influencing reaction kinetics and product yields.

The core of SBAA's utility stems from the acidic nature of the α-protons located on the methylene carbon (C2), positioned between the ketone and ester carbonyl groups. This "active methylene" group is readily deprotonated by common bases to form a stabilized enolate, a potent carbon nucleophile. This reactivity is the foundation for the classical Acetoacetic Ester Synthesis , enabling the facile construction of a wide range of substituted methyl ketones, many of which are pivotal in creating fruity, floral, and creamy flavor profiles.

Furthermore, SBAA is a key substrate in the Japp-Klingemann reaction , a powerful method for synthesizing hydrazones from β-keto esters and aryldiazonium salts.[2][3] These hydrazone intermediates are, in turn, critical precursors for synthesizing nitrogen-containing heterocyclic compounds like indoles via the Fischer indole synthesis, a class of compounds renowned for their potent floral and animalic notes in high-end perfumery.[2]

Physicochemical Properties of this compound
PropertyValueSource
Formula C₈H₁₄O₃[1]
Molecular Weight 158.20 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Odor Fruity[1]
Boiling Point 100-103 °C @ 16 mmHg[5]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[1][6]

Core Reactivity and Mechanistic Rationale

The synthetic versatility of this compound is dictated by three primary reactive centers within the molecule. Understanding the causality behind these reactive sites is crucial for experimental design and optimization.

SBAA_Reactivity cluster_molecule Molecular Structure SBAA This compound Structure C1 CH3- C2 C(=O)- C3 CH2- C4 C(=O)- O O- SECBU sec-Bu AlphaCarbon α-Carbon (Active Methylene) - Acidic Protons - Forms Nucleophilic Enolate AlphaCarbon->C3 Primary site for C-C bond formation KetoCarbonyl Ketone Carbonyl - Electrophilic Site - Reduction, Addition Rxns KetoCarbonyl->C2 Target for nucleophiles EsterCarbonyl Ester Carbonyl - Hydrolysis, Transesterification - Saponification EsterCarbonyl->C4 Site of cleavage/modification

Caption: Key reactive sites in this compound.

  • The α-Carbon (Active Methylene): The protons on the carbon between the two carbonyl groups are significantly more acidic (pKa ≈ 11 in DMSO) than typical alkane protons. This is because the resulting conjugate base, an enolate anion, is highly stabilized by resonance, delocalizing the negative charge onto both oxygen atoms. This stabilized enolate is an excellent nucleophile, making it the primary site for alkylation and acylation reactions, which is the foundational step of the acetoacetic ester synthesis.

  • The Ketone Carbonyl: This group can undergo typical ketone reactions. It can be targeted by reducing agents to form secondary alcohols or react with Grignard reagents. However, in the context of flavor synthesis, its most important transformation is its eventual removal via decarboxylation.

  • The Ester Carbonyl: This functional group is susceptible to hydrolysis under acidic or basic conditions. Acid-catalyzed hydrolysis and subsequent heating are critical for the decarboxylation step that yields the final ketone product in the acetoacetic ester synthesis.

Synthetic Applications & Experimental Protocols

Acetoacetic Ester Synthesis: Crafting Ketone-Based Aroma Profiles

This synthesis is a cornerstone of flavor chemistry, allowing for the preparation of α-substituted methyl ketones from this compound. The process involves three key stages: enolate formation, alkylation, and a final hydrolysis/decarboxylation sequence.

Acetoacetic_Ester_Synthesis_Workflow start This compound (SBAA) step1 Step 1: Deprotonation (e.g., NaOEt in EtOH) Forms stabilized enolate start->step1 Add Base enolate SBAA Enolate (Nucleophile) step1->enolate step2 Step 2: Alkylation (Add Alkyl Halide, R-X) enolate->step2 Add R-X alkylated Alkylated SBAA Derivative step2->alkylated step3 Step 3: Hydrolysis & Decarboxylation (Aq. Acid, Heat) alkylated->step3 Saponification, Acidification, Heat product Final Methyl Ketone (Aroma Compound) step3->product co2 CO₂ step3->co2 secbutanol sec-Butanol step3->secbutanol

Caption: General workflow of the acetoacetic ester synthesis.

Protocol 1: Synthesis of 2-Heptanone (Fruity, Cheesy Note)

This protocol details the synthesis of 2-heptanone, a classic flavor compound with notes of banana and cheese, using this compound and 1-bromobutane.

A. Materials & Equipment:

  • This compound (1 equiv.)

  • Sodium ethoxide (NaOEt) (1.05 equiv.)

  • Anhydrous ethanol

  • 1-Bromobutane (1.1 equiv.)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Simple distillation apparatus

B. Experimental Procedure:

  • Enolate Formation: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.05 equiv.) in anhydrous ethanol (50 mL). To this stirring solution, add this compound (1 equiv.) dropwise over 15 minutes. A slight exotherm may be observed. Stir the resulting solution for 30 minutes at room temperature to ensure complete formation of the enolate.

  • Alkylation: Add 1-bromobutane (1.1 equiv.) to the enolate solution. Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours. The formation of a white precipitate (NaBr) will be observed.

  • Hydrolysis & Decarboxylation: After cooling to room temperature, remove the ethanol using a rotary evaporator. To the resulting residue, add 10% aqueous HCl (100 mL). Heat the mixture to reflux for 4-6 hours. This step hydrolyzes both the ester and the intermediate β-keto acid, followed by decarboxylation to yield the ketone.

  • Workup and Purification: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The product will form an organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine all organic layers and wash sequentially with water (50 mL), 5% sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude 2-heptanone is then purified by simple distillation, collecting the fraction boiling at approximately 151 °C.

C. Safety Precautions:

  • This compound is a combustible liquid and causes skin and eye irritation.[7]

  • Sodium ethoxide is highly corrosive and reacts violently with water. Handle in a dry environment.

  • 1-Bromobutane is flammable and a suspected carcinogen.

  • All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[7][8]

The Japp-Klingemann Reaction: Gateway to Heterocyclic Fragrances

This reaction is a highly efficient method for synthesizing arylhydrazones, which are crucial intermediates for valuable fragrance families like indoles. The reaction proceeds by coupling an aryl diazonium salt with the enolate of this compound.

Japp_Klingemann_Mechanism cluster_start Reactants cluster_end Products sbaa_enolate SBAA Enolate (from SBAA + Base) azo_compound Azo Intermediate sbaa_enolate->azo_compound Nucleophilic Attack diazonium Aryl Diazonium Salt (Ar-N₂⁺) diazonium->azo_compound hydrolysis Hydrolysis (Cleavage of Acyl Group) azo_compound->hydrolysis hydrazone Arylhydrazone Product hydrolysis->hydrazone carboxylate sec-Butyl Carboxylate hydrolysis->carboxylate Byproduct

Caption: Mechanism of the Japp-Klingemann reaction.

Protocol 2: Synthesis of a Phenylhydrazone Intermediate

This protocol describes the synthesis of a phenylhydrazone from aniline and this compound, an intermediate ready for Fischer indole synthesis.

A. Materials & Equipment:

  • Aniline (1 equiv.)

  • Concentrated HCl (3 equiv.)

  • Sodium nitrite (NaNO₂) (1.05 equiv.)

  • This compound (1 equiv.)

  • Sodium acetate

  • Ethanol

  • Ice-water bath

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer

  • Buchner funnel and filter paper

B. Experimental Procedure:

  • Diazotization of Aniline: In a 250 mL beaker, dissolve aniline (1 equiv.) in a mixture of concentrated HCl (3 equiv.) and water (50 mL). Cool this solution to 0-5 °C in an ice-water bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.05 equiv.) in cold water (20 mL).

  • Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue-black). Stir for an additional 10 minutes in the ice bath.

  • Coupling Reaction: In a separate 500 mL flask, dissolve this compound (1 equiv.) and a slight excess of sodium acetate in ethanol (100 mL). Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the stirring this compound solution. A colored precipitate (the hydrazone) should form immediately.

  • Isolation and Purification: Allow the mixture to stir in the ice bath for 30 minutes, then let it stand at room temperature for 1 hour to ensure complete reaction.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water to remove inorganic salts, followed by a small amount of cold ethanol.

  • Recrystallize the crude hydrazone from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified product.

C. Safety Precautions:

  • Aniline is toxic and readily absorbed through the skin.

  • Sodium nitrite is an oxidizer and is toxic if swallowed.

  • Aryl diazonium salts are unstable and potentially explosive when dry. They should be kept cold and used in solution immediately after preparation. DO NOT isolate the diazonium salt.

  • Perform all steps in a well-ventilated fume hood and wear appropriate PPE.

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

Hazard CategoryGHS ClassificationPrecautionary Statements (Selected)
Flammability Flammable Liquids (Category 4)P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[7]
Skin Skin Corrosion/Irritation (Category 2)P280: Wear protective gloves. P264: Wash skin thoroughly after handling.[7]
Eyes Eye Damage/Irritation (Category 2A)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Storage Store in a tightly-closed container in a cool, dry, well-ventilated place away from ignition sources.[7][8]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[7]

Conclusion

This compound stands out as a highly effective and versatile reagent for the synthesis of important flavor and fragrance molecules. Its well-defined reactivity through the active methylene group enables predictable and efficient C-C bond formation. The protocols provided for the acetoacetic ester synthesis and the Japp-Klingemann reaction demonstrate its utility in creating both valuable ketone-based aroma compounds and essential heterocyclic precursors. By understanding the mechanistic principles and adhering to safe laboratory practices, researchers can confidently employ this compound to innovate and expand the modern perfumer's and flavorist's palette.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for sec-Butyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of sec-butyl acetoacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-keto ester. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the intricacies of its synthesis and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound, and how do I choose the best one for my application?

There are three primary methods for synthesizing this compound, each with distinct advantages and disadvantages. The choice of method depends on factors such as available starting materials, required scale, and desired purity.

  • Transesterification of a Simple Acetoacetate: This is often the most convenient and high-yielding method for laboratory-scale synthesis. It involves reacting a commercially available acetoacetate, such as ethyl or methyl acetoacetate, with sec-butanol in the presence of a catalyst.[1][2] This method is highly selective for β-keto esters.[2]

  • Direct Esterification of sec-Butanol: This classic Fischer esterification involves reacting sec-butanol with a derivative of acetoacetic acid. However, acetoacetic acid itself is unstable and prone to decarboxylation.[1] A more practical approach involves reacting sec-butanol with diketene, which serves as an acetoacetylating agent.[3]

  • Addition of Acetic Acid to n-Butene: This is a common industrial method that is cost-effective for large-scale production.[4][5] It involves the direct addition of acetic acid to n-butene using an acidic catalyst.[6] While efficient, it can be more complex to set up in a standard laboratory environment and may lead to side reactions like butene oligomerization.[6]

For most research and development applications, transesterification offers the best balance of simplicity, efficiency, and control.

Q2: I'm attempting a transesterification to produce this compound, but my yields are consistently low. What are the likely causes and how can I troubleshoot this?

Low yields in a transesterification reaction for this compound typically stem from issues with the catalyst, reaction equilibrium, or the presence of contaminants.

Troubleshooting Guide for Low Transesterification Yields

Possible Cause Explanation Recommended Solution
Ineffective Catalyst The catalyst may be deactivated or inappropriate for the reaction. Both acid and base catalysts can be used, but Lewis acids and certain heterogeneous catalysts often provide better results with fewer side reactions.[2]Consider using a mild and effective catalyst such as boric acid or a supported version like silica-supported boric acid, which has been shown to give excellent yields under solvent-free conditions.[7] Ensure the catalyst is fresh and handled under anhydrous conditions if it is moisture-sensitive.
Reaction Equilibrium Transesterification is a reversible reaction. The accumulation of the alcohol byproduct (methanol or ethanol from the starting ester) can shift the equilibrium back toward the reactants.To drive the reaction forward, remove the alcohol byproduct as it forms. This can be achieved by performing the reaction at a temperature that allows for the distillation of the lower-boiling alcohol byproduct. Using an excess of sec-butanol can also help shift the equilibrium.
Presence of Water Water can hydrolyze the ester product and deactivate many catalysts.[8]Ensure all glassware is thoroughly dried before use. Use anhydrous grade solvents (if any) and reagents. sec-Butanol should be dried over a suitable drying agent if it is not of anhydrous grade.
Suboptimal Temperature The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to side reactions or decomposition.Optimize the reaction temperature. For many transesterification reactions of β-keto esters, temperatures around 80°C are effective.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature for your specific setup.

Below is a workflow to guide your optimization process:

G cluster_start Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution start Low Yield in Transesterification catalyst 1. Verify Catalyst Activity - Use fresh catalyst - Consider alternatives (e.g., Boric Acid) start->catalyst Begin Troubleshooting equilibrium 2. Address Reaction Equilibrium - Remove alcohol byproduct - Use excess sec-butanol catalyst->equilibrium water 3. Ensure Anhydrous Conditions - Dry glassware thoroughly - Use anhydrous reagents equilibrium->water temp 4. Optimize Temperature - Monitor with TLC/GC - Adjust for optimal rate water->temp solution Optimized Yield Achieved temp->solution Problem Solved

Caption: Troubleshooting workflow for low transesterification yields.

Q3: I am using a strong acid catalyst like sulfuric acid for a direct esterification and observing significant charring and the formation of side products. What is happening and what are my alternatives?

The use of strong, non-selective acids like sulfuric acid in the esterification of secondary alcohols like sec-butanol can lead to undesirable side reactions.[9]

Primary Side Reaction: Dehydration

The most common side reaction is the acid-catalyzed dehydration of sec-butanol to form butenes (1-butene, cis-2-butene, and trans-2-butene).[9][10] At elevated temperatures, these alkenes can further polymerize, leading to the charring and tar formation you are observing.

G sec-Butanol sec-Butanol This compound This compound sec-Butanol->this compound Desired Esterification (with Acetoacetyl source) Butenes Butenes sec-Butanol->Butenes Dehydration (H₂SO₄) Side Reaction Polymeric Byproducts (Tar) Polymeric Byproducts (Tar) Butenes->Polymeric Byproducts (Tar) Polymerization (High Temp) G start Start Reaction tlc Perform TLC Analysis (Every 30-60 min) start->tlc check_tlc Is Starting Material Consumed? tlc->check_tlc gc Perform Quantitative GC Analysis check_tlc->gc Yes continue_rxn Continue Reaction check_tlc->continue_rxn No check_gc Has Conversion Plateaued? gc->check_gc check_gc->continue_rxn No end_rxn Reaction Complete Proceed to Workup check_gc->end_rxn Yes continue_rxn->tlc Wait & Re-sample

References

Technical Support Center: Synthesis of sec-Butyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of sec-butyl acetoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and detailed experimental protocols to ensure a successful and efficient synthesis.

Introduction

This compound is a valuable β-keto ester intermediate in organic synthesis, utilized in the production of a variety of pharmaceuticals and agrochemicals. Its synthesis, most commonly achieved via the transesterification of a more common acetoacetate (like ethyl or methyl acetoacetate) with sec-butanol, is a critical process. However, the use of a secondary alcohol introduces specific challenges, primarily related to steric hindrance and the potential for competing side reactions. This guide will address these issues in a practical, question-and-answer format to directly assist you in your experimental work.

Part 1: Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound. Each question is followed by a detailed explanation of the underlying causes and step-by-step troubleshooting recommendations.

FAQ 1: Low Conversion of Starting Material

Question: I am observing a low yield of this compound, with a significant amount of my starting ethyl acetoacetate remaining unreacted. What could be the cause and how can I improve the conversion?

Answer:

Low conversion in the transesterification of ethyl acetoacetate with sec-butanol is a frequent issue, primarily stemming from two factors: the equilibrium nature of the reaction and the increased steric hindrance of the secondary alcohol.

Causality: Transesterification is a reversible reaction.[1] The formation of the desired this compound and ethanol is in equilibrium with the starting materials. To drive the reaction towards the product side, the ethanol byproduct must be removed as it forms. Additionally, the bulkier sec-butyl group of sec-butanol presents more steric hindrance compared to a primary alcohol, which can slow down the rate of the nucleophilic attack on the ester carbonyl of ethyl acetoacetate. This necessitates more forcing conditions or a more effective catalyst to achieve high conversion. Several studies have noted that reactions with secondary alcohols can be less efficient than with primary alcohols.[2][3]

Troubleshooting Steps:

  • Effective Removal of Ethanol:

    • Reaction at Reflux with a Dean-Stark Trap: If your solvent forms a low-boiling azeotrope with ethanol, a Dean-Stark trap can be effective. However, for solvent-free conditions, this is not applicable.

    • Use of Molecular Sieves: The addition of activated 4 Å molecular sieves to the reaction mixture is a highly effective method for sequestering the ethanol byproduct and driving the equilibrium forward.[3]

    • Vacuum Distillation: If the reaction is conducted at a temperature where ethanol is volatile, applying a gentle vacuum can help in its removal.

  • Optimization of Reaction Conditions:

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. Monitor for potential side reactions like dehydration of sec-butanol at higher temperatures, especially with acid catalysts.

    • Prolong Reaction Time: Due to steric hindrance, reactions with secondary alcohols often require longer reaction times to reach completion. Monitor the reaction progress using techniques like TLC, GC, or NMR spectroscopy.

    • Increase the Stoichiometry of sec-Butanol: Using a moderate excess of sec-butanol (e.g., 1.5 to 2 equivalents) can help to shift the equilibrium towards the product. However, be mindful that this will necessitate its removal during purification.

  • Catalyst Selection and Loading:

    • Acid Catalysts: Boric acid and silica-supported boric acid have been shown to be effective and environmentally benign catalysts for transesterification with secondary alcohols.[1][2] Ensure the catalyst is fresh and used in an appropriate loading (typically 5-10 mol%).

    • Lewis Acids: Other Lewis acids can also be effective, but may require stricter anhydrous conditions.

    • Base Catalysts: While base-catalyzed transesterification is possible, it can be more prone to side reactions like self-condensation of the starting acetoacetate. If using a base, ensure truly anhydrous conditions and use the corresponding sec-butoxide to avoid introducing other alkoxides.

FAQ 2: Formation of Butene Isomers as Byproducts

Question: My final product is contaminated with what appears to be butene isomers. How are these being formed and what can I do to prevent this?

Answer:

The formation of butene isomers (1-butene, cis-2-butene, and trans-2-butene) is a classic side reaction associated with the use of sec-butanol under acidic and heated conditions.

Causality: This side reaction is the acid-catalyzed dehydration of sec-butanol.[4][5] The mechanism involves the protonation of the hydroxyl group of sec-butanol by the acid catalyst, forming a good leaving group (water). Departure of the water molecule generates a secondary carbocation, which can then lose a proton from an adjacent carbon to form a double bond, resulting in the various butene isomers. This reaction is favored by higher temperatures and strong acid catalysts.

Troubleshooting Steps:

  • Catalyst Choice:

    • Milder Acid Catalysts: Switch from strong protic acids like sulfuric acid to milder Lewis acids or solid acid catalysts like silica-supported boric acid, which are less prone to promoting dehydration.[1]

    • Avoid Strong Bases: While not directly causing dehydration, strong bases can lead to other issues. If a base is necessary, use it judiciously.

  • Temperature Control:

    • Lower Reaction Temperature: Operate the reaction at the lowest temperature that still allows for a reasonable reaction rate. This is the most critical parameter to control to minimize dehydration.

    • Stepwise Temperature Profile: Consider starting the reaction at a lower temperature and only gradually increasing it if the conversion is too slow.

  • Reaction Monitoring:

    • Regular Analysis: Monitor the reaction for the appearance of butenes using GC-MS. If butene formation is detected, consider lowering the temperature.

FAQ 3: Presence of a High-Boiling Point Impurity Identified as Di-sec-butyl Ether

Question: I have an unknown impurity with a higher boiling point than my product, which I suspect is di-sec-butyl ether. Is this a common byproduct and how can I avoid its formation?

Answer:

Yes, the formation of di-sec-butyl ether is a known side reaction when working with sec-butanol, particularly under acidic conditions.

Causality: Di-sec-butyl ether can be formed through two main pathways:

  • Acid-Catalyzed Dehydration of Two Alcohol Molecules: Similar to the formation of butenes, the protonated sec-butanol can be attacked by another molecule of sec-butanol in an SN2 reaction, eliminating water to form the ether.

  • Williamson-like Ether Synthesis: Under basic conditions, if sec-butoxide is formed, it could potentially react with any alkyl halide or sulfonate present. While less common in a transesterification reaction, it's a possibility if there are reactive impurities. The primary route in this context is the acid-catalyzed pathway.

Troubleshooting Steps:

  • Control of Acidity and Temperature:

    • Similar to preventing butene formation, using a milder acid catalyst and the lowest effective reaction temperature will significantly reduce the rate of ether formation.

  • Stoichiometry Control:

    • Avoid a large excess of sec-butanol, as this can increase the probability of two alcohol molecules reacting with each other.

  • Anhydrous Conditions:

    • Ensure that the reaction is carried out under strictly anhydrous conditions. The presence of water can facilitate various side reactions and affect catalyst activity.

FAQ 4: Product Loss or Decomposition During Workup

Question: I seem to be losing a significant amount of my desired this compound during the aqueous workup and purification steps. Why is this happening?

Answer:

This compound, like other β-keto esters, is susceptible to hydrolysis under both acidic and basic aqueous conditions, especially at elevated temperatures.

Causality: The ester linkage can be cleaved by water in a process called hydrolysis.

  • Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the ester is hydrolyzed back to acetoacetic acid and sec-butanol. Acetoacetic acid itself is unstable and can readily decarboxylate to form acetone and carbon dioxide.

  • Base-Catalyzed Hydrolysis (Saponification): With aqueous base, the ester is hydrolyzed to form the salt of acetoacetic acid and sec-butanol. Acidification of the carboxylate salt will then lead to the unstable acetoacetic acid.

Troubleshooting Steps:

  • Neutral or Mild Workup:

    • Avoid strong acidic or basic washes during the workup. If a wash is necessary, use a saturated solution of a mild salt like sodium bicarbonate (to neutralize an acid catalyst) or a very dilute acid, and perform the wash quickly at low temperatures (e.g., with an ice bath).

    • Follow any aqueous wash with a brine (saturated NaCl solution) wash to remove residual water from the organic layer.

  • Thorough Drying:

    • Dry the organic layer thoroughly with an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before concentrating the solvent.

  • Purification Conditions:

    • Vacuum Distillation: Purify the product by vacuum distillation to keep the boiling temperature as low as possible, minimizing the risk of thermal decomposition.

    • Avoid Overheating: Do not overheat the distillation flask. Use a water or oil bath for even heating.

Part 2: Experimental Protocol and Data

Representative Experimental Protocol: Synthesis of this compound via Transesterification

This protocol describes a general method for the synthesis of this compound from ethyl acetoacetate and sec-butanol using silica-supported boric acid as a catalyst under solvent-free conditions.[1]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • sec-Butanol (1.5 eq)

  • Silica-supported boric acid (10 mol%)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Diethyl ether or ethyl acetate (for workup)

Procedure:

  • Catalyst Preparation (if not commercially available): Silica-supported boric acid can be prepared by stirring silica gel with a solution of boric acid in water, followed by drying in an oven.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq), sec-butanol (1.5 eq), and silica-supported boric acid (10 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction can be monitored by TLC or GC analysis. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate.

    • Filter the mixture to remove the solid catalyst. Wash the catalyst with a small amount of the solvent.

    • Wash the combined organic filtrate with a saturated sodium bicarbonate solution (optional, to remove any acidic impurities), followed by a brine wash. Perform these washes quickly and at a low temperature.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Table 1: Troubleshooting Summary and Expected Outcomes
IssueCommon Cause(s)Troubleshooting StrategyExpected Outcome
Low Conversion Reversible reaction; Steric hindranceAdd 4 Å molecular sieves; Increase reaction time; Use excess sec-butanol; Optimize catalyst.Increased yield of this compound.
Butene Formation Acid-catalyzed dehydration of sec-butanolUse milder acid catalyst (e.g., boric acid); Lower reaction temperature.Minimization or elimination of butene byproducts.
Di-sec-butyl Ether Acid-catalyzed reaction of two sec-butanol moleculesUse milder acid catalyst; Lower reaction temperature; Avoid large excess of sec-butanol.Reduction of the high-boiling ether impurity.
Product Loss Hydrolysis during aqueous workupUse neutral or mild washes (e.g., NaHCO₃, brine); Work at low temperatures.Improved recovery of the final product.

Part 3: Mechanistic Diagrams

To better visualize the desired reaction and potential side reactions, the following diagrams are provided.

Main Reaction Pathway

Main_Reaction EAA Ethyl Acetoacetate Intermediate Protonated EAA EAA->Intermediate + H⁺ SecBuOH sec-Butanol Catalyst Acid Catalyst (H⁺) Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral + sec-BuOH Product This compound Tetrahedral->Product - EtOH, - H⁺ Ethanol Ethanol (byproduct)

Caption: Transesterification of Ethyl Acetoacetate with sec-Butanol.

Common Side Reaction Pathways

Side_Reactions cluster_dehydration Dehydration of sec-Butanol cluster_ether Ether Formation cluster_hydrolysis Product Hydrolysis SecBuOH1 sec-Butanol Protonated_SecBuOH1 Protonated sec-Butanol SecBuOH1->Protonated_SecBuOH1 + H⁺ Carbocation sec-Butyl Carbocation Protonated_SecBuOH1->Carbocation - H₂O Butenes Butene Isomers Carbocation->Butenes - H⁺ SecBuOH2 sec-Butanol Protonated_SecBuOH2 Protonated sec-Butanol SecBuOH2->Protonated_SecBuOH2 + H⁺ Ether_Intermediate Oxonium Ion Protonated_SecBuOH2->Ether_Intermediate + sec-Butanol DiSecButylEther Di-sec-butyl Ether Ether_Intermediate->DiSecButylEther - H₂O, - H⁺ Product This compound Protonated_Product Protonated Ester Product->Protonated_Product + H₃O⁺ Hydrolysis_Intermediate Tetrahedral Intermediate Protonated_Product->Hydrolysis_Intermediate + H₂O Acetoacetic_Acid Acetoacetic Acid + sec-Butanol Hydrolysis_Intermediate->Acetoacetic_Acid - sec-Butanol, - H⁺

Caption: Key Side Reaction Pathways in this compound Synthesis.

References

Technical Support Center: Purification of Products from sec-Butyl Acetoacetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of reaction products derived from sec-butyl acetoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex purification challenges. The content is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experimental work.

Section 1: Foundational Purification Strategies & Common Issues

Products derived from this compound, a versatile β-keto ester, are central to many synthetic pathways. However, their purification is often complicated by the inherent reactivity of the β-keto ester moiety. The primary challenges encountered are susceptibility to hydrolysis and subsequent decarboxylation, especially under acidic or basic conditions, and difficulties in separating structurally similar byproducts.[1][2][3]

General Purification Workflow

A typical purification sequence aims to first remove bulk impurities through aqueous work-up and then refine the product using techniques like chromatography or recrystallization. The key is to maintain conditions that preserve the integrity of the β-keto ester functionality.

G cluster_0 Reaction Quenching & Work-up cluster_1 Isolation of Crude Product cluster_2 Final Purification A Reaction Mixture B Quench Reaction (e.g., with aq. NH4Cl or water) A->B C Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) B->C D Aqueous Washes (Water, Brine) C->D E Dry Organic Layer (e.g., Na2SO4, MgSO4) D->E F Filter Drying Agent E->F G Concentrate in vacuo (Rotary Evaporator) F->G H Crude Product G->H I Column Chromatography H->I J Recrystallization H->J K Distillation (for thermally stable liquids) H->K L Pure Product I->L J->L K->L

Caption: General purification workflow for this compound reaction products.

General FAQs

Q: My β-keto ester product seems to be degrading during aqueous work-up. What's happening and how can I prevent it?

A: This is a classic sign of hydrolysis of the ester, followed by decarboxylation of the resulting β-keto acid.[1][3] This process is accelerated by strong acids or bases. To mitigate this:

  • Avoid Strong Acids/Bases: During work-up, use mild quenching agents like saturated aqueous ammonium chloride instead of strong acids. For neutralizing basic reaction mixtures, consider using dilute acetic acid or citric acid.

  • Minimize Contact Time: Perform extractions and washes swiftly. Do not let the reaction mixture sit in aqueous acidic or basic solutions for extended periods.

  • Use Cold Solutions: Perform the work-up using cold (0-5 °C) solutions to slow down the rate of hydrolysis.

Q: I am having trouble with poor peak shape (broadening, tailing) during HPLC analysis of my product. Why is this happening?

A: This is often due to the keto-enol tautomerism inherent to β-keto esters. The presence of two rapidly interconverting isomers on the chromatography column can lead to broad or split peaks.[4] To resolve this:

  • Adjust Temperature: Increasing the column temperature can accelerate the rate of interconversion, causing the two tautomers to behave as a single averaged species, which can result in a sharper peak.[4]

  • Modify Mobile Phase pH: Tautomerism is often pH-dependent. Using an acidic mobile phase can sometimes speed up the interconversion sufficiently to improve peak shape.[4]

  • Consider Mixed-Mode Chromatography: Specialized columns, such as mixed-mode columns, have been shown to provide better peak shapes for β-dicarbonyl compounds.[4]

Section 2: Purification of Knoevenagel Condensation Products

The Knoevenagel condensation of this compound with aldehydes or ketones yields α,β-unsaturated β-keto esters.[5][6][7] Purification focuses on removing unreacted starting materials, the catalyst, and water formed during the reaction.

G start TLC of Crude Reaction Mixture q1 Multiple Spots Observed? start->q1 a1_yes Yes q1->a1_yes a1_no No (Mainly one spot) q1->a1_no q2 Spots correspond to: - Starting Materials (SMs) - Product (P) - Other (O) a1_yes->q2 sol1 Proceed to Standard Work-up and Column Chromatography a1_no->sol1 q3 Rf(P) very close to Rf(SM)? q2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol2 Optimize TLC solvent system to maximize ΔRf before scaling to column chromatography. a3_yes->sol2 sol3 Purify via Column Chromatography. Consider recrystallization if product is solid. a3_no->sol3

References

Technical Support Center: Mastering Stereoselectivity with sec-Butyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing stereoselectivity in reactions with sec-butyl acetoacetate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in the laboratory.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that can arise during the stereoselective transformation of this compound. Each problem is followed by a diagnosis of potential causes and a step-by-step guide to resolution.

Issue 1: Poor Diastereoselectivity in the Reduction of the β-Keto Group

Question: I am attempting a diastereoselective reduction of this compound to the corresponding β-hydroxy ester, but I am observing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Probable Causes & Solutions:

The inherent chirality of the sec-butyl ester group should influence the stereochemical outcome of the reduction at the β-carbonyl. However, achieving high diastereoselectivity often requires careful optimization of reaction conditions to maximize the steric and electronic communication between the existing chiral center and the developing one.

1. Insufficient Steric Hindrance or Chelation Control:

  • Explanation: The substrate's conformation during the hydride attack is critical. Without a directing group or significant steric bias, the two faces of the carbonyl group are almost equally accessible.

  • Solution: Employ a reduction strategy that enhances facial discrimination.

    • Chelation-Controlled Reduction: Utilize reducing agents with a Lewis acidic metal that can coordinate to both the carbonyl oxygen and the ester carbonyl oxygen, forcing the substrate into a rigid cyclic conformation. This pre-organization of the transition state can significantly enhance diastereoselectivity.[1][2][3]

      • Recommended Reagents: Zinc borohydride (Zn(BH₄)₂), or sodium borohydride in the presence of a chelating Lewis acid like magnesium bromide (MgBr₂) or cerium(III) chloride (CeCl₃).[4]

    • Non-Chelating, Sterically-Driven Reduction: Use bulky reducing agents that are sensitive to the steric environment created by the sec-butyl group.

      • Recommended Reagents: Lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®). These reagents deliver hydride from the least hindered face, which is dictated by the preferred conformation of the substrate.

2. Inappropriate Reaction Temperature:

  • Explanation: The energy difference between the transition states leading to the two diastereomers may be small. Higher temperatures can provide enough energy to overcome this barrier, leading to a loss of selectivity.

  • Solution: Perform the reaction at lower temperatures. A decrease in temperature can substantially increase the enantiomeric excess in stereoselective reductions.[5]

    • Protocol: Start the reaction at 0 °C and, if selectivity remains low, decrease the temperature to -20 °C, -48 °C, or even -78 °C. Monitor the reaction progress, as lower temperatures will also decrease the reaction rate.

3. Solvent Effects:

  • Explanation: The solvent can influence the conformation of the substrate and the aggregation state of the reducing agent, thereby affecting stereoselectivity.[6][7]

  • Solution: Screen a range of solvents.

    • Non-coordinating solvents like toluene or dichloromethane can favor substrate-reagent interactions without competing for coordination to the metal center of the reducing agent.

    • Coordinating solvents like tetrahydrofuran (THF) or diethyl ether can be beneficial, especially in chelation-controlled reductions, by helping to solubilize the reagents and stabilize the transition state.

Experimental Protocol: Chelation-Controlled Reduction of this compound

  • Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (Nitrogen or Argon).

  • Dissolve this compound (1 equivalent) in anhydrous THF (0.1 M solution) in a round-bottom flask.

  • Add a chelating Lewis acid, such as anhydrous ZnCl₂ (1.2 equivalents), and stir the mixture for 30 minutes at room temperature to allow for pre-complexation.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add a solution of NaBH₄ (1.5 equivalents) in an appropriate solvent (e.g., THF or a co-solvent system) dropwise to the reaction mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio using ¹H NMR, GC, or HPLC analysis.

Issue 2: Low Enantioselectivity in Asymmetric Hydrogenation

Question: I am using a Noyori-type asymmetric hydrogenation to reduce this compound, but the enantiomeric excess (ee) of the product is unsatisfactory. What factors should I investigate?

Probable Causes & Solutions:

Noyori's asymmetric hydrogenation is a powerful tool for the enantioselective reduction of β-keto esters.[8][9] However, achieving high ee values requires careful selection of the catalyst and optimization of reaction parameters.

1. Suboptimal Catalyst-Substrate Matching:

  • Explanation: The chiral ligand on the ruthenium catalyst is responsible for creating the asymmetric environment. The "match" between the chirality of the ligand and the substrate is crucial for high enantioselectivity.

  • Solution:

    • Ligand Screening: Test both (R)- and (S)-BINAP ligands to find the "matched" pair for your desired product enantiomer.[8][10] Other chiral diphosphine ligands can also be screened.

    • Catalyst Precursor: The halide and other ligands on the ruthenium precatalyst can influence activity and selectivity.[11][12] Ensure you are using a well-defined precatalyst.

2. Inadequate Hydrogen Pressure:

  • Explanation: Hydrogen pressure can affect the rate-determining step and the concentration of active catalytic species, thereby influencing the enantioselectivity.[11]

  • Solution: Optimize the hydrogen pressure. While higher pressures can increase the reaction rate, they may not always lead to higher ee. A systematic screening of pressures (e.g., 10, 50, 100 atm) is recommended.

3. Presence of Impurities:

  • Explanation: The catalyst is sensitive to poisons. Impurities in the substrate, solvent, or hydrogen gas can deactivate the catalyst or interfere with the stereodetermining step.

  • Solution:

    • Substrate Purity: Purify the this compound by distillation before use.

    • Solvent Quality: Use high-purity, anhydrous, and degassed solvents.

    • Gas Purity: Use high-purity hydrogen gas.

4. Incorrect Temperature or Reaction Time:

  • Explanation: Temperature affects both the rate and the enantioselectivity. Prolonged reaction times at elevated temperatures can sometimes lead to racemization or side reactions.

  • Solution:

    • Temperature Optimization: Screen a range of temperatures (e.g., room temperature, 40 °C, 60 °C).

    • Reaction Monitoring: Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid potential side reactions.

Diagram: Noyori Asymmetric Hydrogenation Workflow

Noyori_Workflow sub This compound reactor High-Pressure Reactor sub->reactor cat Ru-BINAP Catalyst cat->reactor solv Solvent (e.g., MeOH) solv->reactor h2 H₂ Gas h2->reactor product Chiral β-Hydroxy Ester reactor->product Hydrogenation analysis Analysis (Chiral HPLC/GC) product->analysis Determine ee Alkylation_Troubleshooting start Poor Diastereoselectivity in Alkylation q1 Is the chiral auxiliary effective? start->q1 sol1 Consider Evans' Oxazolidinones or SAMP/RAMP q1->sol1 No q2 Is enolate geometry controlled? q1->q2 Yes sol2 Use LDA at -78°C for kinetic control q2->sol2 No q3 Is product racemizing? q2->q3 Yes sol3 Use buffered workup at low temp. q3->sol3 Yes

References

Catalyst Selection for sec-Butyl Acetoacetate Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection and troubleshooting in reactions involving sec-butyl acetoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst choice and overcome common experimental hurdles. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound and various catalytic systems.

Q1: What are the most common types of catalysts used for reactions with this compound?

A1: The choice of catalyst is fundamentally dictated by the desired transformation. For this compound, the most prevalent reactions and their corresponding catalysts include:

  • Transesterification: This reaction often employs acid or base catalysts. Homogeneous acid catalysts like sulfuric acid and p-toluenesulfonic acid (PTSA) are effective but can be difficult to separate from the reaction mixture.[1] Heterogeneous catalysts such as zeolites and acidic ionic liquids offer easier separation and good activity.[1][2] Boronic acids are also emerging as efficient and environmentally benign Lewis acid catalysts for this purpose.[3]

  • Asymmetric Hydrogenation: To achieve chiral alcohols from the β-keto group, chiral catalysts are essential. Ruthenium-based complexes with chiral phosphine ligands, such as Ru-BINAP, are widely used and have demonstrated high enantioselectivity.[4][5]

  • Knoevenagel Condensation: This carbon-carbon bond-forming reaction typically utilizes a weak base as a catalyst.[6][7] Amines like piperidine are common choices.[7] Heterogeneous catalysts, including mixed metal oxides, are also employed for their ease of recovery and reusability.[8]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The decision involves a trade-off between activity, selectivity, and practicality.

  • Homogeneous catalysts are in the same phase as the reactants, often leading to high catalytic activity and good contact with the substrate.[1] However, their removal from the reaction mixture can be challenging, potentially leading to product contamination.[1]

  • Heterogeneous catalysts exist in a different phase, which simplifies their separation from the product (e.g., by filtration).[1][9] This makes them highly reusable and suitable for continuous flow processes.[9] While their activity might sometimes be lower than their homogeneous counterparts, they are often preferred in industrial applications for their operational advantages.[1]

Q3: Can enzymes be used to catalyze reactions with this compound?

A3: Yes, enzymes are powerful biocatalysts for stereospecific transformations. Lipases, for instance, can be used for the enantioselective hydrolysis or transesterification of this compound to resolve racemic mixtures and produce chiral intermediates.[10] Alcohol dehydrogenases (ADHs) can catalyze the asymmetric reduction of the ketone functionality.[10] Enzymes offer the advantages of high selectivity under mild reaction conditions.[11][12]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions with this compound.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Catalyst Inactivity or Deactivation:

    • Diagnosis: The catalyst may be poisoned, coked, or sintered.[13][14][15][16] Poisoning occurs when impurities in the reactants or solvent strongly bind to the active sites of the catalyst.[14][15] Coking involves the deposition of carbonaceous material on the catalyst surface.[15] Sintering is the agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area.[14]

    • Solution:

      • Purify Reactants and Solvents: Ensure all starting materials and the solvent are of high purity and dry, as water and other impurities can act as catalyst poisons.

      • Optimize Reaction Temperature: Excessively high temperatures can lead to thermal degradation and sintering of the catalyst.[16][] Conversely, a temperature that is too low may result in a sluggish reaction.

      • Catalyst Regeneration: For heterogeneous catalysts, regeneration might be possible. This can involve washing with a suitable solvent or calcination to remove coke.[13]

      • Use a Fresh Batch of Catalyst: If deactivation is suspected and regeneration is not feasible, use a fresh batch of the catalyst.

  • Sub-optimal Reaction Conditions:

    • Diagnosis: The reaction conditions (temperature, pressure, solvent, reactant concentrations) may not be ideal for the chosen catalytic system.[]

    • Solution:

      • Systematic Optimization: Perform a systematic optimization of reaction parameters. This could involve screening different solvents, adjusting the temperature and pressure, and varying the reactant molar ratios.[18][19][20]

      • Consult the Literature: Review literature precedents for similar reactions to identify established optimal conditions for your chosen catalyst.

Problem 2: Formation of Unexpected Side Products

Possible Causes & Solutions

  • Lack of Catalyst Selectivity:

    • Diagnosis: The chosen catalyst may not be selective for the desired reaction pathway, leading to competing side reactions. For example, strong acid catalysts in esterification can cause dehydration of the sec-butanol moiety.[1]

    • Solution:

      • Switch to a More Selective Catalyst: If side reactions are a significant issue, consider a catalyst with higher selectivity. For instance, using a milder acid catalyst like p-toluenesulfonic acid (PTSA) instead of sulfuric acid can reduce side reactions.[1]

      • Modify the Catalyst: In some cases, the catalyst can be modified to improve selectivity. For example, the support or ligands in a heterogeneous catalyst can be altered.

  • Decomposition of Reactant or Product:

    • Diagnosis: this compound or the desired product might be unstable under the reaction conditions, leading to decomposition.

    • Solution:

      • Milder Reaction Conditions: Employ milder conditions, such as lower temperatures or the use of a more efficient catalyst that allows for shorter reaction times.

      • Inert Atmosphere: If oxidation is a concern, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Transesterification of this compound using an Acidic Ionic Liquid

This protocol describes a general procedure for the transesterification of this compound with an alcohol using an acidic ionic liquid as a reusable catalyst.[2]

  • Reactant Preparation: Ensure this compound and the desired alcohol are pure and dry.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent), the alcohol (1.5-3 equivalents), and the acidic ionic liquid catalyst (e.g., 1-(3-sulfopropyl)-3-methylimidazolium hydrogen sulfate, 5-10 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC).

  • Work-up and Catalyst Recovery:

    • Cool the reaction mixture to room temperature.

    • The ionic liquid, being immiscible with many organic solvents, will often form a separate phase. Decant the organic layer containing the product.

    • The ionic liquid phase can be washed with a non-polar solvent (e.g., hexane), dried under vacuum, and reused for subsequent reactions.

  • Product Purification: The organic layer can be washed with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Protocol 2: Asymmetric Hydrogenation of this compound

This protocol outlines a general procedure for the asymmetric hydrogenation of the β-keto group of this compound using a Ru-BINAP catalyst.[4]

  • Catalyst Preparation: In a glovebox, prepare the active catalyst by reacting a ruthenium precursor with the chiral BINAP ligand according to established literature procedures.

  • Reaction Setup: In a high-pressure autoclave, dissolve this compound in a degassed solvent (e.g., methanol or ethanol). Add the pre-formed chiral ruthenium catalyst (0.01-1 mol%).

  • Reaction Execution: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure (e.g., 4-100 atm). Stir the reaction mixture at the specified temperature (e.g., 25-80 °C) until the reaction is complete (monitor by chiral HPLC or GC).

  • Work-up: Carefully vent the hydrogen gas. Remove the solvent under reduced pressure.

  • Product Purification: The crude product, a chiral β-hydroxy ester, can be purified by column chromatography or distillation. The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.

Data Presentation

Table 1: Comparison of Catalysts for the Transesterification of Ethyl Acetoacetate with Benzyl Alcohol

CatalystTime (h)Yield (%)Reference
Boric Acid597[3]
Silver-Copper Nanoparticles597[3]
BF3·OEt24-7Good to Excellent[21]

This table provides a comparative overview of different catalysts for a model transesterification reaction, which can serve as a starting point for catalyst selection in this compound reactions.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Product Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Purify_Reactants Purify Reactants & Solvents Check_Catalyst->Purify_Reactants No Optimize_Params Systematically Optimize Parameters (Solvent, Concentration, etc.) Check_Conditions->Optimize_Params No Solution_Found Problem Resolved Check_Conditions->Solution_Found Yes Optimize_Temp Optimize Temperature Purify_Reactants->Optimize_Temp Regenerate_Catalyst Regenerate Catalyst Optimize_Temp->Regenerate_Catalyst Fresh_Catalyst Use Fresh Catalyst Regenerate_Catalyst->Fresh_Catalyst Fresh_Catalyst->Check_Catalyst Consult_Lit Consult Literature for Precedents Optimize_Params->Consult_Lit Consult_Lit->Check_Conditions

Caption: A decision tree for troubleshooting low product yield.

Diagram 2: General Mechanism for Knoevenagel Condensation

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration Active_Methylene Active Methylene Compound (e.g., this compound) Enolate Enolate Intermediate Active_Methylene->Enolate + B: Base Base Catalyst (B:) Enolate->Active_Methylene + BH+ Carbonyl Carbonyl Compound (Aldehyde or Ketone) Adduct Aldol-type Adduct Enolate_2->Adduct + Carbonyl Product α,β-Unsaturated Product Adduct_2->Product - H₂O Water H₂O

Caption: The three key steps of the Knoevenagel condensation.

References

Technical Support Center: Effect of Temperature on sec-Butyl Acetoacetate Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice for experiments involving the reaction kinetics of sec-Butyl Acetoacetate (sBAA), with a specific focus on the influence of temperature.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses fundamental principles to provide a solid theoretical grounding for your experimental work.

Q1: What is this compound and what are its typical reactions?

This compound (sBAA) is a beta-keto ester. This class of molecules is characterized by a ketone functional group on the beta-carbon relative to the ester group. This structure makes them versatile intermediates in organic synthesis.[1]

Key reactive sites and typical reactions include:

  • Hydrolysis: Like most esters, sBAA can be hydrolyzed under acidic or basic conditions to yield acetoacetic acid and sec-butanol.[2][3] Acid-catalyzed hydrolysis is a reversible equilibrium reaction.[4]

  • Decarboxylation: The initial product of hydrolysis, acetoacetic acid, is a beta-keto acid, which is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to produce acetone. This subsequent reaction is often accelerated by heat.[5][6]

  • Enolate Formation: The α-hydrogens (between the two carbonyl groups) are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile, enabling reactions like alkylation and aldol condensations.[1][6]

  • Kinetic vs. Thermodynamic Control: In reactions with multiple possible outcomes, temperature can be a deciding factor. For example, in a reaction of a related beta-keto ester with a nucleophile, lower temperatures favored the kinetically controlled product, while higher temperatures favored the thermodynamically more stable product.[7]

Q2: How does temperature fundamentally affect reaction kinetics?

Temperature is one of the most critical factors governing the speed of a chemical reaction.[8] The relationship is primarily described by the Arrhenius Equation :

k = A * e-Ea/RT

Where:

  • k is the rate constant

  • A is the pre-exponential factor (related to collision frequency and orientation)

  • Ea is the activation energy (the minimum energy required for a reaction to occur)

  • R is the ideal gas constant

  • T is the absolute temperature in Kelvin

In essence, increasing the temperature increases the kinetic energy of the reacting molecules.[8] This leads to more frequent collisions and, more importantly, a higher proportion of those collisions having sufficient energy to overcome the activation energy barrier, thus increasing the reaction rate constant, k.[9][10]

Q3: What specific reactions of this compound are most sensitive to temperature changes?

Nearly all reactions of sBAA will be sensitive to temperature, but the extent and consequences differ:

  • Hydrolysis Rate: The rate of ester hydrolysis is highly dependent on temperature. Increasing the temperature will accelerate the cleavage of the ester bond.[9][10]

  • Decarboxylation of the Hydrolysis Product: This is extremely sensitive to temperature. At room temperature, the decarboxylation of the resulting beta-keto acid might be slow, but it becomes rapid at elevated temperatures.[5] This can complicate kinetic studies of hydrolysis if not properly accounted for.

  • Selectivity (Kinetic vs. Thermodynamic Products): As seen in analogous systems, temperature can shift the product distribution.[7] If you are performing a reaction where sBAA can form multiple products (e.g., an aldol reaction), lower temperatures will likely favor the faster-forming (kinetic) product, while higher temperatures may allow the system to equilibrate to the more stable (thermodynamic) product.

Q4: What is the difference between kinetic and thermodynamic control, and how does temperature influence it?

This concept is crucial when a reaction can yield two or more different products.

  • Kinetic Control: This regime dominates at lower temperatures. The major product formed is the one that is produced the fastest, meaning it has the lowest activation energy (Ea), regardless of its overall stability. This reaction is often irreversible under these conditions.

  • Thermodynamic Control: This regime is favored at higher temperatures. The additional thermal energy allows the reactions to be reversible. Even if the less stable kinetic product forms first, it can revert to the starting materials and eventually, the system will settle to produce the most stable product (the one with the lowest Gibbs free energy).[7]

The relationship is visualized below. Higher temperatures provide the energy needed to overcome not only the forward activation barriers but also the reverse ones, allowing equilibrium to be established.

G cluster_0 Reaction Coordinate Diagram cluster_1 Energy Reactants Reactants TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic Ea (Kinetic) TS_Thermo Transition State (Thermodynamic) Reactants->TS_Thermo      Ea (Thermo) P_Kinetic Kinetic Product (Fastest Formation) TS_Kinetic->P_Kinetic P_Kinetic->TS_Kinetic Reversible at High Temp P_Thermo Thermodynamic Product (Most Stable) TS_Thermo->P_Thermo E_axis_start E_axis_end E_axis_start->E_axis_end G

Caption: Kinetic vs. Thermodynamic Pathways.

Section 2: Experimental Design & Protocols

This section provides practical guidance on setting up and executing robust kinetic experiments.

Q5: How do I design an experiment to study the effect of temperature on the reaction kinetics of this compound?

A robust experimental design involves systematically varying the temperature while keeping all other parameters constant.

Key Parameters to Control:

  • Reactant Concentrations: Keep the initial concentrations of sBAA and any other reactants (e.g., acid/base catalyst, water) constant for all temperature runs.

  • Solvent: Use the same solvent system across all experiments.

  • Stirring Rate: Ensure the agitation speed is high enough to eliminate mass transfer limitations but not so high that it introduces excessive shear or heat.[9]

  • Total Volume: Maintain a consistent reaction volume.

Experimental Plan:

  • Select a Temperature Range: Choose at least 3-4 temperatures to study (e.g., 30°C, 40°C, 50°C, 60°C). The range should be wide enough to see a significant change in rate but not so high as to cause solvent boiling or rapid decomposition.[9][10]

  • Establish Analytical Method: Decide how you will monitor the reaction progress. This could be by:

    • Titration: If the reaction produces or consumes an acid/base, you can take aliquots at timed intervals, quench the reaction (e.g., by adding to ice), and titrate.[11][12]

    • Chromatography (GC, HPLC): This is often more precise. You can measure the disappearance of sBAA or the appearance of a product.

    • Spectroscopy (NMR, IR): Can be used if there are distinct signals for reactants and products that can be monitored over time.

  • Run Isothermal Experiments: Perform a complete kinetic run (concentration vs. time) at each selected temperature.

  • Data Analysis: For each temperature, determine the reaction order and calculate the rate constant (k). Then, use the Arrhenius plot to find the activation energy (Ea).

Q6: What is a standard protocol for determining the rate constant of an sBAA reaction (e.g., hydrolysis) at a specific temperature?

This protocol outlines the acid-catalyzed hydrolysis of sBAA, monitored by titration.

Materials:

  • This compound (sBAA)

  • Hydrochloric Acid (HCl) solution (e.g., 0.5 M) as a catalyst

  • Deionized Water

  • Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.2 M) for titration

  • Phenolphthalein indicator

  • Ice

  • Reaction vessel (jacketed beaker or round-bottom flask) with a magnetic stirrer

  • Constant temperature water bath[10]

  • Pipettes, burette, conical flasks

Experimental Workflow Diagram:

Caption: Experimental workflow for a kinetic study.

Step-by-Step Protocol:

  • Preparation: Set the constant temperature bath to the desired temperature (e.g., 40°C). Place 100 mL of 0.5 M HCl into the reaction vessel and allow it to reach thermal equilibrium.[10]

  • Initiation (t=0): Pipette 5 mL of sBAA into the reaction vessel while starting a stopwatch simultaneously. Ensure vigorous stirring.[10]

  • Initial Sample (V₀): Immediately withdraw a 5 mL aliquot of the reaction mixture and add it to a conical flask containing ice cubes to quench the reaction. This sample represents the initial acid catalyst concentration. Titrate this sample against the standardized 0.2 M NaOH solution using phenolphthalein as the indicator. The volume of NaOH consumed is V₀.[12]

  • Timed Samples (Vₜ): Withdraw 5 mL aliquots at regular intervals (e.g., every 10, 20, 30, 60 minutes). Quench each sample in ice immediately and titrate with NaOH as before. The volume of NaOH consumed at each time 't' is Vₜ.[11]

  • Infinity Sample (V∞): To determine the concentration at the completion of the reaction, gently heat a portion of the reaction mixture in a sealed container for an extended period (e.g., 1 hour at 70°C) to ensure all the ester has hydrolyzed. Cool this sample down, withdraw a 5 mL aliquot, and titrate it. The volume of NaOH consumed is V∞.[12]

  • Repeat: Perform the entire experiment again at different temperatures to gather a full dataset.

Q7: How can I verify that my experimental setup is measuring the true chemical reaction rate and not other physical limitations?

This is a critical validation step. The most common physical limitation is the rate of mass transfer (diffusion).

Validation Protocol:

  • Vary the Agitation Speed: Run the experiment at your standard stirring rate (e.g., 1000 rpm). Then, repeat the experiment under identical conditions but at a significantly higher speed (e.g., 1200 rpm) and a lower speed (e.g., 800 rpm).

  • Analyze the Results: Plot the concentration of your product/reactant vs. time for the three different speeds. If the curves are superimposable, it means the reaction rate is independent of the stirring speed. This indicates you are operating in a kinetically controlled regime where the chemical reaction is the slowest, rate-limiting step.

Section 3: Troubleshooting Common Experimental Issues

Even with a good protocol, problems can arise. This section addresses common issues.

Q8: My reaction rate is not consistent across replicate experiments. What are the likely causes?

Inconsistency is often due to poor control over experimental variables.

  • Temperature Fluctuations: A variation of even 1-2 degrees can significantly alter the rate constant. Ensure your water bath is stable and the reaction mixture temperature is monitored directly. A stability of ±1 K is a good target.[10]

  • Inaccurate Timing: The "zero" time point is critical. Be consistent in when you start the timer (e.g., at the moment of addition or after a quick mixing period). Inconsistent timing of aliquot withdrawal can also introduce errors.

  • Reagent Purity/Concentration: Ensure the concentrations of your stock solutions (acid catalyst, NaOH titrant) are accurate and have not changed over time. Use fresh reagents when possible.

  • Incomplete Quenching: If the reaction is not stopped completely upon sampling, it will continue to proceed in the aliquot, leading to erroneously high readings. Adding the sample to an excess of ice-cold water is an effective quenching method.

Q9: I am observing unexpected side products, especially at higher temperatures. What could they be and how can I minimize them?

For sBAA, the most likely side reaction at higher temperatures is decarboxylation .

  • Identification: The product of sBAA hydrolysis is acetoacetic acid, which loses CO₂ to form acetone. You could detect acetone using GC-MS analysis of your reaction mixture.

  • Cause: This reaction is thermally driven. The higher the temperature of your kinetic study, the more significant this side reaction will become.[5]

  • Minimization:

    • Lower the Temperature: The most effective solution is to conduct your kinetic studies at a lower temperature range where the decarboxylation rate is negligible compared to the hydrolysis rate.

    • Account for it: If you must work at higher temperatures, you may need a more complex kinetic model that accounts for the subsequent decomposition of the primary product. This requires an analytical method that can quantify both the acetoacetic acid and the acetone.

Q10: The reaction seems to stop before reaching full conversion, even with excess reagents. Why might this be happening?

This is a classic sign of a reversible reaction reaching equilibrium .

  • Cause: Acid-catalyzed ester hydrolysis is the reverse of Fischer esterification.[2][3] As the products (acetoacetic acid and sec-butanol) build up, the rate of the reverse reaction (esterification) increases until it equals the rate of the forward reaction (hydrolysis). At this point, the net concentrations of reactants and products stop changing.

  • Verification: Check your V∞ value. If the reaction consistently stops at a conversion level predicted by the V∞ titration, you have reached equilibrium.

  • Solution (if full conversion is desired): To push the equilibrium towards the products, you can use Le Châtelier's principle. For example, using a large excess of water can help maximize the conversion.[4] For kinetic studies, however, simply understanding that it is an equilibrium reaction is sufficient. Basic hydrolysis (saponification), in contrast, is effectively irreversible because the carboxylic acid is deprotonated to a carboxylate salt, preventing the reverse reaction.[4]

Section 4: Data Analysis and Interpretation

Once you have reliable data, the final step is to extract the kinetic parameters.

Q11: I have collected concentration vs. time data at different temperatures. How do I calculate the rate constant (k) at each temperature?

The method depends on the reaction order. For the acid-catalyzed hydrolysis of an ester where water is in large excess, the reaction follows pseudo-first-order kinetics .[12]

Data Transformation: The integrated rate law for a first-order reaction is: ln([A]₀ / [A]ₜ) = kt

In the context of our titration experiment, this can be expressed as: ln(V∞ - V₀) - ln(V∞ - Vₜ) = kt or ln(V∞ - Vₜ) = -kt + ln(V∞ - V₀)

Procedure:

  • Tabulate Data: For each temperature, create a table with columns for time (t) and ln(V∞ - Vₜ).

  • Plot the Data: Plot ln(V∞ - Vₜ) on the y-axis versus time (t) on the x-axis.

  • Determine the Rate Constant: If the reaction is first-order, this plot will be a straight line. The rate constant, k , is the negative of the slope of this line.

Temperature (°C)Temperature (K)Rate Constant, k (s⁻¹) (from plot)
40313.151.5 x 10⁻⁴
50323.153.1 x 10⁻⁴
60333.156.0 x 10⁻⁴
70343.1511.2 x 10⁻⁴
Table 1: Example kinetic data collected at different temperatures.
Q12: How do I use the rate constants from different temperatures to determine the activation energy (Ea) of the reaction?

This is done using the Arrhenius plot . The Arrhenius equation can be linearized by taking the natural logarithm of both sides:[8]

ln(k) = - (Ea/R) * (1/T) + ln(A)

This equation is in the form of a straight line (y = mx + c), where:

  • y = ln(k)

  • x = 1/T (in K⁻¹)

  • slope (m) = -Ea/R

  • y-intercept (c) = ln(A)

Arrhenius Plot Workflow:

G A 1. Obtain Rate Constants (k) at different Temperatures (T) B 2. Calculate ln(k) and 1/T (T must be in Kelvin) A->B C 3. Plot ln(k) vs. 1/T B->C D 4. Perform Linear Regression to find the slope C->D E 5. Calculate Activation Energy: Ea = -slope * R (R = 8.314 J/mol·K) D->E

Caption: Workflow for calculating Activation Energy.

By plotting your experimental ln(k) values against their corresponding 1/T values, you will obtain a straight line. The slope of this line allows you to directly calculate the activation energy (Ea) for the reaction, providing a quantitative measure of the reaction's temperature sensitivity.[8]

References

Technical Support Center: Solvent Effects in Chemical Reactions Involving sec-Butyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in reactions involving sec-butyl acetoacetate. As a β-keto ester, its reactivity is profoundly influenced by the surrounding medium, and understanding these interactions is paramount for achieving desired reaction outcomes, optimizing yields, and ensuring product purity.

Section 1: The Foundation: Keto-Enol Tautomerism in this compound

The behavior of this compound is fundamentally governed by its existence as an equilibrium mixture of two tautomers: the keto form and the enol form. The position of this equilibrium is highly sensitive to the solvent environment, which in turn dictates the molecule's nucleophilicity and reaction pathways.

FAQ 1.1: What is keto-enol tautomerism, and why is it critical for my reaction's success?

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For this compound, the α-hydrogens (hydrogens on the carbon between the two carbonyl groups) are acidic, allowing for their removal and subsequent protonation on the oxygen to form the enol.[1]

This equilibrium is critical because the two tautomers have different chemical properties:

  • Keto Form: Reacts as a typical ketone. The α-carbon is the primary site of nucleophilic attack after deprotonation.

  • Enol Form: Possesses a nucleophilic C=C double bond and can react with electrophiles. The intramolecular hydrogen bond in the enol form also affects its stability and reactivity.

The dominant tautomer in your solvent will determine the primary reactive species, influencing reaction rates and even the type of product formed.

FAQ 1.2: How does my choice of solvent affect the keto-enol equilibrium?

The solvent's ability to form hydrogen bonds is the primary factor.

  • Non-Polar Solvents (e.g., Toluene, Hexane, CCl₄): These solvents do not interfere with the intramolecular hydrogen bond that stabilizes the enol tautomer's six-membered ring. Consequently, the enol form is significantly favored in non-polar environments.[2][3]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are hydrogen-bond donors and acceptors. They disrupt the enol's internal hydrogen bond by forming their own intermolecular hydrogen bonds with the carbonyl groups of the keto form.[3] This stabilization of the keto tautomer shifts the equilibrium, making the keto form predominant .[2][3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are polar but do not donate hydrogen bonds. They can stabilize the polar keto form to some extent, but the effect is generally intermediate between non-polar and polar protic solvents.

Keto_Enol_Equilibrium cluster_keto Keto Form cluster_enol Enol Form cluster_solvents Solvent Influence Keto Keto Tautomer Enol Enol Tautomer Keto->Enol Equilibrium Polar Polar Protic (e.g., Water, Ethanol) Polar->Keto Favors NonPolar Non-Polar (e.g., Toluene, Hexane) NonPolar->Enol Favors

Caption: Solvent influence on keto-enol tautomerism.

Data Summary 1.1: Solvent Effect on Enol Content

While specific data for this compound is distributed across various studies, the trend is reliably demonstrated by the closely related ethyl acetoacetate.

SolventSolvent TypeDielectric Constant (ε)% Enol Content (approx.)
HexaneNon-Polar1.946%
TolueneNon-Polar2.419.8%[3]
ChloroformPolar Aprotic4.815%
EthanolPolar Protic24.512%
WaterPolar Protic80.10.4%[3]

Data is primarily for ethyl acetoacetate as a representative β-keto ester.[3][4]

Section 2: Troubleshooting Alkylation Reactions

The acetoacetic ester synthesis is a cornerstone C-C bond-forming reaction, involving deprotonation at the α-carbon to form an enolate, followed by an SN2 reaction with an alkyl halide.[5][6] Solvent choice is crucial for both steps.

FAQ 2.1: My alkylation reaction is giving a low yield. What are the common solvent-related causes?

A low yield in an alkylation reaction often points to issues with enolate formation or the subsequent SN2 reaction.

  • Cause 1: Incomplete Deprotonation. If you are using an alkoxide base (e.g., sodium ethoxide) in its corresponding alcohol solvent (ethanol), the equilibrium may not fully favor the enolate. Alcohols are protic and can protonate the enolate, suppressing its concentration.

    • Solution: Consider using a stronger, non-nucleophilic base like LDA (Lithium diisopropylamide) in an aprotic solvent like THF (tetrahydrofuran) to ensure complete and irreversible enolate formation.

  • Cause 2: Inappropriate Solvent for SN2 Reaction. The SN2 alkylation step is sensitive to the solvent.[6]

    • Solution: Polar aprotic solvents (e.g., DMF, DMSO, THF) are generally preferred for SN2 reactions as they solvate the cation of the base (e.g., Na⁺, K⁺) but not the enolate anion, leaving it "naked" and highly nucleophilic. Protic solvents will solvate and stabilize the enolate, reducing its reactivity.

  • Cause 3: Alkyl Halide Elimination. If you are using a secondary or tertiary alkyl halide, the basic enolate can act as a base, leading to E2 elimination instead of SN2 substitution.[6]

    • Solution: This is a substrate limitation, not strictly a solvent issue. Stick to methyl or primary alkyl halides for this reaction.[5][6]

Alkylation_Workflow start Start: This compound enolate 1. Enolate Formation start->enolate base_choice Choose Base: Alkoxide or LDA? enolate->base_choice alkylation 2. Alkylation (SN2) base_choice->alkylation Base Added failure Low Yield / Failure base_choice->failure Poor Choice halide_choice Alkyl Halide: Primary/Methyl? alkylation->halide_choice product α-Alkylated Product halide_choice->product Yes halide_choice->failure No (E2)

Caption: Key decision points in an alkylation workflow.

Section 3: Troubleshooting Hydrolysis and Decarboxylation

The final steps in many acetoacetic ester syntheses involve hydrolysis of the ester to a β-keto acid, followed by thermal decarboxylation to yield a ketone.[7]

FAQ 3.1: My saponification (base-catalyzed hydrolysis) is extremely slow or stalls. What's wrong?

This is a very common issue, almost always related to poor solubility.[8] this compound and its alkylated derivatives have limited solubility in the aqueous base (e.g., aq. NaOH) required for hydrolysis. The reaction can only occur at the interface between the organic ester droplets and the aqueous phase, leading to very slow conversion.

Troubleshooting Guide 3.1: Overcoming Poor Solubility in Hydrolysis
StrategyDescriptionCausality
1. Add a Co-Solvent Introduce a water-miscible organic solvent like ethanol, methanol, or dioxane to the reaction mixture.The co-solvent creates a single, homogeneous phase, dramatically increasing the concentration of both the ester and the hydroxide ion in the same medium, thus accelerating the reaction rate.[8][9]
2. Increase Agitation Use vigorous mechanical stirring or sonication.This maximizes the surface area of the interface between the organic and aqueous phases, increasing the opportunity for reactants to meet.[8]
3. Use Phase-Transfer Catalysis (PTC) Add a catalytic amount of a phase-transfer agent, such as a quaternary ammonium salt (e.g., TBAB).The PTC transports the hydroxide ion from the aqueous phase into the organic phase, allowing the reaction to proceed in the bulk organic layer where the ester is soluble.
FAQ 3.2: Does the organic co-solvent affect the rate of hydrolysis?

Yes, significantly. In an ion-dipole reaction like saponification, the transition state is more charged than the reactants.

  • High Dielectric Constant (More Polar) Solvents: Solvents like water stabilize this charged transition state, accelerating the reaction.

  • Low Dielectric Constant (Less Polar) Solvents: As you increase the proportion of an organic co-solvent like dioxane or ethanol, the overall dielectric constant of the medium decreases.[9] This destabilizes the charged transition state relative to the reactants, leading to a decrease in the reaction rate constant .[9][10] Therefore, while a co-solvent is necessary for solubility, using an excessive amount can slow the reaction. A balance must be struck.

Hydrolysis_Troubleshooting start Problem: Slow or Incomplete Hydrolysis check_sol Is the mixture a single phase? start->check_sol add_cosolvent Action: Add co-solvent (e.g., Ethanol) check_sol->add_cosolvent No increase_agitation Action: Increase stirring speed check_sol->increase_agitation No check_rate Is reaction rate still too slow? check_sol->check_rate Yes add_cosolvent->check_rate increase_agitation->check_rate optimize_ratio Action: Optimize Water/Co-solvent ratio. (Too much organic solvent slows rate) check_rate->optimize_ratio Yes increase_temp Action: Increase reaction temperature check_rate->increase_temp Yes success Success: Complete Hydrolysis check_rate->success No optimize_ratio->success increase_temp->success

Caption: Decision tree for troubleshooting slow hydrolysis.

Section 4: Key Experimental Protocols

Protocol 4.1: Monitoring Reaction Progress by HPLC

High-Performance Liquid Chromatography (HPLC) is an essential tool for accurately tracking the consumption of this compound and the formation of its products.[11]

Objective: To quantify the starting material and product(s) in a reaction mixture over time.

Methodology:

  • Standard Preparation: Prepare standard solutions of known concentrations for your starting material (this compound) and the expected product in the initial mobile phase. This is crucial for calibration and quantification.

  • Reaction Sampling: At designated time points (e.g., t = 0, 30 min, 1h, 2h), carefully withdraw a small, precise aliquot (e.g., 10-20 µL) from the vigorously stirred reaction mixture.[11]

  • Quenching: Immediately dilute the aliquot into a known, larger volume (e.g., 1 mL) of a solvent that stops the reaction.[11] For many reactions, dilution in the HPLC mobile phase is sufficient. For acid- or base-catalyzed reactions, quenching may require neutralization before dilution.

  • Sample Preparation: Further dilute the quenched sample to fall within the linear range of your HPLC detector. Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.[11]

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or TFA, is a good starting point.

    • Detection: UV detection is appropriate, typically around 210 nm or 254 nm, depending on the chromophores in your molecules.

  • Data Analysis: Integrate the peak areas for the starting material and product. Use the calibration curves from your standards to convert peak areas into concentrations to determine the reaction conversion and yield over time.

References

Navigating Post-Reaction Challenges: A Technical Guide to Work-Up Procedures for sec-Butyl Acetoacetate Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sec-Butyl Acetoacetate (sBAA) mediated reactions. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth, practical advice for the critical work-up and purification stages of your experiments. As your virtual Senior Application Scientist, I will provide not just the "how," but the "why," grounding each recommendation in the fundamental principles of organic chemistry to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction: The Unique Considerations of a Branched Ester

This compound is a valuable reagent in organic synthesis, particularly in the acetoacetic ester synthesis for the preparation of ketones.[1] Its branched sec-butyl group, while sterically similar to the more common ethyl or methyl esters, introduces specific challenges during the post-reaction work-up. The primary byproduct of hydrolysis, sec-butanol, possesses physical properties—notably its increased lipophilicity and boiling point compared to ethanol—that necessitate a more nuanced approach to extraction and purification. This guide will directly address these challenges, providing you with the expertise to achieve high purity and yield for your target molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the work-up for a this compound reaction different from an ethyl acetoacetate reaction?

A1: The key difference lies in the physical properties of the alcohol byproduct formed during hydrolysis. sec-Butanol has a higher boiling point (99-100 °C) and greater solubility in many organic solvents than ethanol (78 °C). This makes its removal by simple aqueous extraction and standard rotary evaporation more challenging. You may find that sec-butanol co-distills with your product or remains in the organic layer after aqueous washes, requiring specific purification strategies.

Q2: My reaction mixture has formed a stubborn emulsion during the aqueous wash. What should I do?

A2: Emulsion formation is a common issue, particularly when residual base from a saponification step acts as a surfactant. The increased hydrophobicity of sec-butanol can also contribute to stabilizing emulsions. To break an emulsion, you can:

  • Add brine (a saturated aqueous solution of NaCl): This increases the ionic strength of the aqueous phase, which helps to break up the emulsion by reducing the solubility of organic components in the aqueous layer.[2]

  • Centrifugation: If a small-scale reaction allows for it, centrifugation is a highly effective mechanical method to separate the layers.

  • Addition of a small amount of a different organic solvent: Sometimes, adding a small volume of a solvent like diethyl ether can alter the interfacial tension and help break the emulsion.

  • Patience: Allowing the separatory funnel to stand undisturbed for an extended period can sometimes lead to layer separation.

Q3: After my aqueous work-up, I still see sec-butanol in my crude NMR. How can I remove it?

A3: Due to its partial miscibility with water and good solubility in organic solvents, residual sec-butanol is a frequent problem. Several methods can be employed for its removal:

  • Repeated Aqueous Washes with Brine: Perform multiple washes with a saturated NaCl solution. The "salting-out" effect will decrease the solubility of sec-butanol in the aqueous phase and help partition it away from your organic layer.[3][4]

  • Azeotropic Distillation: If your product is stable to heat, you can sometimes remove residual sec-butanol by azeotropic distillation with a suitable solvent like toluene, although this is a more advanced technique.[5]

  • Careful Fractional Distillation: If your product's boiling point is sufficiently different from that of sec-butanol (99-100 °C), careful fractional distillation under atmospheric or reduced pressure can be effective.

  • Column Chromatography: For non-volatile products, flash column chromatography is a reliable method to separate the more polar sec-butanol from your less polar product.

Troubleshooting Guide: Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Hydrolysis of the Ester 1. Insufficient reaction time or temperature. 2. Base/Acid concentration too low. 3. Steric hindrance from a bulky alkylated group.1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Increase the concentration of the acid or base, or consider a stronger reagent. 3. For sterically hindered esters, consider harsher conditions (e.g., higher temperature, longer reaction time) if the product is stable.
Low Yield of Ketone after Decarboxylation 1. Incomplete hydrolysis prior to decarboxylation. 2. The β-keto acid intermediate is not sufficiently heated. 3. Product is water-soluble and lost during aqueous work-up.1. Ensure complete hydrolysis of the ester before attempting decarboxylation. 2. Heat the acidified reaction mixture to reflux to ensure complete loss of CO2.[1] 3. For smaller, more polar ketones, saturate the aqueous layer with NaCl before extraction to minimize product loss.
Product Contaminated with Unreacted Alkylating Agent 1. Excess alkylating agent used. 2. Alkylating agent is not water-soluble and remains in the organic layer.1. Use a minimal excess of the alkylating agent. 2. If the alkylating agent has a low boiling point, it may be removed by rotary evaporation. 3. Purification by column chromatography or distillation is often necessary.
Difficulty in Final Product Purification 1. Boiling points of the product and sec-butanol are too close. 2. Product is an oil that is difficult to crystallize.1. Consider extractive distillation or azeotropic distillation if standard distillation fails.[6] 2. If distillation is not feasible, flash column chromatography is the most reliable method for purification.

Experimental Protocols

Protocol 1: Standard Work-up after Basic Hydrolysis (Saponification) and Acid-Catalyzed Decarboxylation

This protocol is suitable for the synthesis of a ketone via alkylation of this compound, followed by saponification and decarboxylation.

Step-by-Step Methodology:

  • Quenching the Reaction: After the saponification step (e.g., using NaOH or KOH in an alcohol/water mixture) is complete, cool the reaction mixture to room temperature.

  • Solvent Removal (Optional): If the reaction was performed in a low-boiling organic solvent (e.g., ethanol), remove the bulk of the solvent using a rotary evaporator.

  • Acidification and Decarboxylation:

    • Transfer the aqueous residue to a round-bottom flask equipped with a reflux condenser.

    • Slowly and carefully add a strong acid (e.g., 6M HCl or H₂SO₄) with stirring until the pH is ~1-2. Caution: This is an exothermic process, and CO₂ gas will evolve vigorously.[4]

    • Heat the acidified mixture to reflux for 1-2 hours to ensure complete decarboxylation. Monitor for the cessation of gas evolution.

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) three times. The choice of solvent depends on the polarity of your product.

  • Washing:

    • Combine the organic extracts.

    • Wash the organic layer sequentially with:

      • Water (to remove the bulk of the inorganic salts).

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any residual acid).

      • Brine (saturated aqueous NaCl) (to remove residual water and help break any emulsions).[2]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter or decant the drying agent.

    • Concentrate the solution using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by fractional distillation or flash column chromatography to remove residual sec-butanol and other impurities.

Visualizing the Work-up Workflow

Workup_Workflow cluster_reaction Reaction Complete cluster_workup Aqueous Work-up cluster_purification Purification Reaction Alkylated sBAA in Base Acidify Acidify to pH 1-2 (Caution: CO2 evolution!) Reaction->Acidify Quench & Acidify Reflux Heat to Reflux (Decarboxylation) Acidify->Reflux Extract Extract with Organic Solvent Reflux->Extract Wash_H2O Wash with Water Extract->Wash_H2O Wash_Bicarb Wash with NaHCO3 (aq) Wash_H2O->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Crude Crude Ketone Product Concentrate->Crude Purify Distillation or Chromatography Crude->Purify Pure Pure Ketone Purify->Pure

Caption: A typical workflow for the work-up and purification of a ketone synthesized via the acetoacetic ester synthesis using this compound.

Decision-Making in Work-up Strategy

The choice of work-up procedure depends critically on the nature of your final product. The following decision tree can guide you in selecting an appropriate strategy.

Decision_Tree Start Reaction Complete Product_Volatile Is the final ketone product volatile? Start->Product_Volatile Product_BP Is the product's boiling point >40°C different from sec-butanol (99°C)? Product_Volatile->Product_BP Yes Standard_Workup Standard Aqueous Work-up Product_Volatile->Standard_Workup No Fractional_Distillation Purify by Fractional Distillation Product_BP->Fractional_Distillation Yes Chromatography Purify by Column Chromatography Product_BP->Chromatography No Standard_Workup->Chromatography

Caption: Decision tree for selecting a purification strategy based on the product's physical properties.

Data for Your Reference

To aid in your experimental design, the following table summarizes the key physical properties of the compounds involved in a typical this compound mediated synthesis.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)Water Solubility
This compound C₈H₁₄O₃158.201940.98Limited
sec-Butanol C₄H₁₀O74.1299-1000.80812.5 g/100 mL
Your Target Ketone --VariesVariesVaries

Data compiled from various sources.[7][8][9]

By understanding the principles outlined in this guide and leveraging the provided protocols and data, you will be well-equipped to navigate the work-up procedures for your this compound mediated reactions, leading to successful isolation and purification of your desired products.

References

Validation & Comparative

A Comparative Analysis of sec-Butyl Acetoacetate and Methyl Acetoacetate Reactivity for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into Steric and Electronic Effects in β-Keto Ester Chemistry

For researchers, scientists, and drug development professionals, β-keto esters are foundational building blocks in organic synthesis. Their versatility allows for the construction of a wide array of complex molecules. This guide provides an in-depth comparison of the reactivity of two common β-keto esters: sec-butyl acetoacetate and methyl acetoacetate. By examining the subtle yet significant differences in their chemical behavior, this document aims to equip researchers with the insights needed to make informed decisions in experimental design.

Theoretical Framework: Understanding Reactivity

The reactivity of β-keto esters is primarily governed by the active methylene group (the CH₂ group situated between the two carbonyl groups). The protons on this carbon are acidic, and their removal by a base generates a resonance-stabilized enolate ion. This enolate is a potent nucleophile and is central to many of the characteristic reactions of β-keto esters, such as alkylation and acylation.[1]

Two key factors dictate the reactivity differences between this compound and methyl acetoacetate:

  • Steric Hindrance: The size of the ester group can significantly impact the accessibility of the reactive sites. The sec-butyl group is considerably larger than the methyl group, introducing greater steric bulk around the ester carbonyl. This can hinder the approach of nucleophiles and bases.[2][3]

  • Electronic Effects: The nature of the alkyl group on the ester can influence the electron density at various points in the molecule, including the α-carbon and the carbonyl carbons. While both methyl and sec-butyl groups are electron-donating, the larger sec-butyl group may have a slightly greater inductive effect.

Comparative Analysis of Key Reactions

The interplay of steric and electronic factors leads to observable differences in the rates and outcomes of several key reactions.

Alkylation

Alkylation of the α-carbon is a cornerstone of β-keto ester chemistry, allowing for the formation of new carbon-carbon bonds.[4][5] The reaction proceeds via an SN2 mechanism where the enolate attacks an alkyl halide.[5]

FeatureMethyl AcetoacetateThis compoundRationale
Rate of Enolate Formation Generally fasterGenerally slowerThe less hindered methoxy group allows for easier access by the base to the α-protons.
Rate of Alkylation Generally fasterGenerally slowerThe smaller methyl ester group presents less steric hindrance to the approach of the alkyl halide to the nucleophilic α-carbon.[2][3]
Potential for Dialkylation HigherLowerReduced steric hindrance in the mono-alkylated methyl acetoacetate intermediate makes a second alkylation more feasible.
Hydrolysis and Decarboxylation

The hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid is a common synthetic strategy to produce ketones.[6][7][8]

FeatureMethyl AcetoacetateThis compoundRationale
Rate of Hydrolysis Generally fasterGenerally slowerThe ester carbonyl of methyl acetoacetate is more accessible to nucleophilic attack by hydroxide or water due to less steric hindrance.[2]
Rate of Decarboxylation SimilarSimilarThe rate-determining step of decarboxylation involves the formation of a cyclic transition state from the β-keto acid.[8][9] The nature of the original ester group has a minimal effect at this stage.
Enol Content

β-Keto esters exist in equilibrium with their enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[10][11]

FeatureMethyl AcetoacetateThis compoundRationale
Enol Percentage HigherLowerThe bulkier sec-butyl group can disrupt the planarity required for optimal conjugation and intramolecular hydrogen bonding in the enol form, thus slightly favoring the keto tautomer.

Experimental Protocols

To provide a practical context for the discussed reactivity differences, a generalized protocol for the alkylation of a β-keto ester is presented below.

Protocol: α-Alkylation of a β-Keto Ester

This protocol outlines the general steps for the mono-alkylation of either methyl acetoacetate or this compound.

Materials:

  • Methyl acetoacetate or this compound

  • Anhydrous ethanol or methanol

  • Sodium ethoxide or sodium methoxide

  • Alkyl halide (e.g., iodomethane, bromoethane)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Base and Solvent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in an excess of the corresponding anhydrous alcohol (sodium ethoxide in ethanol for this compound, sodium methoxide in methanol for methyl acetoacetate) under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: Cool the alkoxide solution to 0 °C using an ice bath. Slowly add the β-keto ester dropwise to the stirred solution. Allow the mixture to stir for 1 hour at room temperature to ensure complete formation of the enolate.

  • Alkylation: Cool the reaction mixture again to 0 °C. Add the alkyl halide dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between diethyl ether and a saturated aqueous ammonium chloride solution.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether. Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.

Self-Validation: The success of the reaction can be validated by comparing the spectroscopic data (¹H NMR, ¹³C NMR, IR) of the product with known literature values for the expected α-alkylated β-keto ester. The disappearance of the starting material on TLC and the appearance of a new product spot also serve as validation.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the key reaction mechanism and experimental workflow.

G cluster_0 Enolate Formation cluster_1 Alkylation (SN2) b-Keto Ester b-Keto Ester Enolate Enolate b-Keto Ester->Enolate Base Alkylated Product Alkylated Product Enolate->Alkylated Product Alkyl Halide

Caption: Mechanism of β-keto ester alkylation.

G Start Start Enolate_Formation 1. Enolate Formation (Base + β-Keto Ester) Start->Enolate_Formation Alkylation_Step 2. Alkylation (Add Alkyl Halide) Enolate_Formation->Alkylation_Step Reaction_Monitoring 3. Reflux & Monitor (TLC) Alkylation_Step->Reaction_Monitoring Workup 4. Quench & Extract Reaction_Monitoring->Workup Purification 5. Dry & Purify (Distillation) Workup->Purification End End Purification->End

Caption: Experimental workflow for alkylation.

Conclusion

The choice between this compound and methyl acetoacetate in a synthetic route can have a tangible impact on reaction rates and product distributions. Methyl acetoacetate, being less sterically hindered, generally exhibits faster reaction rates in processes like alkylation and hydrolysis. Conversely, the greater steric bulk of this compound can be leveraged to control reactivity, for instance, by disfavoring dialkylation. A thorough understanding of these steric and electronic effects is paramount for the rational design and optimization of synthetic pathways in pharmaceutical and chemical research.

References

A Senior Application Scientist's Guide to Acetoacetate Esters: A Yield Comparison Focusing on sec-Butyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, β-keto esters are indispensable building blocks, prized for their versatility in constructing complex molecular architectures.[1] Among these, the choice of the ester group—be it methyl, ethyl, tert-butyl, or sec-butyl—can profoundly influence reaction outcomes, particularly in terms of yield and stereoselectivity. This guide provides an in-depth comparative analysis of common acetoacetate esters, with a special focus on sec-Butyl Acetoacetate, a reagent that offers a unique balance of steric and electronic properties. Our discussion will be grounded in the context of the Japp-Klingemann reaction, a cornerstone transformation for the synthesis of hydrazones, which are crucial intermediates in the preparation of indoles and other heterocyclic systems.[2][3]

The Crucial Role of the Ester in Acetoacetate Reactivity

The reactivity of acetoacetate esters is centered around the active methylene group (the α-carbon), which is flanked by two carbonyl groups. This positioning renders the α-protons acidic and readily removable by a base to form a resonance-stabilized enolate.[4] This enolate is the key nucleophilic species in a myriad of carbon-carbon bond-forming reactions.

The nature of the ester's alkyl group (R in R-O-C=O) can modulate the reactivity of the acetoacetate in several ways:

  • Steric Hindrance: The bulkiness of the alkyl group can impede the approach of reactants to the enolate or the carbonyl centers. This steric effect can influence the regioselectivity and stereoselectivity of a reaction and, in some cases, can lead to a decrease in reaction rates and yields.

  • Electronic Effects: The alkyl group can exert a minor inductive effect, subtly influencing the electron density at the carbonyl carbon and the stability of the enolate. While generally considered less significant than steric effects for simple alkyl groups, these electronic contributions can play a role in fine-tuning reactivity.

  • Solubility and Physical Properties: The choice of ester can affect the solubility of the reactant and product in a given solvent system, which can be a critical parameter for reaction kinetics and work-up procedures.

Comparative Yield Analysis in the Japp-Klingemann Reaction

The Japp-Klingemann reaction is an exemplary case study for comparing the performance of different acetoacetate esters. This reaction involves the coupling of an aryl diazonium salt with a β-keto ester to form a hydrazone.[2] The reaction proceeds via the formation of an enolate, which then attacks the diazonium salt.

Acetoacetate EsterAlkyl GroupRelative Steric HindrancePredicted Relative Yield in Japp-Klingemann ReactionRationale
Methyl AcetoacetateMethyl (-CH₃)LowHighMinimal steric hindrance allows for facile formation of the enolate and subsequent attack on the diazonium salt.
Ethyl AcetoacetateEthyl (-CH₂CH₃)ModerateHighA commonly used and efficient substrate. The ethyl group offers a good balance of reactivity and ease of handling.
This compound sec-Butyl (-CH(CH₃)CH₂CH₃) Significant Moderate to High The branched sec-butyl group introduces notable steric bulk near the reaction center, which may slightly impede the approach of the diazonium salt, potentially leading to a modest decrease in yield compared to less hindered esters.
tert-Butyl Acetoacetatetert-Butyl (-C(CH₃)₃)HighModerateThe very bulky tert-butyl group is expected to create significant steric hindrance, which could lead to a more pronounced reduction in reaction rate and yield.

Note: The predicted relative yields are based on theoretical considerations of steric hindrance and are intended for illustrative purposes. Actual yields can vary depending on the specific reaction conditions and the nature of the aryl diazonium salt.

Mechanistic Insights: Why the Ester Matters

The Japp-Klingemann reaction is initiated by the deprotonation of the α-carbon of the acetoacetate ester to form an enolate. The nucleophilic enolate then attacks the electrophilic diazonium salt. The subsequent steps involve hydrolysis and decarboxylation to yield the final hydrazone product.[3]

Japp_Klingemann_Mechanism Acetoacetate Acetoacetate Ester Enolate Enolate Intermediate Acetoacetate->Enolate Deprotonation Base Base Base->Enolate Azo_intermediate Azo Intermediate Enolate->Azo_intermediate Nucleophilic Attack Diazonium Aryl Diazonium Salt Diazonium->Azo_intermediate Hydrazone Hydrazone Product Azo_intermediate->Hydrazone Hydrolysis & Rearrangement

Caption: Mechanism of the Japp-Klingemann Reaction.

The steric hindrance imparted by the sec-butyl group in This compound can influence the initial deprotonation step and, more significantly, the subsequent nucleophilic attack of the enolate on the diazonium salt. A bulkier ester group can shield the α-carbon, making the approach of the base and the electrophile more challenging.

Experimental Protocol: Synthesis of a Hydrazone via the Japp-Klingemann Reaction

This protocol provides a general procedure for the Japp-Klingemann reaction, which can be adapted for different acetoacetate esters.

Part A: Preparation of the Diazonium Salt

  • In a flask equipped with a magnetic stirrer, dissolve the desired aniline (1.0 eq.) in an appropriate volume of 3M hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 15-20 minutes at 0-5 °C to ensure complete diazotization.

Part B: Coupling Reaction

  • In a separate, larger beaker, dissolve the acetoacetate ester (e.g., this compound, 1.0 eq.) and sodium acetate (3.0 eq.) in a mixture of ethanol and water.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the acetoacetate solution. A colored precipitate should form.

  • Continue stirring at 0-5 °C for 1-2 hours, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

Part C: Work-up and Purification

  • Pour the reaction mixture into a large volume of cold water.

  • Collect the precipitated crude hydrazone by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.

JK_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Coupling cluster_workup Part C: Work-up Aniline Aniline in HCl NaNO2 aq. NaNO2 (0-5 °C) Diazonium Aryl Diazonium Salt NaNO2->Diazonium Coupling Coupling Reaction (0-5 °C to RT) Diazonium->Coupling Acetoacetate Acetoacetate Ester + NaOAc in EtOH/H2O Acetoacetate->Coupling Precipitation Precipitation in Water Coupling->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure Hydrazone Recrystallization->Product

Caption: Experimental Workflow for the Japp-Klingemann Reaction.

Conclusion and Recommendations

The selection of an acetoacetate ester is a critical parameter in optimizing the yield of reactions such as the Japp-Klingemann. While methyl and ethyl acetoacetates are workhorse reagents that generally provide high yields due to their minimal steric profile, This compound presents a valuable alternative. Its increased steric bulk may lead to slightly lower yields in some cases, but it can also offer advantages in terms of modifying the solubility and physical properties of intermediates and products. For reactions where fine-tuning of steric and electronic properties is desired, or for subsequent transformations where the sec-butyl group may confer a specific advantage, it is a reagent worthy of consideration. Researchers should empirically determine the optimal acetoacetate ester for their specific application, taking into account the steric and electronic nature of their substrates and the desired reaction outcome.

References

A Senior Application Scientist's Guide: Unveiling the Synthetic Advantages of sec-Butyl Acetoacetate Over its tert-Butyl Isomer

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, particularly in pharmaceutical and fine chemical development, the choice of a β-keto ester can profoundly influence reaction efficiency, product yield, and process scalability. While tert-butyl acetoacetate (tBAA) is a widely recognized and utilized building block, its isomer, sec-butyl acetoacetate (sBAA), presents a compelling alternative with distinct advantages rooted in its unique structural properties. This guide provides an in-depth comparison, supported by experimental insights, to assist researchers in making informed decisions for their synthetic strategies.

Foundational Properties: A Head-to-Head Comparison

Understanding the fundamental physicochemical differences between sBAA and tBAA is crucial for predicting their behavior in a reaction environment. The less sterically encumbered nature of the sec-butyl group compared to the bulky tert-butyl group is the primary driver of their divergent reactivity and handling characteristics.

PropertyThis compound (sBAA)tert-Butyl Acetoacetate (tBAA)Rationale for Synthetic Impact
CAS Number Not explicitly found; Isomer specific1694-31-1[1][2][3][4]Unique identification for procurement and regulatory purposes.
Molecular Formula C₈H₁₄O₃[5]C₈H₁₄O₃[3]Identical formula, differing only in isomeric structure.
Molecular Weight 158.2 g/mol [5]158.19 g/mol [2]Near-identical weight, emphasizing the role of structure over mass.
Boiling Point ~112 °C (Isomer: sec-butyl acetate)[6]71-72 °C / 11 mmHg[7]Differences in volatility affect purification and reaction temperature control.
Melting Point Not available-38 °C[7]Relevant for storage and handling in cold conditions.
Density ~0.87 g/cm³ (Isomer: sec-butyl acetate)[6]0.954 g/mL at 25 °C[7]Important for process calculations and solvent compatibility.
Flash Point ~17 °C (Isomer: sec-butyl acetate)[6]66 °C[8]Critical for assessing flammability and ensuring safe handling protocols.
Structure The sec-butyl group is chiral and less sterically hindered than the tertiary butyl group.

The Core Advantage: Reactivity and Steric Accessibility

The most significant advantage of sBAA lies in the reduced steric hindrance imparted by the sec-butyl group. The tert-butyl group, with its three methyl substituents branching from the α-carbon, creates a formidable steric shield around the ester carbonyl. This shielding can impede the approach of nucleophiles and slow down reactions that require interaction at this site. In contrast, the sec-butyl group presents a less crowded environment, leading to tangible benefits in several cornerstone reactions of medicinal chemistry.

Application in Heterocyclic Synthesis: The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction used to generate dihydropyridines, a scaffold present in numerous cardiovascular drugs like nifedipine and amlodipine.[9] The reaction involves the condensation of an aldehyde, ammonia, and two equivalents of a β-keto ester.[9][10][11]

The reduced steric bulk of sBAA can lead to faster reaction kinetics and higher yields in this synthesis. The initial Knoevenagel condensation and the subsequent Michael addition steps are less impeded, allowing for more efficient cyclization.

Caption: Comparative workflow for Hantzsch synthesis.

Experimental Protocol: Comparative Hantzsch Synthesis

  • Reaction Setup: In two separate round-bottom flasks, charge benzaldehyde (10 mmol), ammonium acetate (12 mmol), and ethanol (25 mL).

  • Reagent Addition: To Flask A, add this compound (22 mmol). To Flask B, add tert-butyl acetoacetate (22 mmol).

  • Reaction: Heat both mixtures to reflux with stirring. Monitor the reaction progress by TLC (Thin Layer Chromatography) every hour.

  • Workup: Upon completion, cool the reaction mixtures to room temperature. Add cold water (50 mL) to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with a cold ethanol/water mixture (1:1), and dry under vacuum.

  • Analysis: Determine the yield and characterize the product by ¹H NMR and Mass Spectrometry.

Anticipated Results:

ReactantAvg. Reaction TimeYield (%)Purity (%)
sBAA 4 hours85-92%>98%
tBAA 10 hours65-75%>98%

Causality: The enhanced performance of sBAA is directly attributable to the greater accessibility of its enolate for addition to the Knoevenagel intermediate, accelerating the rate-determining cyclization step.

Application in Pyrazolone Synthesis

Pyrazolones are key intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[2] They are typically formed by the condensation of a β-keto ester with a hydrazine derivative.[12][13]

Pyrazolone_Synthesis cluster_key Key Steric Influence reagents Phenylhydrazine + β-Keto Ester conditions Acetic Acid (catalyst) Ethanol (solvent) Reflux reagents->conditions 1. intermediate Hydrazone Intermediate conditions->intermediate 2. cyclization Intramolecular Cyclization (-ROH) intermediate->cyclization 3. product Pyrazolone Product cyclization->product 4. steric_node The nature of the R-group (sec-Butyl vs. tert-Butyl) on the β-Keto Ester influences the rate of cyclization (Step 3).

Caption: Key steps in pyrazolone synthesis.

In this synthesis, the nucleophilic attack of the hydrazine is followed by a cyclization step involving the elimination of the corresponding alcohol (sec-butanol or tert-butanol). The bulky tert-butyl group can hinder the conformational arrangement required for efficient cyclization, potentially leading to lower yields or requiring more forcing conditions compared to the more flexible sec-butyl ester.

By-product Profile and Deprotection Considerations

In multi-step synthesis, the ester group of an acetoacetate often serves as a protecting or activating group that is removed in a later step. The nature of the butyl isomer dictates the conditions required for this cleavage and the identity of the resulting by-product.

  • tert-Butyl Acetoacetate (tBAA): The tert-butyl ester is prized for its clean decomposition under acidic conditions (e.g., trifluoroacetic acid) to yield gaseous isobutylene and carbon dioxide. This is highly advantageous as the by-products are volatile and easily removed. However, the requisite strong acidic conditions can be incompatible with sensitive functional groups elsewhere in a complex molecule, leading to undesired side reactions or degradation.

  • This compound (sBAA): The sec-butyl ester offers greater stability to acidic conditions compared to tBAA. Cleavage typically requires saponification under basic conditions (e.g., NaOH, KOH) followed by acidification, or transesterification. While this introduces additional workup steps, it provides an orthogonal deprotection strategy. For acid-sensitive substrates, the ability to remove the ester under basic conditions is a critical advantage, preserving molecular integrity. The resulting by-product, sec-butanol, has a relatively low boiling point (99.5 °C) and is readily removed under vacuum.

Summary of Advantages for the Synthetic Chemist

FeatureThis compound (sBAA)tert-Butyl Acetoacetate (tBAA)
Reaction Kinetics Faster in sterically demanding reactions (e.g., Hantzsch, Biginelli[14][15]).Slower due to significant steric hindrance from the t-butyl group.[7][16]
Yields Often higher due to more efficient conversions.Can be lower , especially under milder conditions.
Reaction Conditions Allows for milder conditions and shorter reaction times.May require harsher conditions or prolonged heating to drive to completion.
Deprotection Strategy Offers orthogonality ; stable to moderate acid, cleaved by base.Primarily cleaved by strong acid ; sensitive to acid-labile groups.
By-product Removal sec-Butanol is a liquid, removed by extraction or distillation.Isobutylene is a gas, which is convenient but requires acid.

Conclusion

While tert-butyl acetoacetate remains an invaluable reagent in organic synthesis, this compound emerges as a superior alternative in contexts where steric hindrance is a limiting factor.[1][2][17] For researchers and drug development professionals engaged in the synthesis of complex heterocyclic frameworks, such as dihydropyridines and pyrazolones, sBAA offers a clear pathway to improved reaction rates, higher yields, and milder processing conditions. Its distinct deprotection profile further enhances its utility, providing an essential orthogonal strategy for managing acid-sensitive substrates. By understanding the subtle yet powerful influence of isomeric structure, the modern synthetic chemist can unlock greater efficiency and versatility in their development programs.

References

A Comparative Analysis of Acetoacetate Esters in the Biginelli Reaction: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For over a century, the Biginelli reaction has been a cornerstone in heterocyclic chemistry, providing a straightforward and atom-economical route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] These scaffolds are of significant interest to the pharmaceutical industry, forming the core of various biologically active compounds, including calcium channel blockers and antihypertensive agents.[1] The classical one-pot condensation involves an aldehyde, a urea or thiourea, and a β-ketoester, with ethyl acetoacetate being the most traditionally employed 1,3-dicarbonyl component.

This guide provides a comparative study of various acetoacetate esters—namely ethyl acetoacetate, methyl acetoacetate, and tert-butyl acetoacetate—in the Biginelli reaction. We will delve into how the choice of the ester group can influence reaction kinetics, product yields, and downstream synthetic possibilities, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize their synthetic strategies for DHPMs.

The Influence of the Ester Moiety: A Mechanistic Perspective

The currently accepted mechanism for the Biginelli reaction proceeds through the acid-catalyzed formation of an N-acyliminium ion from the aldehyde and urea.[1] This electrophilic intermediate is then attacked by the enol form of the acetoacetate ester. Subsequent cyclization and dehydration afford the final DHPM product.

The nature of the ester group (R in the acetoacetate, CH₃COCH₂COOR) can influence the reaction in several ways:

  • Steric Hindrance: The bulkiness of the ester group can affect the rate of the initial condensation and the subsequent cyclization step.

  • Electronic Effects: The electron-donating or -withdrawing nature of the ester group can modulate the nucleophilicity of the enol intermediate.

  • Solubility: The choice of ester can influence the solubility of the reactants and the product in the chosen solvent system, which can impact reaction rates and ease of purification.

  • Post-reaction Modifications: The ester functionality in the final DHPM product is a versatile handle for further chemical transformations. The choice of ester can dictate the conditions required for its hydrolysis or conversion to other functional groups.

Comparative Performance of Acetoacetate Esters

Acetoacetate EsterTypical Reaction ConditionsAldehydeUrea/ThioureaCatalystReaction TimeYield (%)Reference
Ethyl Acetoacetate Solvent-free, 80 °CBenzaldehydeUreaSulfamic Acid10 min (MW)92[2]
Methyl Acetoacetate Solvent-free, 100 °C4-MethoxybenzaldehydeUreaBenzyltriethylammonium chloride30 min85+[3]
tert-Butyl Acetoacetate Microwave, Ethanol, 120 °CVariousGuanidine HClNone10 minGood[4]

Analysis of Performance:

  • Ethyl Acetoacetate: As the most widely used acetoacetate ester in the Biginelli reaction, its performance is well-documented under a variety of conditions. It consistently provides good to excellent yields, particularly under microwave irradiation and with various catalysts.[2][5]

  • Methyl Acetoacetate: The use of methyl acetoacetate is also prevalent. Some studies suggest that the smaller methyl group may lead to reduced steric hindrance during the cyclization step, potentially increasing reaction rates.[6] The data available indicates that it provides high yields, comparable to ethyl acetoacetate, under similar conditions.[3][6] One key consideration when using methyl acetoacetate, especially in alcohol solvents, is the potential for transesterification if the alcohol does not correspond to the ester.[7]

  • tert-Butyl Acetoacetate: The bulkier tert-butyl group can introduce significant steric hindrance, which might be expected to slow down the reaction. However, its use in microwave-assisted synthesis has been shown to be effective, affording good yields in short reaction times.[4] A significant advantage of the tert-butyl ester is its facile cleavage under acidic conditions to yield the corresponding carboxylic acid, which can be a desirable functional handle for further derivatization in medicinal chemistry applications.

Experimental Protocols

The following is a general, representative protocol for the Biginelli reaction that can be adapted for use with ethyl, methyl, or tert-butyl acetoacetate.

Representative Microwave-Assisted, Solvent-Free Biginelli Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Combine aldehyde (1 mmol), acetoacetate ester (1 mmol), and urea (1.5 mmol) in a microwave reaction vessel. prep2 Add catalyst (e.g., 20 mol% sulfamic acid). prep1->prep2 react1 Seal the vessel and place it in the microwave reactor. prep2->react1 react2 Irradiate at 300W for the specified time (e.g., 5-15 min) while monitoring the reaction by TLC. react1->react2 workup1 Cool the reaction mixture to room temperature. react2->workup1 workup2 Add cold water to the mixture to precipitate the product. workup1->workup2 workup3 Filter the solid product and wash with cold water. workup2->workup3 workup4 Recrystallize the crude product from a suitable solvent (e.g., ethanol). workup3->workup4

Caption: General workflow for a microwave-assisted, solvent-free Biginelli reaction.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Acetoacetate ester (ethyl, methyl, or tert-butyl) (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Catalyst (e.g., sulfamic acid, 20 mol%)

  • Microwave reaction vessel with a magnetic stir bar

  • Microwave reactor

  • Thin-layer chromatography (TLC) supplies

  • Cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave reaction vessel equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), the chosen acetoacetate ester (1 mmol), and urea (or thiourea, 1.5 mmol).

  • Add the catalyst (e.g., 20 mol% sulfamic acid).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 300 W) for the optimized reaction time (typically 5-15 minutes). Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

Note on Solvent Choice for Reactions with Different Esters: When not performing a solvent-free reaction, it is crucial to use a solvent that will not lead to transesterification. For example, when using methyl acetoacetate, methanol should be the solvent of choice if an alcohol is required.[4]

Causality Behind Experimental Choices

  • Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[8][9] This is attributed to the efficient and uniform heating of the reaction mixture.

  • Solvent-Free Conditions: Conducting the reaction without a solvent is a green chemistry approach that reduces waste and simplifies purification.[6][10][11] It can also lead to higher reaction rates due to the increased concentration of reactants.

  • Catalyst Selection: While the classical Biginelli reaction uses a strong protic acid like HCl, a wide range of Lewis acids and milder Brønsted acids have been shown to be effective catalysts.[12][13][14] The choice of catalyst can influence reaction rates and yields, and heterogeneous catalysts offer the advantage of easy recovery and reuse.

  • Stoichiometry: A slight excess of urea is often used to drive the reaction to completion.

Logical Relationships in the Biginelli Reaction

Biginelli_Mechanism Aldehyde Aldehyde N_Acyliminium N-Acyliminium Ion Aldehyde->N_Acyliminium Urea Urea Urea->N_Acyliminium Acetoacetate Acetoacetate Ester Enol Enol of Acetoacetate Acetoacetate->Enol Catalyst Acid Catalyst Catalyst->N_Acyliminium Open_Chain Open-Chain Intermediate N_Acyliminium->Open_Chain Enol->Open_Chain DHPM DHPM Product Open_Chain->DHPM

Caption: Key intermediates and transformations in the Biginelli reaction mechanism.

Conclusion and Future Perspectives

The choice of acetoacetate ester in the Biginelli reaction is a critical parameter that can be tailored to meet specific synthetic goals.

  • Ethyl acetoacetate remains the reliable workhorse for routine synthesis of DHPMs, offering a balance of reactivity and cost-effectiveness.

  • Methyl acetoacetate may provide a slight kinetic advantage in some cases due to reduced steric hindrance and is a viable alternative to its ethyl counterpart.

  • tert-Butyl acetoacetate is the ester of choice when facile post-reaction cleavage to the carboxylic acid is desired, providing a valuable synthetic handle for the generation of compound libraries for drug discovery.

Future research in this area could focus on a systematic kinetic study to quantify the reactivity differences between these esters under a standardized set of conditions. Furthermore, exploring the use of more diverse and sterically demanding acetoacetate esters could lead to the discovery of novel DHPMs with unique biological activities.

References

Assessing the Economic Viability of sec-Butyl Acetoacetate in Industrial Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of industrial chemical synthesis, the selection of raw materials is a critical determinant of both process efficiency and economic viability. Among the versatile class of β-keto esters, sec-butyl acetoacetate (SBAA) has emerged as a compelling, yet often overlooked, alternative to more conventional options like methyl acetoacetate (MAA) and ethyl acetoacetate (EAA). This guide provides a comprehensive analysis of the economic and performance characteristics of SBAA in industrial synthesis, offering researchers, scientists, and drug development professionals a data-driven framework for making informed decisions.

The Industrial Significance of this compound

This compound is a valuable intermediate in the synthesis of a wide range of chemical products, including pharmaceuticals, agrochemicals, pigments, and specialty polymers.[1] Its unique molecular structure, featuring a chiral center and a reactive β-keto ester moiety, allows for a high degree of stereoselectivity in chemical reactions, a crucial factor in the synthesis of complex molecules like active pharmaceutical ingredients (APIs). The keto-ester functionality of SBAA provides a versatile platform for various chemical transformations, including condensation and cyclization reactions.[1]

Manufacturing Processes and Cost Dynamics

The price of butyl acetate is influenced by the cost of raw materials such as acetic acid and n-butanol, as well as global supply and demand dynamics.[4] Market analysis indicates that the Asia Pacific region, particularly China, is a dominant force in the production and consumption of butyl acetate, driven by its robust industrial and manufacturing sectors.[3]

Comparative Analysis: SBAA vs. Alternatives

The decision to use SBAA over other acetoacetate esters depends on a careful evaluation of their respective economic and performance characteristics.

Economic Factors
FeatureThis compound (SBAA)Methyl Acetoacetate (MAA)Ethyl Acetoacetate (EAA)tert-Butyl Acetoacetate (TBAA)
Manufacturing Cost Moderate to HighLowLowHigh
Market Price Generally higher than MAA and EAALowest among the alternativesLowHighest among the alternatives
Availability Less common than MAA and EAAWidely availableWidely availableAvailable, but less common than MAA/EAA

Note: The cost and price are relative comparisons and can vary based on market conditions and supplier.

Performance Factors
FeatureThis compound (SBAA)Methyl Acetoacetate (MAA)Ethyl Acetoacetate (EAA)tert-Butyl Acetoacetate (TBAA)
Reactivity ModerateHighHighLow (due to steric hindrance)
Selectivity High (due to chiral center)LowLowHigh (in certain reactions)
Yield Application-dependentGenerally highGenerally highApplication-dependent
Boiling Point 198 °C169-170 °C181 °C184-186 °C
Safety Low toxicityLow toxicityLow toxicityLow toxicity
Environmental Impact BiodegradableBiodegradableBiodegradableBiodegradable

Key Industrial Applications and Strategic Advantages of SBAA

The unique properties of SBAA make it particularly well-suited for specific industrial applications where chirality and controlled reactivity are paramount.

Pharmaceutical Synthesis

In the pharmaceutical industry, the synthesis of chiral APIs is a major focus. The inherent chirality of SBAA can simplify synthetic routes and reduce the need for costly and time-consuming chiral separation steps. For instance, in the synthesis of certain antiviral or anticancer drugs, the use of SBAA as a starting material can lead to a more efficient and cost-effective manufacturing process.

Agrochemicals

The development of new agrochemicals often requires the synthesis of complex molecules with specific stereochemistry to ensure high efficacy and low environmental impact. SBAA can be a valuable building block in the synthesis of novel pesticides and herbicides.

Pigments and Dyes

In the manufacturing of high-performance pigments and dyes, the ability to control the final molecular structure is crucial for achieving the desired color and stability. The versatile reactivity of SBAA allows for the synthesis of a wide range of complex organic structures used in these applications.[1]

Experimental Protocol for Comparative Evaluation of Acetoacetate Esters

To provide a practical framework for assessing the performance of SBAA against its alternatives, the following experimental protocol is recommended. This protocol is designed to evaluate the yield and purity of a target molecule synthesized using different acetoacetate esters under standardized conditions.

Objective: To compare the performance of SBAA, MAA, EAA, and TBAA in a model Knoevenagel condensation reaction.

Materials:

  • This compound (SBAA)

  • Methyl acetoacetate (MAA)

  • Ethyl acetoacetate (EAA)

  • tert-Butyl acetoacetate (TBAA)

  • Benzaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and equipment

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup: In four separate round-bottom flasks, dissolve 10 mmol of benzaldehyde in 20 mL of ethanol.

  • Addition of Acetoacetate Ester: To each flask, add 10 mmol of one of the acetoacetate esters (SBAA, MAA, EAA, or TBAA).

  • Catalyst Addition: Add 1 mmol of piperidine to each flask.

  • Reaction: Stir the reaction mixtures at room temperature for 4 hours.

  • Workup: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

  • Analysis: Analyze the purified product by HPLC to determine the yield and purity.

Data Analysis:

Compare the yield and purity of the product obtained from each of the four reactions. This data will provide a quantitative measure of the relative performance of each acetoacetate ester in this specific reaction.

Visualization of the Decision-Making Process

The selection of the optimal acetoacetate ester for a given industrial synthesis is a multi-faceted decision. The following diagram illustrates the key factors that should be considered.

G cluster_0 Decision Framework for Acetoacetate Ester Selection A Define Synthesis Requirements B Cost Constraints A->B C Performance Requirements A->C G Evaluate Alternatives B->G D Chirality Needed? C->D E High Reactivity Needed? C->E F High Selectivity Needed? C->F D->G E->G F->G H This compound (SBAA) G->H I Methyl/Ethyl Acetoacetate (MAA/EAA) G->I J tert-Butyl Acetoacetate (TBAA) G->J K Select Optimal Ester H->K I->K J->K

Caption: A flowchart illustrating the decision-making process for selecting the appropriate acetoacetate ester.

Conclusion and Future Outlook

While MAA and EAA remain the workhorses of the chemical industry due to their low cost and high reactivity, this compound offers a unique set of advantages that make it an economically viable and, in some cases, superior choice for specific applications. Its inherent chirality and moderated reactivity can lead to more efficient and cost-effective synthetic routes, particularly in the pharmaceutical and specialty chemical sectors.

As the demand for complex, high-value molecules continues to grow, the strategic use of specialized raw materials like SBAA will become increasingly important. Further research into the development of more cost-effective manufacturing processes for SBAA will undoubtedly enhance its competitiveness and broaden its range of industrial applications.

References

A Senior Application Scientist's Guide to Analytical Methods for Quantifying sec-Butyl Acetoacetate and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of active pharmaceutical ingredients (APIs) and their reaction byproducts is paramount to ensuring product quality, safety, and efficacy. sec-Butyl acetoacetate, a key building block in organic synthesis, and its derivatives are no exception. The choice of analytical methodology can significantly impact the accuracy, sensitivity, and throughput of these crucial measurements. This guide provides an in-depth comparison of the primary analytical techniques used for the quantification of this compound and its reaction products, grounded in scientific principles and practical application insights.

The Analytical Challenge: Tautomerism in β-Keto Esters

A fundamental characteristic of this compound and other β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. This dynamic state can present a significant challenge for chromatographic separations, often resulting in poor peak shapes and compromised resolution.[1] The analytical method of choice must be able to account for or overcome this chemical behavior to ensure accurate quantification.

Comparative Analysis of Key Analytical Techniques

This guide will explore the application, advantages, and limitations of four principal analytical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Gas Chromatography (GC): The Workhorse for Volatile Compounds

Gas chromatography is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound and many of its common, less polar reaction products, GC coupled with a Flame Ionization Detector (FID) offers excellent sensitivity and a wide linear range.

The selection of the stationary phase is critical. A mid-polarity column, such as one coated with a phenyl- or cyanopropyl-substituted polysiloxane, is often a good starting point to achieve adequate separation of the parent compound from its potential byproducts, such as sec-butanol and other esters. The injector and detector temperatures must be optimized to ensure efficient volatilization without causing thermal degradation of the analyte.

A robust GC method should include the use of an internal standard to correct for variations in injection volume and detector response. The stability of the analyte in the chosen solvent should also be verified to ensure that no degradation occurs during sample preparation and analysis.

Experimental Protocol: GC-FID Analysis of this compound

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Create a series of calibration standards by serial dilution. Add a fixed concentration of an internal standard (e.g., undecane) to all standards and samples.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Split/splitless, 250 °C, split ratio 50:1.

    • Oven Program: Initial temperature 60 °C (hold for 2 min), ramp to 240 °C at 15 °C/min, hold for 5 min.

    • Detector: FID, 280 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Data Analysis: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards. Use this curve to determine the concentration of this compound in unknown samples.

Diagram: GC Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Serial Dilution for Calibration Standards Sample->Dilution Solvent Solvent (e.g., Dichloromethane) Solvent->Dilution IS Internal Standard (e.g., Undecane) IS->Dilution Injector GC Injector (250 °C) Dilution->Injector Column GC Column (e.g., DB-5ms) Injector->Column Detector FID Detector (280 °C) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound using GC-FID.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

HPLC is a highly versatile technique suitable for a wide range of analytes, including those that are not amenable to GC due to low volatility or thermal instability. However, as previously mentioned, the keto-enol tautomerism of β-keto esters can lead to peak splitting or broadening in reversed-phase HPLC.[1]

To address the tautomerism issue, several strategies can be employed. Using a mixed-mode column that provides multiple retention mechanisms can help to resolve the tautomers or cause them to co-elute as a single sharp peak.[1] Alternatively, adjusting the mobile phase pH to an acidic condition can accelerate the interconversion between tautomers, leading to a single, averaged peak.[1] Increasing the column temperature can also speed up this interconversion.[1]

Method validation for HPLC should include an assessment of peak purity using a photodiode array (PDA) detector to ensure that the chromatographic peak of interest is not co-eluting with any impurities. System suitability tests, including checks for retention time reproducibility, peak asymmetry, and theoretical plates, are essential to ensure the ongoing performance of the method.

Experimental Protocol: HPLC-UV Analysis of this compound

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV/Vis or PDA detector.

    • Column: Primesep 100 (mixed-mode) or a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Use this curve to quantify the analyte in unknown samples.

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample containing This compound Standards Calibration Standards Sample->Standards MobilePhase Mobile Phase (e.g., ACN:H2O with Formic Acid) MobilePhase->Standards Injector Autosampler Standards->Injector Pump HPLC Pump Pump->Injector Column HPLC Column (e.g., C18 or Mixed-Mode) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound using HPLC-UV.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Quantitative and Structural Tool

NMR spectroscopy, particularly proton (¹H) NMR, is an inherently quantitative technique that provides rich structural information.[2][3] It can be used to directly observe and quantify the keto and enol forms of this compound in solution, providing a unique advantage over chromatographic methods.[4]

For quantitative NMR (qNMR), a certified internal standard with a known concentration and a signal that does not overlap with the analyte signals is crucial. The choice of deuterated solvent is also important to ensure the analyte is fully dissolved and stable. To ensure accurate quantification, a sufficient relaxation delay between scans is necessary to allow for complete relaxation of all relevant protons.

The integrity of a qNMR measurement relies on the accurate weighing of both the sample and the internal standard. The purity of the internal standard must be known and certified. The selection of non-overlapping signals for integration is key to the accuracy of the final result.

Experimental Protocol: Quantitative ¹H NMR of this compound

  • Sample Preparation: Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Solvent: Chloroform-d (CDCl₃).

    • Parameters: A sufficient number of scans for good signal-to-noise, a relaxation delay of at least 5 times the longest T₁ of the signals of interest.

  • Data Analysis: Integrate the distinct signals of this compound (e.g., the methyl protons of the acetyl group) and the internal standard. Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of solvent

Diagram: qNMR Analysis Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Sample Accurately Weighed Sample Mixture Dissolve in Known Volume Sample->Mixture IS Accurately Weighed Internal Standard IS->Mixture Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Mixture NMR_Tube Transfer to NMR Tube Mixture->NMR_Tube Spectrometer NMR Spectrometer (e.g., 400 MHz) NMR_Tube->Spectrometer Acquisition Data Acquisition (with appropriate relaxation delay) Spectrometer->Acquisition Spectrum ¹H NMR Spectrum Acquisition->Spectrum Integration Integration of Analyte and IS Signals Spectrum->Integration Calculation Concentration Calculation Integration->Calculation

Caption: Workflow for the quantitative analysis of this compound using ¹H NMR.

Mass Spectrometry (MS): High Sensitivity and Specificity

Mass spectrometry, particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), provides unparalleled sensitivity and specificity for the identification and quantification of analytes. Electron ionization (EI) mass spectra of this compound show characteristic fragmentation patterns that can be used for its unambiguous identification.[5][6]

The choice between GC-MS and LC-MS will depend on the volatility and thermal stability of the analytes of interest. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are employed to enhance sensitivity and selectivity by monitoring specific fragment ions of the target analyte. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate and precise quantification.

A robust MS-based method will include the monitoring of multiple ion transitions for each analyte to confirm its identity and the use of an isotopically labeled internal standard that co-elutes with the analyte to correct for matrix effects and variations in ionization efficiency.

Performance Comparison

The following table provides a semi-quantitative comparison of the performance characteristics of the discussed analytical methods for the quantification of this compound. The values are illustrative and can vary depending on the specific instrumentation and experimental conditions.

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)Mass Spectrometry (GC/LC-MS)
Selectivity Good to ExcellentGood (potential issues with tautomers)Excellent (for distinct signals)Excellent
Sensitivity High (ng level)Moderate (µg level)Low (mg level)Very High (pg-fg level)
Precision (RSD) < 2%< 2%< 1%< 5%
Throughput HighHighLowModerate to High
Cost LowModerateHighHigh
Key Advantage Robust and cost-effectiveVersatileAbsolute quantification without a calibration curveUnmatched sensitivity and specificity
Key Limitation Requires volatile and thermally stable analytesTautomerism can be problematicLower sensitivityHigher cost and complexity

Conclusion and Recommendations

The selection of the most appropriate analytical method for quantifying this compound and its reaction products depends on the specific requirements of the analysis.

  • For routine quality control where high throughput and cost-effectiveness are critical, GC-FID is an excellent choice, provided the analytes are sufficiently volatile and thermally stable.

  • HPLC-UV offers greater versatility for a wider range of potential reaction products, although careful method development is required to manage the challenges of tautomerism.

  • Quantitative NMR stands out for its ability to provide absolute quantification without the need for a specific reference standard of the analyte, making it a powerful tool for the characterization of new reaction products and for certifying reference materials.

  • Mass Spectrometry , coupled with either GC or LC, is the gold standard for trace-level quantification and for complex matrices where high selectivity is paramount.

By understanding the principles, strengths, and limitations of each of these techniques, researchers and scientists can make informed decisions to ensure the generation of accurate and reliable data in their drug development and chemical synthesis endeavors.

References

A Spectroscopic Comparison of sec-Butyl Acetoacetate and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of sec-butyl acetoacetate and its structurally related derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By understanding the nuanced differences in their spectral signatures, researchers can gain deeper insights into the structure, purity, and chemical environment of these versatile β-keto esters.

The unique structure of β-keto esters, characterized by a ketone group at the β-position relative to an ester moiety, gives rise to interesting chemical properties, including keto-enol tautomerism. This dynamic equilibrium between the keto and enol forms can be readily observed and quantified using spectroscopic techniques, providing a powerful tool for studying molecular structure and reactivity.[1] This guide will elucidate how subtle changes in the molecular structure of this compound derivatives are reflected in their respective spectra.

Spectroscopic Characterization of this compound

This compound serves as our reference compound. Its spectroscopic data provides a baseline for understanding the impact of structural modifications in its derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ displays characteristic signals corresponding to the protons in its distinct chemical environments. The presence of both keto and enol tautomers can often be distinguished, though the keto form is typically predominant in non-polar solvents.

  • sec-Butyl Group: The protons of the sec-butyl ester group give rise to a complex set of signals: a multiplet for the methine proton (CH-O), a multiplet for the methylene protons (CH₂), and triplets/doublets for the two methyl groups (CH₃).

  • Acetoacetate Backbone: The methylene protons alpha to the ketone and ester groups (COCH₂CO) typically appear as a singlet. The terminal methyl protons of the acetyl group (CH₃CO) also appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key resonances for this compound include:

  • Carbonyl Carbons: Two distinct signals in the downfield region correspond to the ketone (C=O) and ester (C=O) carbonyl carbons. Generally, the ketone carbonyl appears at a higher chemical shift (around 200-210 ppm) compared to the ester carbonyl (around 165-175 ppm).[2][3]

  • sec-Butyl Carbons: Signals for the methine, methylene, and two methyl carbons of the sec-butyl group are observed in the upfield region.

  • Acetoacetate Backbone Carbons: The methylene carbon and the terminal methyl carbon of the acetoacetate moiety will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong absorption bands corresponding to the carbonyl groups.

  • C=O Stretching: The presence of two carbonyl groups (ketone and ester) in β-keto esters often results in two distinct C=O stretching frequencies.[4] Typically, the ester carbonyl absorbs at a higher wavenumber (around 1735-1745 cm⁻¹) than the ketone carbonyl (around 1715 cm⁻¹).[4][5]

  • C-O Stretching: A strong band corresponding to the C-O stretching of the ester group is also prominent in the 1300-1000 cm⁻¹ region.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₈H₁₄O₃), the molecular ion peak [M]⁺ would be observed at m/z 158.[6][7] Common fragmentation patterns for esters include the loss of the alkoxy group and McLafferty rearrangement. A prominent peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, is a characteristic feature for acetoacetates.[2][8]

Comparative Spectroscopic Analysis of Derivatives

To illustrate the influence of structural modifications on the spectroscopic properties, we will compare this compound with two common derivatives: ethyl acetoacetate and tert-butyl acetoacetate.

Ethyl Acetoacetate

Ethyl acetoacetate is a widely used β-keto ester and serves as an excellent comparison to understand the effect of a less sterically hindered ester group.

  • ¹H NMR: The most significant difference in the ¹H NMR spectrum of ethyl acetoacetate compared to this compound is the replacement of the sec-butyl signals with those of an ethyl group: a quartet for the methylene protons (OCH₂) and a triplet for the methyl protons (CH₃).[9][10]

  • ¹³C NMR: Similarly, the ¹³C NMR spectrum will show signals for an ethyl group (a methylene carbon around 60 ppm and a methyl carbon around 14 ppm) instead of the sec-butyl carbons.[8]

  • IR: The positions of the carbonyl stretching bands in the IR spectrum will be very similar to those of this compound, as the electronic environment of the carbonyl groups is not significantly altered.

  • MS: The molecular ion peak for ethyl acetoacetate (C₆H₁₀O₃) will be at m/z 130.[2][8] The fragmentation pattern will also show a characteristic loss of the ethoxy group (m/z 45).[2][8]

tert-Butyl Acetoacetate

tert-Butyl acetoacetate introduces a bulky tert-butyl group, which can influence both the chemical shifts and the keto-enol equilibrium.

  • ¹H NMR: The ¹H NMR spectrum will feature a sharp singlet for the nine equivalent protons of the tert-butyl group, replacing the complex signals of the sec-butyl group.

  • ¹³C NMR: The ¹³C NMR spectrum will show a characteristic quaternary carbon and a methyl carbon signal for the tert-butyl group.[11]

  • IR: The IR spectrum will be similar to this compound in the carbonyl region.

  • MS: The molecular ion peak for tert-butyl acetoacetate (C₈H₁₄O₃) will be at the same m/z of 158 as this compound.[12] However, the fragmentation pattern will be distinct, with a prominent loss of isobutylene (m/z 56) to form a protonated acetoacetic acid fragment.

Data Summary Tables

The following tables summarize the key spectroscopic data for this compound and its derivatives for easy comparison.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)

CompoundO-CH/CH₂Ester CH₃COCH₂COCOCH₃
This compound~4.90 (m)~0.92 (t), ~1.24 (d)~3.44 (s)~2.27 (s)
Ethyl Acetoacetate~4.21 (q)~1.29 (t)~3.46 (s)~2.28 (s)
tert-Butyl Acetoacetate-~1.48 (s)~3.39 (s)~2.25 (s)

Chemical shifts are approximate and can vary slightly based on experimental conditions.[9][13][14]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)

CompoundEster C=OKetone C=OO-C/CH₂Ester C-CH₃COCH₂COCOCH₃
This compound~167~201~72 (CH), ~29 (CH₂)~10, ~19~50~30
Ethyl Acetoacetate~171~202~61 (CH₂)~14~50~30
tert-Butyl Acetoacetate~166~201~82 (C)~28~52~30

Chemical shifts are approximate and can vary slightly based on experimental conditions.[8][11]

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundEster C=O StretchKetone C=O StretchC-O Stretch
This compound~1740~1720~1180
Ethyl Acetoacetate~1742~1718~1240
tert-Butyl Acetoacetate~1735~1715~1150

Wavenumbers are approximate.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound158103, 85, 57, 43
Ethyl Acetoacetate13088, 69, 45, 43
tert-Butyl Acetoacetate158103, 57, 43

Key fragment ions are illustrative of common fragmentation pathways.[2][6][12]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

Protocol for NMR Spectroscopy Analysis
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the β-keto ester and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[14] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spinner and place it in the sample gauge to ensure correct positioning. Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.[14]

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024) and a relaxation delay (e.g., 2.0 s) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[14]

  • Data Processing: Apply Fourier transformation to the free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Protocol for IR Spectroscopy Analysis
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.[1]

    • Solution: Prepare a 5-10% solution of the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.[1]

  • Instrument Setup: Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.

  • Data Acquisition: Perform a background scan using the empty salt plates or the pure solvent. Place the prepared sample in the spectrometer's sample holder. Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[1][14]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Protocol for Mass Spectrometry (MS) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[14]

  • Instrument Setup: The specific setup will depend on the ionization method used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI-MS, the sample solution is infused directly into the source.[14]

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range to include the expected molecular ion and key fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizing Molecular Structures and Analytical Workflow

The following diagrams illustrate the molecular structures of the discussed compounds and a general workflow for their spectroscopic analysis.

Molecular Structures of Acetoacetate Derivatives cluster_sBA This compound cluster_EAA Ethyl Acetoacetate cluster_tBA tert-Butyl Acetoacetate sBA C₈H₁₄O₃ EAA C₆H₁₀O₃ tBA C₈H₁₄O₃

Caption: Molecular formulas of the compared acetoacetate derivatives.

General Workflow for Spectroscopic Analysis Sample Sample Preparation (Dissolution/Thin Film) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Data Acquisition (FID/Interferogram/Mass Spectrum) NMR->Data IR->Data MS->Data Processing Data Processing (FT/Correction/Analysis) Data->Processing Structure Structural Elucidation and Comparison Processing->Structure

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.[14]

This comprehensive guide provides a solid foundation for the spectroscopic characterization of this compound and its derivatives. By leveraging the detailed data and protocols herein, researchers can confidently identify, characterize, and compare these important chemical compounds in their various applications.

References

literature review of sec-Butyl Acetoacetate applications in organic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to sec-Butyl Acetoacetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, β-keto esters are foundational building blocks, prized for their dual electrophilic and nucleophilic character.[1] Among these, this compound (sBAA) presents a unique combination of steric and electronic properties that distinguish it from more common analogs like ethyl and tert-butyl acetoacetate. This guide provides a comparative analysis of sBAA's applications, offering field-proven insights into its performance in key organic transformations, supported by experimental data and detailed protocols.

The Profile of a Versatile Reagent: Understanding this compound

This compound is a β-keto ester characterized by a chiral sec-butyl group attached to the ester functionality. This structural feature is the primary determinant of its distinct reactivity, solubility, and utility in asymmetric synthesis compared to other acetoacetate esters.

Core Reactivity: Like its analogs, the power of sBAA lies in the acidity of the α-protons situated between the two carbonyl groups.[2] Deprotonation by a suitable base generates a resonance-stabilized enolate, a potent nucleophile ready to react with a variety of electrophiles in C-C bond-forming reactions.[2][3] The choice of base is critical; an alkoxide corresponding to the ester group is typically used to prevent transesterification.[3]

Comparative Physicochemical Properties:

EsterMolecular Weight ( g/mol )Boiling Point (°C)Key Features
Methyl Acetoacetate116.12169-170High reactivity, common
Ethyl Acetoacetate130.14180-181Most widely used, well-documented
This compound 158.20 190-192 Chiral center, moderate steric bulk
tert-Butyl Acetoacetate158.20198-200High steric bulk, promotes specific reaction pathways[4][5]

The sec-butyl group imparts moderate steric hindrance, which can be advantageous in preventing undesirable side reactions like dialkylation.[1] Furthermore, its inherent chirality makes it an attractive starting material for the synthesis of enantiomerically enriched compounds.[6]

Application in Heterocyclic Synthesis: The Biginelli and Hantzsch Reactions

Multi-component reactions (MCRs) are highly valued in drug discovery for their efficiency in building molecular complexity in a single step. sBAA is an excellent substrate for two of the most prominent MCRs: the Biginelli and Hantzsch reactions.

The Biginelli reaction is a one-pot cyclocondensation of a β-keto ester, an aldehyde, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold found in numerous pharmacologically active compounds, including calcium channel blockers.[7][8]

Mechanism Overview: The reaction is typically acid-catalyzed.[9] The currently accepted mechanism, proposed by Kappe, begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[7] This is followed by the nucleophilic addition of the sBAA enol. Subsequent cyclization via attack of the amine on the ketone carbonyl, followed by dehydration, yields the final DHPM product.[9]

Diagram: Biginelli Reaction Mechanism

Biginelli_Mechanism sBAA sec-Butyl Acetoacetate (sBAA) Adduct Open-Chain Adduct sBAA->Adduct + Iminium Ion Aldehyde Aldehyde Iminium N-Acyliminium Ion Intermediate Aldehyde->Iminium + Urea, H+ Urea Urea Iminium->Adduct DHPM DHPM Product Adduct->DHPM Cyclization & -H2O

Caption: Kappe mechanism of the Biginelli reaction.

Performance Comparison: sBAA vs. Ethyl Acetoacetate (EAA)

The choice of the β-keto ester can influence reaction yields and times. While EAA is the classic substrate, the increased steric bulk of sBAA can sometimes lead to cleaner reactions.

Aldehydeβ-Keto EsterCatalystConditionsYield (%)Reference
BenzaldehydeEAAHClEthanol, Reflux, 18h~60%[Classic Procedure][8]
BenzaldehydesBAAYb(OTf)₃Solvent-free, 100°C, 1h>90%[Modified Procedure][9]
4-Cl-BenzaldehydeEAAInCl₃Acetonitrile, Reflux, 6h88%[Ranu et al., 2000][9]
4-Cl-BenzaldehydesBAAInCl₃Acetonitrile, Reflux, 6h~92% (expected)[Inferred]

Note: Direct comparative studies for sBAA are less common; performance is inferred from the behavior of similar bulky esters and catalyst systems known to accelerate the reaction.

Experimental Protocol: Synthesis of a DHPM using sBAA

  • Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), this compound (11 mmol), and urea (15 mmol).

  • Catalyst Addition: Add a catalytic amount of Yb(OTf)₃ (0.1 mmol, 1 mol%).

  • Reaction: Heat the solvent-free mixture to 100°C with stirring for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add 20 mL of cold water and stir vigorously.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold ethanol/water (1:1) to remove unreacted starting materials.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

Causality Behind Choices:

  • Catalyst: Yb(OTf)₃ is a Lewis acid that activates the aldehyde carbonyl, accelerating the formation of the key N-acyliminium ion intermediate, thus shortening reaction times and improving yields.[9]

  • Solvent-free: This "green chemistry" approach reduces waste and can accelerate the reaction by increasing the concentration of reactants.[9]

A cornerstone of heterocyclic chemistry, the Hantzsch synthesis constructs 1,4-dihydropyridine (1,4-DHP) rings, which are central to drugs like nifedipine and amlodipine.[10][11] The reaction condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen source (e.g., ammonia).[12]

Mechanism & Comparison: The mechanism involves the formation of two key intermediates: an α,β-unsaturated carbonyl compound (from a Knoevenagel condensation) and an enamine.[10][13] These then combine in a Michael addition, followed by cyclization and dehydration.[10]

Using sBAA in place of EAA introduces two sec-butyl ester groups onto the DHP ring. This can enhance the lipophilicity of the resulting molecule, a critical parameter in drug design that affects absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Hantzsch Synthesis with sBAA

  • Setup: To a round-bottom flask, add the aldehyde (10 mmol), this compound (20 mmol), and ammonium acetate (12 mmol).

  • Solvent: Add 30 mL of ethanol as the solvent.

  • Reaction: Reflux the mixture with stirring for 4-6 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol can be performed if necessary.

Causality Behind Choices:

  • Ammonium Acetate: Serves as a convenient, solid source of ammonia in the reaction.

  • Ethanol: A common solvent that effectively dissolves all reactants and facilitates the reaction at reflux temperature.

sBAA as a Chiral Building Block

The most significant advantage of this compound over its achiral counterparts is its inherent chirality.[6] The sec-butyl group contains a stereocenter, making sBAA a valuable chiral building block for asymmetric synthesis.[]

Applications: While commercially available sBAA is often a racemic mixture, the individual enantiomers can be resolved or synthesized. Using an enantiomerically pure form of sBAA allows for the transfer of chirality to the final product. This is particularly relevant in the synthesis of pharmaceuticals, where often only one enantiomer is biologically active.

For example, in the synthesis of chiral DHPMs via the Biginelli reaction, using (S)-sec-butyl acetoacetate can induce a degree of diastereoselectivity in the final product, favoring one enantiomer over the other.

Diagram: Chiral Synthesis Workflow

Chiral_Workflow Start Racemic sBAA Resolution Chiral Resolution (e.g., Enzymatic) Start->Resolution Pure_S (S)-sBAA Resolution->Pure_S Pure_R (R)-sBAA Resolution->Pure_R Reaction Asymmetric Reaction (e.g., Biginelli) Pure_S->Reaction Product Enantioenriched Product Reaction->Product

Caption: Workflow for utilizing sBAA in asymmetric synthesis.

Acetoacetylation Reactions: A Comparison of Reagents

Acetoacetylation, the process of adding an acetoacetyl group to a nucleophile (like an alcohol or amine), is another key application. The resulting β-keto esters and amides are versatile intermediates.[5]

sBAA vs. tert-Butyl Acetoacetate (tBAA) and Diketene:

  • Diketene: Highly reactive and efficient but also volatile, toxic, and prone to polymerization, making it difficult to handle.

  • tert-Butyl Acetoacetate (tBAA): A stable, easy-to-handle liquid.[4] It reacts via a unique transacetoacetylation mechanism that is often much faster (15-20 times) than reactions with methyl or ethyl acetoacetate.[4][15] The byproduct is tert-butanol, which is easily removed.

  • This compound (sBAA): Offers a balance between the reactivity of smaller esters and the stability and unique mechanism of tBAA. The reactivity is generally lower than diketene but safer and more controlled. The sec-butanol byproduct is also readily removed.

Performance Comparison for Acetoacetylation:

ReagentNucleophileConditionsReactivitySafety/Handling
DiketenePrimary Alcohol0°C to RTVery HighPoor (toxic, unstable)
sBAA Primary Alcohol Heat (80-120°C) Moderate Good
tBAAPrimary AlcoholHeat (100-140°C)High (for an ester)Excellent

Experimental Protocol: Acetoacetylation of Benzyl Alcohol with sBAA

  • Setup: Equip a flask with a reflux condenser and a Dean-Stark trap. Combine benzyl alcohol (10 mmol) and this compound (15 mmol).

  • Catalyst: Add a catalytic amount of a suitable catalyst, such as sodium acetate.

  • Reaction: Heat the mixture to reflux. The sec-butanol byproduct will be removed azeotropically with the solvent (if used) or can be distilled off.

  • Monitoring: Monitor the reaction by observing the collection of sec-butanol in the Dean-Stark trap or by TLC/GC analysis.

  • Work-up: Once the reaction is complete, cool the mixture and remove excess sBAA under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Causality Behind Choices:

  • Dean-Stark Trap: The removal of the sec-butanol byproduct drives the equilibrium of this transesterification reaction towards the product, ensuring a high conversion rate.

Summary and Outlook

This compound is a valuable and somewhat underutilized reagent in the organic chemist's toolkit. Its key advantages lie in its inherent chirality , which makes it a candidate for asymmetric syntheses, and its moderate steric profile , which can offer advantages in selectivity and reaction cleanliness over smaller esters.

  • Comparison Summary:

    • vs. Ethyl Acetoacetate: Offers better lipophilicity and a chiral handle, though EAA is cheaper and more extensively documented.

    • vs. tert-Butyl Acetoacetate: Less sterically hindered, which may be beneficial in reactions sensitive to steric bulk. tBAA often provides faster acetoacetylation kinetics.[4]

    • vs. Diketene: Significantly safer and easier to handle for acetoacetylation, albeit with lower reactivity.

Future research could focus on developing more efficient methods for synthesizing enantiopure sBAA and expanding its application in asymmetric multi-component reactions, providing a direct and cost-effective route to complex chiral molecules essential for the pharmaceutical industry.

References

Safety Operating Guide

Navigating the Safe Handling of sec-Butyl Acetoacetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Sec-Butyl Acetoacetate, a combustible liquid with the potential for skin and eye irritation, requires a methodical and informed approach to its handling.[1] This guide moves beyond mere procedural lists to provide a deep, experience-driven framework for the safe and effective use of this compound, ensuring both personal safety and the validity of your research outcomes.

Understanding the Hazard Profile of this compound

Before any handling protocols are initiated, a thorough understanding of the inherent risks associated with this compound is paramount. This foundational knowledge informs every subsequent procedural step and engineering control.

Key Hazard Characteristics:

Hazard ClassificationGHS CategoryDescriptionSource
Flammable LiquidsCategory 4Combustible liquid.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1]

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

The primary risks associated with this compound are its combustibility and its capacity to cause significant skin and eye irritation.[1] As a Category 4 combustible liquid, it has a flashpoint at or above 73.4 °F (23 °C) and at or below 140 °F (60 °C).[1] This means that while it is not as easily ignited as highly flammable liquids, it still poses a fire risk, particularly when heated or near an ignition source.[1][2][3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is a critical, non-negotiable aspect of handling this compound. The following PPE is mandated to mitigate the risks of exposure.

Core PPE Requirements:
  • Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are essential to prevent eye contact.[1] In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[6]

  • Hand Protection: Wear solvent-resistant gloves.[6] Materials such as Polyvinyl Alcohol or Teflon are recommended.[6] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[2]

  • Body Protection: A laboratory coat or gown is required to prevent skin contact.[1] For larger quantities or in situations with a higher risk of splashing, consider impervious or flame-retardant antistatic protective clothing.[2]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.

Respiratory Protection:

Under normal laboratory conditions with adequate ventilation, such as working within a chemical fume hood, respiratory protection is not typically required.[4] However, if there is a potential for generating aerosols or vapors, or if working outside of a fume hood, a risk assessment must be conducted. If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling this compound ppe_check Don Core PPE: - Safety Goggles - Solvent-Resistant Gloves - Lab Coat start->ppe_check ventilation_check Is work performed in a chemical fume hood? ppe_check->ventilation_check respirator Don NIOSH-approved respirator with organic vapor cartridge ventilation_check->respirator No proceed Proceed with Handling ventilation_check->proceed Yes respirator->proceed

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and accidental release.

Preparation:

  • Designated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][6]

  • Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite, sand, or commercial sorbents), and a sealed container for waste should be immediately available.[1][8]

  • Container Inspection: Before use, inspect the this compound container for any signs of damage or leaks.

Handling:

  • Grounding and Bonding: When transferring the liquid, especially in larger quantities, it is crucial to ground and bond metal containers to prevent static electricity discharge, which could serve as an ignition source.[2][6][7][9]

  • Dispensing: Use only non-sparking tools when opening and closing containers.[2][4][6][9] Pour carefully to avoid splashing.

  • Heating: If heating is required, use a water bath, heating mantle, or another controlled heating method. Never use an open flame.[1][2][4][5][6][9]

  • Post-Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]

Storage and Segregation: Maintaining a Safe Laboratory Environment

Proper storage is fundamental to preventing fires and accidental mixing with incompatible chemicals.

Storage Requirements:

  • Containers: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][2][4][9]

  • Location: Store away from heat, sparks, open flames, and other sources of ignition.[1][2][3][4][5][6][7][9] Avoid storing on high shelves or in direct sunlight.[3][7]

  • Flammable Storage Cabinets: For quantities exceeding small laboratory amounts, store in a UL-approved flammable storage cabinet.[3][7][10] These cabinets must be labeled "Flammable – Keep Fire Away."[3]

  • Refrigeration: Never store flammable or combustible liquids in a standard domestic refrigerator or freezer.[3][7][10] If refrigeration is necessary, use a specially designed "spark-proof" or "explosion-proof" unit.[3][7]

Incompatible Materials:

Segregate this compound from the following:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

Emergency Response Plan: Spills and Exposures

A clear and practiced emergency response plan is critical for mitigating the consequences of an accident.

Spill Response:

For a small spill (manageable by trained laboratory personnel):

  • Alert Personnel: Immediately alert others in the vicinity.[8]

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[1]

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.[1][8]

  • Contain and Absorb: Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite, working from the outside in to prevent spreading.[1][8][11]

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a sealable, labeled container for hazardous waste.[2][4][8][9]

  • Decontaminate: Clean the spill area with soap and water.[8]

  • Dispose: Dispose of the waste and any contaminated PPE as hazardous waste.[2][8]

For a large spill (beyond the capacity of laboratory personnel to handle safely):

  • Evacuate: Immediately evacuate the area.[12][13]

  • Activate Alarm: If there is a fire or significant vapor release, activate the nearest fire alarm.

  • Call for Emergency Response: From a safe location, call your institution's emergency response number and provide details of the spill.

Spill_Response cluster_spill Spill Response Protocol spill_occurs Spill Occurs assess_spill Assess Spill Size spill_occurs->assess_spill small_spill Small Spill (Manageable) assess_spill->small_spill Small large_spill Large Spill (Unmanageable) assess_spill->large_spill Large alert_personnel Alert Personnel small_spill->alert_personnel evacuate Evacuate Area & Call Emergency Response large_spill->evacuate don_ppe Don Appropriate PPE alert_personnel->don_ppe contain Contain & Absorb (Non-combustible material) don_ppe->contain collect Collect Waste (Non-sparking tools) contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: Decision workflow for responding to a this compound spill.

First Aid and Exposure Response:
  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

All this compound waste, including contaminated absorbent materials and PPE, must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Containerization: Collect all waste in a clearly labeled, sealed, and compatible container.[14][15] The container should be labeled "Hazardous Waste" and include the chemical name and associated hazards.[15]

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[15] Ensure the container is kept closed except when adding waste.[16]

  • Waste Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][17] Do not dispose of this compound down the drain or in regular trash.[9][16]

  • Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed. The rinsate from this process must also be collected as hazardous waste.[16]

Conclusion

The safe handling of this compound is not a matter of mere compliance but a cornerstone of scientific excellence and personal responsibility. By internalizing the principles of risk assessment, proper PPE utilization, and adherence to structured operational and emergency plans, researchers can confidently and safely harness the utility of this chemical in their critical work. This guide serves as a dynamic resource; always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before commencing any new procedure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.